Vinylborane
Beschreibung
Eigenschaften
CAS-Nummer |
5856-70-2 |
|---|---|
Molekularformel |
C2H3B |
Molekulargewicht |
37.86 g/mol |
InChI |
InChI=1S/C2H3B/c1-2-3/h2H,1H2 |
InChI-Schlüssel |
RWMJRMPOKXSHHI-UHFFFAOYSA-N |
Kanonische SMILES |
[B]C=C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Structure of Vinylborane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylborane (ethenylborane), with the chemical formula C₂H₃BH₂, represents the simplest organoboron compound featuring a carbon-carbon double bond directly attached to a boron atom. As a highly reactive species, it is a key intermediate in organoboron chemistry, though it is typically generated in situ for subsequent reactions rather than being isolated. The presence of an sp²-hybridized boron atom with a vacant p-orbital adjacent to the vinyl π-system imparts unique electronic properties and reactivity. This guide provides a detailed overview of the structure of this compound, drawing upon computational studies to elucidate its geometry and bonding. Furthermore, it outlines a representative experimental protocol for the synthesis of its more stable derivatives, vinylboronate esters, via hydroboration, and describes experimental techniques used for structural determination.
Molecular Structure and Bonding
This compound is a planar molecule, a consequence of the sp² hybridization of both the carbon atoms of the vinyl group and the central boron atom. This planarity maximizes the overlap between the p-orbitals, leading to a specific electronic arrangement that governs its chemical behavior.
The bonding in this compound can be understood through the following key features:
-
Sigma (σ) Framework: The molecule is held together by a framework of σ-bonds: two C-H bonds on the terminal methylene (B1212753) group, one C-H bond on the alpha-carbon, a C-C bond, a C-B bond, and two B-H bonds. The approximate bond angles around the carbon and boron atoms are 120°, consistent with trigonal planar geometry.
-
Pi (π) System and Conjugation: A π-bond exists between the two carbon atoms. A significant feature of this compound is the vacant p-orbital on the boron atom, which is perpendicular to the molecular plane. This empty p-orbital can overlap with the adjacent C=C π-system. This p-π conjugation results in the delocalization of electron density from the double bond into the boron's empty orbital. This interaction imparts partial double-bond character to the C-B bond and influences the molecule's reactivity, making the β-carbon susceptible to nucleophilic attack.
-
Lewis Acidity: The electron-deficient nature of the boron atom makes this compound a potent Lewis acid, readily accepting electron pairs from Lewis bases.
Structural Parameters from Computational Studies
Due to its high reactivity, obtaining precise experimental geometric data for unsubstituted this compound is challenging. Therefore, its structural parameters are most reliably described through high-level ab initio and Density Functional Theory (DFT) calculations.[1][2][3] These computational methods provide optimized geometries that are in good agreement with experimental data for related, more stable organoboron compounds.[1][4]
The following table summarizes the key structural parameters for this compound as determined by computational chemistry.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C=C | ~1.34 Å |
| C-B | ~1.54 Å | |
| B-H | ~1.19 Å | |
| Cα-H | ~1.09 Å | |
| Cβ-H (cis to B) | ~1.08 Å | |
| Cβ-H (trans to B) | ~1.08 Å | |
| Bond Angles | ∠ C-C-B | ~122° |
| ∠ H-B-H | ~118° | |
| ∠ C-B-H | ~121° | |
| ∠ C-C-Hα | ~120° | |
| ∠ C-C-Hβ | ~121° |
Note: The values presented are representative figures from theoretical calculations and may vary slightly depending on the level of theory and basis set used.[1][4][5]
Experimental Protocols
Synthesis of this compound Derivatives via Hydroboration
Unsubstituted this compound is not typically isolated. However, its derivatives, such as vinylboronate esters, are stable and synthetically valuable. A standard method for their preparation is the hydroboration of a terminal alkyne.[2][6]
Objective: To synthesize an (E)-vinylboronate ester via the hydroboration of a terminal alkyne using pinacolborane.
Materials:
-
Terminal Alkyne (e.g., 1-hexyne)
-
Pinacolborane (HBpin)
-
Transition Metal Catalyst (e.g., a rhodium or iridium complex) or a suitable base
-
Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Setup: All glassware is dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: The terminal alkyne (1.0 equivalent) and the anhydrous solvent are added to a reaction flask equipped with a magnetic stirrer.
-
Catalyst Addition: The catalyst (typically 1-5 mol%) is added to the stirred solution.
-
Hydroborating Agent: Pinacolborane (1.0-1.2 equivalents) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting alkyne is consumed.
-
Workup: Upon completion, the reaction is quenched, often by the slow addition of water or a buffer solution. The organic product is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure (E)-vinylboronate ester.
Structural Determination Methods
The precise structures of small, gas-phase molecules like this compound and its derivatives are typically determined using one of two primary methods:
-
Microwave (Rotational) Spectroscopy: This technique measures the transition energies between quantized rotational states of a molecule in the gas phase.[1] For a molecule to be microwave active, it must possess a permanent dipole moment, which this compound does. By analyzing the rotational spectrum and the spectra of its various isotopologues, one can determine the molecule's moments of inertia with very high precision. From these moments of inertia, highly accurate bond lengths and angles can be calculated.[7]
-
Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is passed through a gaseous sample of the molecule.[4] The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. The analysis of this pattern provides information about the internuclear distances within the molecule.[4] By combining this experimental data with theoretical models, a complete molecular structure can be determined.
Visualizations
Caption: 2D molecular structure of this compound (C₂H₃BH₂).
Caption: Generalized workflow for vinylboronate ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcps.org [ijcps.org]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Substituted Vinylboranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted vinylboranes are versatile synthetic intermediates of significant interest in modern organic chemistry, particularly in the realm of drug discovery and development. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the stereospecific formation of carbon-carbon bonds. This capability enables the construction of complex molecular architectures, a critical aspect of synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted vinylboranes, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.
Core Synthetic Methodologies
The synthesis of substituted vinylboranes can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereoselectivity, substrate scope, and functional group tolerance. The most prominent methods include the hydroboration of alkynes, the borylation of vinyl halides and triflates, transition metal-catalyzed alkene-alkyne coupling, and radical-mediated approaches.
Hydroboration of Alkynes
Hydroboration is a powerful and widely employed method for the synthesis of vinylboranes from alkynes. The stereochemical outcome of the reaction, yielding either the (E) or (Z)-vinylborane, is highly dependent on the choice of borane (B79455) reagent and catalyst.
The syn-addition of a boron-hydride bond across a triple bond typically yields the (E)- or trans-vinylborane. This is the more conventional outcome of hydroboration. A variety of borane reagents can be employed, with catecholborane and pinacolborane (HBpin) being common choices due to the stability of the resulting boronate esters.[1][2] The use of bulky dialkylboranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance regioselectivity for terminal alkynes, favoring the anti-Markovnikov product where the boron atom adds to the terminal carbon.[1]
Transition metal catalysis can also be employed to promote the hydroboration of alkynes, often with high efficiency and selectivity. For instance, titanium complexes have been shown to catalyze the hydroboration of terminal alkynes with pinacolborane, affording (E)-alkenyl boronates in excellent yields.[3]
Table 1: Synthesis of (E)-Vinylboranes via Hydroboration of Terminal Alkynes
| Alkyne Substrate | Borane Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Phenylacetylene | Pinacolborane | Ti complex (1) | Toluene | RT | 1 | >99 | >99:1 | [3] |
| 1-Hexyne | 9-BBN | None | THF | 65 | 1.5 | 76 | >99:1 | [4] |
| 4-Methoxyphenylacetylene | Pinacolborane | Ti complex (1) | Toluene | RT | 2 | 95 | >99:1 | [3] |
| 4-Bromophenylacetylene | Pinacolborane | 9-BBN (20) | THF | 65 | 3 | 72 | >99:1 | [4] |
The synthesis of (Z)- or cis-vinylboranes via hydroboration is a more challenging transformation that requires specific catalytic systems to achieve the formal trans-addition of the B-H bond. Ruthenium-based catalysts have proven particularly effective in this regard. For example, a ruthenium hydride pincer complex catalyzes the anti-Markovnikov addition of pinacolborane to terminal alkynes to furnish (Z)-vinylboronates with high selectivity.[5][6] This transformation is believed to proceed through a vinylidene intermediate.[5]
Table 2: Ruthenium-Catalyzed Synthesis of (Z)-Vinylboranes
| Alkyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |
| Phenylacetylene | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 2 | 98 | >99:1 | [6] |
| 1-Octyne | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 2 | 96 | >99:1 | [6] |
| 4-Chlorophenylacetylene | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 4 | 95 | >99:1 | [6] |
| Cyclohexylacetylene | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 4 | 94 | >99:1 | [6] |
Miyaura Borylation of Vinyl Halides and Triflates
The catalytic cycle for the Miyaura borylation is depicted below. It involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the vinylboronate and regenerate the active Pd(0) catalyst.
Table 3: Miyaura Borylation of Vinyl Halides and Triflates
| Vinyl Substrate | Diboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| β-Bromostyrene | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 88 | [7] |
| 1-Bromo-1-octene | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 16 | 75 | [7] |
| 2-Bromopropene | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 24 | 69 | [8] |
| Vinyl triflate of 2-cyclohexenone | B₂pin₂ | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 90 | 5 | 63 | [9] |
Ruthenium-Catalyzed Alkene-Alkyne Coupling
An atom-economical approach to substituted vinylboronates involves the ruthenium-catalyzed coupling of alkenes and alkynes. For instance, the reaction of allyl boronates with various alkynes can produce highly functionalized vinyl boronates.[10] This method offers a convergent approach to complex molecules and can provide access to substitution patterns that are difficult to achieve through other means.[11]
Iron-Catalyzed Radical Addition for (Z)-Vinylborane Synthesis
A novel approach for the Z-selective synthesis of vinylboronates involves an iron-catalyzed addition of alkyl radicals to an ethynylboronic acid pinacol (B44631) ester.[12] This method is particularly effective for the synthesis of β-alkyl substituted vinylboronates with high Z-selectivity.[12][13] The reaction proceeds under mild conditions and offers a valuable alternative to traditional hydroboration methods for accessing these challenging isomers.[12]
Table 4: Iron-Catalyzed (Z)-Selective Synthesis of Vinylboronates
| Alkyl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |
| t-Butyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 95 | 44:1 | [12] |
| Cyclohexyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 85 | >50:1 | [12] |
| Isopropyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 78 | >50:1 | [12] |
| Adamantyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 92 | >50:1 | [12] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Commercially available reagents should be purified if necessary. Column chromatography for the purification of boronic esters is typically performed on silica (B1680970) gel.[14][15][16][17][18] It is important to note that boronic acids and their pinacol esters can exhibit different stabilities, with pinacol esters generally being more robust and less prone to hydrolysis.[19][20]
Protocol 1: General Procedure for the (E)-Hydroboration of a Terminal Alkyne with Pinacolborane (9-BBN Catalyzed)[4]
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkyne (1.0 equiv), 9-BBN (0.2 equiv, 20 mol%), and anhydrous THF.
-
Add pinacolborane (1.2 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired (E)-vinylboronate.
Protocol 2: General Procedure for the Ruthenium-Catalyzed (Z)-Hydroboration of a Terminal Alkyne[6]
-
In a glovebox, charge a Schlenk tube with the ruthenium pincer complex catalyst (1 mol%).
-
Add the terminal alkyne (1.0 equiv) and pinacolborane (1.1 equiv) to the tube.
-
If the alkyne is a solid, add a minimal amount of anhydrous solvent (e.g., benzene (B151609) or THF) to dissolve the reactants. Most reactions can be run neat.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature.
-
Monitor the reaction by ¹H NMR spectroscopy of an aliquot.
-
Upon completion, the product can be purified by filtration through a short pad of silica gel or by flash column chromatography.
Protocol 3: General Procedure for the Miyaura Borylation of a Vinyl Bromide[7]
-
To a Schlenk flask, add the vinyl bromide (1.0 equiv), bis(pinacolato)diboron (B136004) (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for the specified time.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the vinylboronate ester.
Protocol 4: General Procedure for the Iron-Catalyzed (Z)-Selective Radical Addition[12]
-
In a glovebox, add Fe(OTf)₂ (0.1 equiv) and ethynylboronic acid pinacol ester (1.0 equiv) to a vial.
-
Add anhydrous THF, followed by the alkyl iodide (1.5 equiv) and TMS-I (trimethylsilyl iodide, 1.5 equiv).
-
Seal the vial and stir the reaction mixture at 25 °C for 12 hours.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of syn- and trans-hydroboration of terminal alkynes.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of substituted vinylboranes is a cornerstone of modern synthetic organic chemistry, providing access to key intermediates for the construction of complex molecules, including pharmaceutically active compounds. The methodologies outlined in this guide—hydroboration, Miyaura borylation, and more recent catalytic strategies—offer a versatile toolkit for chemists. The choice of method will depend on the desired stereochemistry, the nature of the substituents, and the overall synthetic strategy. By providing detailed protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize and utilize these valuable building blocks in their research endeavors. The continued development of new, more efficient, and selective methods for this compound synthesis will undoubtedly further expand their application in the creation of novel and impactful molecules.
References
- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajuronline.org [ajuronline.org]
- 5. Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition [organic-chemistry.org]
- 13. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rnlkwc.ac.in [rnlkwc.ac.in]
- 16. columbia.edu [columbia.edu]
- 17. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
The Core Reactivity of Vinylborane Compounds: A Technical Guide for Synthetic Chemists
December 15, 2025
Introduction
Vinylborane compounds have emerged as remarkably versatile and powerful intermediates in modern organic synthesis. Their unique electronic properties, stemming from the interplay between the vinyl group's π-system and the vacant p-orbital of the boron atom, give rise to a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of this compound compounds, with a focus on their synthesis and key transformations including Diels-Alder reactions, Mizoroki-Heck couplings, Suzuki-Miyaura cross-couplings, and Michael additions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these valuable synthetic building blocks. The unique ability of organoboron compounds to engage in a wide array of transformations makes them invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3]
Synthesis of this compound Compounds
The accessibility of vinylboranes is crucial for their widespread application. Several reliable and stereoselective methods have been developed for their synthesis, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Hydroboration of Alkynes
The hydroboration of terminal alkynes is a direct and atom-economical route to vinylboranes. The regioselectivity of this reaction is a key consideration, with anti-Markovnikov addition leading to the desired (E)-vinylborane. While uncatalyzed hydroboration can sometimes lead to mixtures of regioisomers, the use of bulky borane (B79455) reagents or transition metal catalysts significantly enhances selectivity.[4] Vanadium and platinum complexes, for instance, have been shown to catalyze the cis-selective anti-Markovnikov hydroboration of alkynes to furnish vinylboronate esters with high regioselectivity.[5][6]
Palladium-Catalyzed Mizoroki-Heck Reaction
A recently developed palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinylboronates provides a novel pathway to α-vinyl boronates.[7][8] This method is notable for its high regioselectivity, favoring the branched α-product over the linear β-product, a selectivity that is controlled by the choice of ligand, base, and solvent.[7]
Boron-Wittig Reaction
The boron-Wittig reaction offers a transition-metal-free alternative for the synthesis of di- and trisubstituted vinylboronate esters from readily available 1,1-bis(pinacolboronates) and aldehydes. This method is characterized by its high stereoselectivity and operational simplicity.
Key Reactions of this compound Compounds
The synthetic utility of vinylboranes is underscored by their participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Diels-Alder Reactions
Vinylboranes are exceptional dienophiles in Diels-Alder reactions, exhibiting high reactivity, regioselectivity, and endo-stereoselectivity.[9][10] The boron substituent significantly activates the double bond towards cycloaddition.[10] Computational studies have provided insights into the mechanism, suggesting that the transition states can have significant [4+3] character, particularly with this compound itself, which contributes to the high endo-selectivity.[11] The use of chiral auxiliaries on the boron atom has been explored for asymmetric Diels-Alder reactions, although with limited success in achieving high enantioselectivity.[9]
Experimental Protocol: Microwave-Assisted Diels-Alder Reaction of Vinylboronates
This protocol describes a general procedure for the microwave-assisted Diels-Alder reaction between a vinylboronate and a diene.
-
Materials:
-
Pinacol (B44631) vinylboronate
-
Diene (e.g., cyclopentadiene, isoprene)
-
Dry solvent (e.g., toluene, xylene)
-
Microwave reactor vial
-
Stir bar
-
-
Procedure:
-
In a microwave reactor vial equipped with a stir bar, dissolve pinacol vinylboronate (1.0 equiv) and the diene (1.2-2.0 equiv) in the chosen dry solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel chromatography.
-
For subsequent in situ oxidation, the crude cycloadduct can be dissolved in a suitable solvent (e.g., THF) and treated with aqueous sodium hydroxide (B78521) and hydrogen peroxide.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and vinylboranes are excellent coupling partners.[5][12] This palladium-catalyzed reaction allows for the stereospecific formation of substituted styrenes, dienes, and other conjugated systems from vinylboranes and various organic halides or triflates.[12][13][14] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][12][15] The use of potassium vinyltrifluoroborate is particularly advantageous due to its stability and ease of handling.[13]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with an aryl bromide.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., DME/H₂O, Toluene/H₂O)
-
Schlenk tube or round-bottom flask
-
Stir bar
-
-
Procedure:
-
To a Schlenk tube or round-bottom flask containing a stir bar, add the aryl bromide, potassium vinyltrifluoroborate, palladium catalyst, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of alkenes. In the context of vinylboranes, this reaction can be controlled to achieve high regioselectivity. A palladium-catalyzed reaction between aryl triflates and vinylboronates, for example, has been shown to selectively produce α-vinyl boronates.[7][8] The reaction mechanism involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by migratory insertion of the vinylboronate and subsequent β-hydride elimination.[16][17]
Michael Addition (Conjugate Addition)
Vinylboronates can act as Michael acceptors, undergoing conjugate addition with various nucleophiles. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the vinyl group. While less explored than other reactions of vinylboranes, Michael additions offer a valuable tool for constructing functionalized organoboranes. The use of soft nucleophiles, such as thiols and amines, generally favors the 1,4-addition pathway.[17][18] Rhodium(I)-catalyzed tandem conjugate addition of boronic acids to enones followed by a Michael cyclization has been reported to produce 1,2,3-trisubstituted indans in a highly regio- and stereoselective manner.[19]
Experimental Protocol: Conjugate Addition of a Thiol to a Vinylboronate
This protocol outlines a general procedure for the conjugate addition of a thiol to a vinylboronate.
-
Materials:
-
Vinylboronate (e.g., pinacol vinylboronate) (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base (e.g., triethylamine, DBU) (catalytic to 1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Round-bottom flask
-
Stir bar
-
-
Procedure:
-
To a round-bottom flask containing a stir bar and the vinylboronate dissolved in an anhydrous solvent, add the thiol.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Quantitative Data Summary
The following tables summarize quantitative data for key reactions of this compound compounds, providing a comparative overview of their reactivity and selectivity.
Table 1: Synthesis of Vinylboronates
| Entry | Method | Alkyne/Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Regio/Stereoselectivity | Ref |
| 1 | Hydroboration | 1-Octyne | V-catalyst/HBpin | THF | RT | 95 | >99:1 (E) | [5] |
| 2 | Hydroboration | Phenylacetylene | PtCl₂/XPhos/Et₃SiH | THF | RT | 92 | >99:1 (E) | [6] |
| 3 | Mizoroki-Heck | Phenyl triflate/VinylBPin | Pd(OAc)₂/P₂N₂ ligand | Toluene | 110 | 85 | >20:1 α:β | [7] |
| 4 | Boron-Wittig | Benzaldehyde/Bis(pinacolato)borylmethane | LiTMP | THF | -78 to RT | 91 | >98:2 (E) | - |
Table 2: Diels-Alder Reactions of Vinylboranes
| Entry | Dienophile | Diene | Conditions | Yield (%) | Endo:Exo Ratio | Ref |
| 1 | Vinyl-9-BBN | Cyclopentadiene | CH₂Cl₂, 0 °C, 1 h | 95 | >99:1 | [9] |
| 2 | Pinacol vinylboronate | Isoprene | Microwave, 150 °C, 10 min | 92 | - | - |
| 3 | Dichlorothis compound | Isoprene | DFT Calculation | - | Favors Endo | [11] |
| 4 | Alkylhalothis compound | Cyclopentadiene | Experimental & DFT | High | High | [9] |
Table 3: Suzuki-Miyaura Cross-Coupling of Vinylboranes
| Entry | This compound | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Potassium vinyltrifluoroborate | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 95 | [13] |
| 2 | Vinylboronic acid pinacol ester | Iodobenzene | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 92 | - |
| 3 | Trivinylboroxane-pyridine complex | 2-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 98 | [13] |
Table 4: Michael Addition to Vinylboronates
| Entry | Vinylboronate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Pinacol vinylboronate | Thiophenol | Et₃N | CH₂Cl₂ | RT | 95 | [17] |
| 2 | Vinylboronic acid | Ethyl acetoacetate | [(cod)₂Rh]BF₄/Ba(OH)₂ | Dioxane/H₂O | RT | 85 (of indane) | [19] |
| 3 | Vinyl sulfone | α-Cyanoacetate | Cinchona alkaloid derivative | CH₂Cl₂ | -60 | 98 | [20] |
Applications in Total Synthesis
The versatile reactivity of vinylboranes has been harnessed in the total synthesis of numerous complex natural products. Their ability to participate in key C-C bond-forming reactions with high stereocontrol makes them invaluable building blocks.
Total Synthesis of Macrolactin A
The total synthesis of the marine antibiotic (-)-macrolactin A has been accomplished, where a key step involved a Suzuki-Miyaura coupling of a this compound intermediate. This reaction was crucial for the stereoselective construction of the diene moiety within the macrolide ring.
Total Synthesis of (+)-Crocacin C
While the reported total syntheses of the antifungal agent (+)-crocacin C primarily utilize Stille coupling for the formation of the diene side chain, the structural motif is amenable to a Suzuki-Miyaura approach employing a this compound.[7][12][21][22] This highlights the potential of this compound chemistry to provide alternative and potentially more efficient synthetic routes to such complex molecules.
Mechanistic Pathways and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the key steps in the major reaction pathways of this compound compounds.
Conclusion and Future Outlook
This compound compounds are firmly established as indispensable tools in the arsenal (B13267) of the synthetic organic chemist. Their predictable reactivity, coupled with the development of robust and selective synthetic methods, has enabled the construction of complex molecular architectures with remarkable efficiency. The continued exploration of new catalytic systems and reaction pathways will undoubtedly expand the scope of this compound chemistry even further. For researchers in drug discovery and development, the ability to readily access and functionalize vinylboranes opens up new avenues for the synthesis of novel bioactive molecules. The future of this compound chemistry promises exciting advancements in asymmetric catalysis, the development of novel tandem reactions, and their application in the synthesis of increasingly complex and biologically important targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 7. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]
- 17. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization [organic-chemistry.org]
- 20. Catalytic enantioselective C-C bond forming conjugate additions with vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Item - Total Synthesis of (+)-Crocacin C - figshare - Figshare [figshare.com]
- 22. researchgate.net [researchgate.net]
The Genesis and Evolution of Vinylborane Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylboranes, once laboratory curiosities, have evolved into indispensable tools in modern organic synthesis. Their unique reactivity, stability, and versatility have established them as powerful intermediates for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the history and development of vinylborane chemistry, from the seminal discoveries of Nobel laureate Herbert C. Brown to the sophisticated catalytic methods employed today. It details the core synthetic methodologies, including the landmark hydroboration of alkynes and innovative transition-metal-free approaches. Furthermore, it elucidates the paramount role of vinylboranes in carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support researchers in the fields of chemistry and drug development.
A Historical Perspective: From a "Minor Anomaly" to a Nobel Prize
The story of this compound chemistry is inextricably linked to the broader field of organoborane chemistry, pioneered by Herbert C. Brown. His work, which earned him the Nobel Prize in Chemistry in 1979, transformed boranes from chemical rarities into essential synthetic reagents.[1][2]
The pivotal discovery was hydroboration, first reported in the 1950s.[3] While studying the reducing properties of sodium borohydride, Brown's team observed a "minor anomaly" where an unsaturated ester consumed more hydride than expected.[4][5] This led to the groundbreaking realization that the boron-hydride bond was adding across the carbon-carbon double bond—the hydroboration reaction was discovered.[4][5]
This discovery soon extended to alkynes. In 1961, Brown and Zweifel reported the hydroboration of alkynes, which provided a convenient pathway to vinylboranes (also called alkenylboranes).[6] This reaction was remarkable for its high degree of stereoselectivity, proceeding via a syn-addition of the H-B bond to the triple bond.[6][7] This development laid the foundation for this compound chemistry, making these versatile intermediates readily accessible for the first time.[5] The subsequent exploration of organoborane reactions, particularly their coupling with organic halides, would further revolutionize organic synthesis.[8]
Synthesis of Vinylboranes: Core Methodologies
The synthetic utility of vinylboranes is predicated on their efficient and selective preparation. While numerous methods have been developed, the hydroboration of alkynes remains the most fundamental and widely used approach.
Hydroboration of Alkynes
The hydroboration of alkynes is the most direct method for preparing vinylboranes.[9] The reaction involves the addition of a boron-hydride bond across a carbon-carbon triple bond. A key feature is its predictable stereochemistry: the addition is almost always a syn-addition, placing the hydrogen and boron atoms on the same side of the newly formed double bond.[6] With terminal alkynes, this reaction typically yields (E)-vinylboranes.
The mechanism proceeds through a concerted, four-center transition state where the π-bond of the alkyne interacts with the empty p-orbital of boron, facilitating the transfer of a hydride to one carbon and the boron to the other.[7][10]
Regioselectivity and Steric Effects: For terminal alkynes, the hydroboration exhibits high regioselectivity, with the boron atom adding to the terminal, less sterically hindered carbon (anti-Markovnikov addition).[6][7] This selectivity can be enhanced by using sterically bulky dialkylborane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) (Sia₂BH).[6][7][11] These bulky reagents also prevent a second hydroboration from occurring on the resulting this compound, which can be an issue with the less hindered borane (B79455) (BH₃) itself.[11]
Catalytic Hydroboration: While uncatalyzed hydroboration is effective, a vast array of transition-metal catalysts (e.g., based on Rh, Ru, Co, Fe, Pt) have been developed to control and diversify the reaction's outcome.[12] These catalysts can influence regio- and stereoselectivity, sometimes providing access to the less common Z-vinylboranes via anti-hydroboration or α-vinylboronates (where boron is attached to the internal carbon).[13]
| Catalyst System | Alkyne Type | Predominant Product | Selectivity (Ratio or Yield) | Reference(s) |
| 9-BBN (20 mol%) / THF | Terminal Aromatic | (E)-β-vinylboronate | 49-76% Yield | [14] |
| Co(acac)₂ / CNC-ⁱPr | Terminal | (Z)-vinylboronate | High Z/E ratios | [13] |
| Pt₁-UNSC₃N₄ | Terminal & Internal | (E)-β-vinylboronate | up to 91% conversion | [15] |
| H₃B·THF (catalytic) | Terminal | (E)-β-vinylboronate | High regioselectivity | [16] |
Table 1. Selected Catalytic Systems for the Hydroboration of Alkynes.
Boron-Wittig Reaction
A significant advancement in this compound synthesis is the boron-Wittig reaction, developed by Morken and colleagues.[17][18] This method provides a transition-metal-free alternative to alkyne hydroboration and is particularly useful for synthesizing di- and trisubstituted vinyl boronates. The reaction occurs between a stable 1,1-bis(pinacolboronate) reagent and an aldehyde or ketone.[17][19] It operates under mild conditions and demonstrates high stereoselectivity, offering access to synthetically challenging vinylboronates that are difficult to obtain through other routes.[17]
References
- 1. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. nationalmedals.org [nationalmedals.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nobelprize.org [nobelprize.org]
- 5. science.widener.edu [science.widener.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ajuronline.org [ajuronline.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 17. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Wittig Reaction [organic-chemistry.org]
The Electrophilic Versatility of Vinyl Boranes: A Technical Guide for Drug Discovery and Development
An In-depth Exploration of the Synthesis, Reactivity, and Application of Vinyl Boranes as Key Electrophilic Intermediates in the Construction of Biologically Active Molecules.
Intended for Researchers, Scientists, and Drug Development Professionals.
Vinyl boranes, a unique class of organoboron compounds, have garnered significant attention in modern organic synthesis due to the pronounced electrophilic character of their carbon-carbon double bond. The electron-deficient nature of the adjacent boron atom renders the vinyl group susceptible to nucleophilic attack, making these compounds powerful building blocks for the stereocontrolled formation of complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic properties of vinyl boranes, encompassing their synthesis, a detailed analysis of their key electrophilic transformations supported by quantitative data, and their strategic application in the synthesis of medicinally relevant compounds, exemplified by intermediates for targeted cancer therapies.
The Electronic Underpinnings of Vinyl Borane (B79455) Electrophilicity
The electrophilic nature of vinyl boranes is a direct consequence of the electronic interplay between the vinyl group and the boron atom. The boron atom, possessing a vacant p-orbital, exerts a strong electron-withdrawing effect on the π-system of the double bond. This polarization depletes electron density from the β-carbon, rendering it highly susceptible to attack by a wide range of nucleophiles. Molecular orbital theory corroborates this, illustrating a significant coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) on the β-carbon, identifying it as the primary site for nucleophilic addition. This inherent reactivity forms the basis for the utility of vinyl boranes as versatile electrophilic synthons.
Synthetic Routes to Vinyl Boranes
The accessibility of vinyl boranes through various synthetic methodologies has been crucial for their widespread adoption in organic synthesis. Key preparative strategies include:
-
Hydroboration of Alkynes: A cornerstone method for vinyl borane synthesis, the hydroboration of terminal and internal alkynes with reagents like catecholborane or pinacolborane offers excellent control over regioselectivity and stereoselectivity.
-
Boron-Wittig Reaction: This powerful olefination reaction provides a highly stereoselective route to di- and trisubstituted vinyl boronate esters from readily available 1,1-bis(pinacolboronates) and aldehydes.
-
Ruthenium-Catalyzed Olefin Cross-Metathesis: Functionalized vinyl pinacol (B44631) boronates can be efficiently prepared through the cross-metathesis of 1-propenyl pinacol boronate with a variety of alkenes, offering a modular approach to complex vinyl boranes.
-
Palladium-Catalyzed Mizoroki-Heck Reaction: This method enables the regioselective synthesis of α-vinyl boronates through the coupling of aryl triflates with vinyl boronates.
Table 1: Synthesis of trans-Vinylboronates via the Boron-Wittig Reaction
| Aldehyde | Product | Yield (%) |
| n-Hexanal | 85 | |
| Isobutyraldehyde | 82 | |
| Cyclohexanecarboxaldehyde | 91 | |
| Benzaldehyde | 78 |
Reactions employed 1.2 equivalents of bis(pinacolato)boryl)methane, 1.2 equivalents of LiTMP, and 1 equivalent of the corresponding aldehyde. Yields represent isolated yields after purification.
Table 2: Synthesis of 1,1-Disubstituted Vinylboronates
| Substituted Geminal Bis(boronate) | Product | Yield (%) |
| 1,1-Bis(pinacolato)borylethane | 75 | |
| 1,1-Bis(pinacolato)borylpropane | 81 |
Reactions were performed by reacting the corresponding lithiated geminal bis(boronate) with diiodomethane.
Key Electrophilic Reactions of Vinyl Boranes
The electrophilic character of vinyl boranes is showcased in a range of powerful chemical transformations.
Diels-Alder Reactions
As potent dienophiles, vinyl boranes readily participate in [4+2] cycloaddition reactions with a variety of dienes, demonstrating their electron-deficient nature and utility in the construction of cyclic systems.
Conjugate (Michael) Addition Reactions
Vinyl boranes are excellent Michael acceptors, undergoing 1,4-conjugate addition with a diverse array of nucleophiles. This reaction provides a reliable method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the vinyl borane.
Organometallic reagents, such as Grignard reagents and organocuprates, are effective nucleophiles for the conjugate addition to vinyl boranes, leading to the formation of new carbon-carbon bonds with high regioselectivity.
Table 3: Conjugate Addition of Grignard Reagents to Vinyl Boronates
| Vinyl Boronate | Grignard Reagent | Product | Yield (%) |
| Vinylboronic acid pinacol ester | Phenylmagnesium bromide | 2-Phenylethylboronic acid pinacol ester | 85 |
| (E)-Prop-1-en-1-ylboronic acid pinacol ester | Methylmagnesium bromide | (S)-sec-Butylboronic acid pinacol ester | 78 |
| (E)-Styrylboronic acid pinacol ester | Ethylmagnesium bromide | (R)-2-Phenylbutylboronic acid pinacol ester | 92 |
Yields are representative and can vary based on specific reaction conditions.
Soft nucleophiles such as enolates, amines, and thiols also readily undergo conjugate addition to vinyl boranes, providing access to a wide range of functionalized organoboranes.
Experimental Protocols
General Procedure for the Boron-Wittig Reaction
To a solution of bis(pinacolato)borylmethane (1.2 equiv) in THF at 0 °C is added LiTMP (1.2 equiv). The mixture is stirred for 5 minutes, then cooled to -78 °C. The aldehyde (1.0 equiv) is added, and the reaction mixture is stirred for 4 hours before being allowed to warm to room temperature. The reaction is then concentrated under reduced pressure, and the resulting vinyl boronate is purified by silica (B1680970) gel chromatography.
General Procedure for the Conjugate Addition of a Grignard Reagent to a Vinyl Boronate
To a solution of the vinyl boronate (1.0 equiv) in THF at -78 °C is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Application in Drug Development: Synthesis of a MEK Inhibitor Precursor
The electrophilic properties of vinyl boranes have been leveraged in the synthesis of complex molecules with significant biological activity. A notable example is their potential application in the synthesis of precursors to targeted cancer therapeutics, such as MEK inhibitors. The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are key kinases within this pathway, and their inhibition has proven to be an effective therapeutic strategy. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2.
While the commercial synthesis of Trametinib may follow a different route, the electrophilic nature of vinyl boranes can be strategically employed to construct key fragments of such inhibitors. For instance, a substituted vinyl borane can serve as an electrophile in a conjugate addition reaction to introduce a key side chain, which can then be further elaborated to the final drug molecule.
Caption: The MEK/ERK signaling pathway and the point of inhibition by Trametinib.
The diagram above illustrates the Ras-Raf-MEK-ERK signaling cascade, a critical pathway in cell proliferation that is often hyperactivated in cancer. Trametinib acts as a potent inhibitor of MEK1/2, thereby blocking downstream signaling and inhibiting cancer cell growth. The synthesis of Trametinib's core structure can be envisioned through a convergent strategy where a key fragment is constructed via a conjugate addition to an appropriately substituted vinyl borane, highlighting the practical utility of their electrophilic properties in medicinal chemistry.
Conclusion
Vinyl boranes are a class of exceptionally useful electrophilic building blocks in organic synthesis. Their reactivity is well-defined by the electronic properties of the boron-vinyl moiety, enabling a wide range of stereoselective transformations. The ability to construct complex carbon skeletons through reactions such as the Diels-Alder and conjugate additions makes them highly valuable in the synthesis of natural products and pharmaceuticals. As demonstrated by their potential application in the synthesis of precursors to targeted therapies like MEK inhibitors, the electrophilic properties of vinyl boranes will continue to be a cornerstone of innovation in drug discovery and development, providing access to novel and potent bioactive molecules.
Stability and Handling of Vinylborane Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and handling of vinylborane solutions. Vinylboranes, particularly vinylboronic acids and their esters, are versatile reagents in organic synthesis, valued for their utility in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. However, their reactivity also necessitates careful consideration of their stability and appropriate handling procedures to ensure experimental success and safety. This document outlines the key factors influencing the stability of this compound solutions, provides detailed experimental protocols for their handling and analysis, and summarizes critical data for easy reference.
Stability of this compound Solutions
The stability of this compound solutions is influenced by several factors, including the specific structure of the this compound, the solvent, temperature, and exposure to air and moisture. The primary degradation pathways for vinylboranes include polymerization, protodeboronation, and oxidation.
1.1. Polymerization: Vinylboronic acid and its esters have a known tendency to undergo radical polymerization, which can lead to increased viscosity or solidification of the solution.[1] This process can be initiated by heat, light, or the presence of oxygen.[1]
1.2. Protodeboronation: This is a reaction where the carbon-boron bond is cleaved by a proton source, typically water, leading to the formation of an alkene and boric acid. While a concern for many boronic acids, vinylboronic acids have been observed to undergo very slow protodeboronation.[2]
1.3. Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of various byproducts. Handling this compound solutions under an inert atmosphere is crucial to minimize oxidative degradation.
Stabilizers
To mitigate degradation, especially polymerization, commercial this compound solutions are often supplied with stabilizers. Common stabilizers include:
-
Phenothiazine (B1677639): A highly effective radical inhibitor that can provide stability even at very low concentrations.[1]
-
Butylated hydroxytoluene (BHT): Another common antioxidant used to prevent radical-initiated polymerization.[1]
The presence and concentration of a stabilizer should always be noted when using a commercial this compound solution, as it may influence reaction outcomes.
Quantitative Stability Data
| Parameter | Compound/Condition | Observation | Reference |
| Protodeboronation Half-Life (t1/2) | Vinylboronic Acid | > 1 week at 70°C (pH 12) | [2] |
| Storage Temperature | Vinylboronic acid and its esters | Recommended at -20°C to minimize polymerization. | [1] |
| Stabilizer Concentration | Phenothiazine in vinylboronic acid | Typically 100-500 ppm. | [1] |
| Stabilizer | Butylated hydroxytoluene (BHT) | 0.05% in commercial vinylboronic acid pinacol (B44631) ester. | [1] |
Experimental Protocols
Accurate and safe experimentation with this compound solutions requires strict adherence to established protocols for handling, stability analysis, and quenching.
Protocol for Safe Handling and Storage of this compound Solutions
This compound solutions are flammable and may be air and moisture-sensitive.[3] Proper handling techniques are essential to maintain the integrity of the reagent and ensure laboratory safety.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Syringes and needles (oven-dried)
-
Cannula (oven-dried)
-
Anhydrous solvents
-
Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coat, and appropriate gloves.[4]
Procedure:
-
Inert Atmosphere: All manipulations of this compound solutions should be performed under a positive pressure of an inert gas (argon or nitrogen) using standard Schlenk line or glovebox techniques.[3]
-
Glassware: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.
-
Solvent: Use anhydrous solvents, as water can lead to hydrolysis (protodeboronation).
-
Transfer: For transferring the solution, use a clean, dry syringe or cannula. To prevent contamination, flush the syringe or cannula with inert gas before and after the transfer.
-
Storage: Store this compound solutions in a cool, dark, and dry place, preferably in a freezer at -20°C.[1][5] The container should be tightly sealed under an inert atmosphere.[1]
Protocol for Monitoring Stability by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the stability of a this compound solution over time by observing the disappearance of the vinyl proton signals of the starting material and the appearance of signals from degradation products, such as the corresponding alkene from protodeboronation or polymeric material.
Materials:
-
NMR spectrometer
-
NMR tubes with caps
-
Deuterated solvent (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
This compound solution
Procedure:
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, prepare an NMR sample by dissolving a known amount of the this compound solution and an internal standard in an anhydrous deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to light).
-
Time-Course Analysis: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic vinyl proton signals of the this compound relative to the integral of the internal standard. A decrease in the relative integral over time indicates degradation. The appearance of new signals corresponding to the alkene product of protodeboronation can also be monitored.
Protocol for Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify volatile degradation products in a this compound solution.
Materials:
-
GC-MS instrument
-
Appropriate GC column (e.g., a non-polar column)
-
Anhydrous solvent for dilution
-
Microsyringe
Procedure:
-
Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the aged this compound solution in a suitable anhydrous solvent.
-
Injection: Inject a small volume of the diluted sample into the GC-MS.
-
Chromatographic Separation: Develop a suitable temperature program for the GC to separate the components of the mixture. The this compound ester, any remaining starting materials, solvent, and potential degradation products will elute at different retention times.
-
Mass Spectrometry Analysis: Obtain the mass spectrum of each eluting peak.
-
Data Interpretation: Identify the degradation products by comparing their mass spectra to a library of known compounds. Quantification can be achieved by using an internal standard and creating a calibration curve.
Protocol for Quenching Unused this compound Solutions
Unused or waste this compound solutions must be quenched safely before disposal. This procedure should be performed in a fume hood.[4]
Materials:
-
Schlenk flask or round-bottom flask with a stir bar and a dropping funnel
-
Inert gas source
-
Ice bath
-
Water
-
Personal Protective Equipment (PPE)
Procedure:
-
Inert Atmosphere and Cooling: Place the flask containing the this compound solution under an inert atmosphere and cool it in an ice bath.[4]
-
Slow Addition of Isopropanol: Slowly add isopropanol to the stirred solution via a dropping funnel.[3] An exothermic reaction may occur. Control the rate of addition to keep the reaction temperature low. Continue adding isopropanol until the reaction subsides.
-
Addition of Methanol: After the initial quenching with isopropanol, slowly add methanol to ensure all reactive species are consumed.[3]
-
Addition of Water: Finally, slowly add water to the mixture to hydrolyze any remaining borane (B79455) species.[4]
-
Neutralization and Disposal: Once the quenching is complete and the solution has stirred for several hours at room temperature, neutralize the solution with a mild acid (e.g., citric or acetic acid) before disposing of it as aqueous waste according to institutional guidelines.[4]
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate important workflows and logical relationships related to the handling and use of this compound solutions.
Conclusion
The successful application of this compound solutions in research and development hinges on a thorough understanding of their stability and the implementation of meticulous handling procedures. By controlling storage conditions, utilizing inert atmosphere techniques, and being aware of potential degradation pathways, researchers can ensure the reliability of these powerful synthetic tools. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists working with vinylboranes, promoting both experimental success and a safe laboratory environment.
References
- 1. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ビニルボロン酸ピナコールエステル contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Synthesis of Vinylboranes: Common Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Vinylboranes, particularly vinylboronate esters, are indispensable synthetic intermediates in modern organic chemistry and drug discovery. Their stability, coupled with their versatile reactivity in a range of transformations such as Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and Petasis reactions, has established them as crucial building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to vinylboranes, detailing the common precursors, reaction mechanisms, and experimental protocols.
Core Synthetic Strategies and Precursors
The synthesis of vinylboranes can be broadly categorized into three main strategies, each utilizing distinct classes of precursors:
-
Hydroboration of Alkynes: This is a powerful and widely employed method that involves the addition of a boron-hydride bond across a carbon-carbon triple bond.
-
Catalytic Borylation of Vinyl Electrophiles: This approach utilizes transition metal catalysts to couple a boron-containing reagent with a vinyl halide or triflate.
-
Boron-Wittig and Related Reactions: These methods offer a transition-metal-free alternative for the synthesis of vinylboranes from carbonyl compounds.
The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the target vinylborane, as well as the functional group tolerance required for the specific application.
Hydroboration of Alkynes
The hydroboration of alkynes is a highly versatile method for the synthesis of vinylboranes, offering control over both regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition).
Common Precursors:
-
Alkynes: Both terminal and internal alkynes serve as the foundational precursors for this method.
-
Boron Reagents:
-
Pinacolborane (HBpin) is a widely used reagent due to the stability and ease of handling of the resulting pinacolboronate esters.
-
Catecholborane
-
Dihaloboranes
-
Bulky dialkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) are often employed to enhance regioselectivity, particularly for terminal alkynes, favoring the anti-Markovnikov product.
-
Catalysts: A variety of transition metal catalysts can be used to influence the outcome of the reaction.
-
Rhodium and Iridium: Historically used for achieving trans-hydroboration (Z-vinylboranes).
-
Ruthenium, Palladium, and Cobalt: Also capable of catalyzing trans-hydroboration.
-
Platinum: A PtCl₂/XPhos system has been developed for the regioselective hydroboration of unactivated terminal alkynes, providing (E)-1,2-vinylboronates with good functional group tolerance.
-
Copper: N-heterocyclic carbene (NHC)-Cu complexes can be used to catalyze the hydroboration of terminal alkynes to selectively form α-vinylboronates.
-
Zirconium: Zr-catalyzed carboalumination of terminal alkynes, followed by in situ transmetalation with a boron electrophile, provides a route to trisubstituted alkenyl boronic esters.
General Reaction Pathway for Alkyne Hydroboration
Caption: General workflow for this compound synthesis via alkyne hydroboration.
Quantitative Data for Alkyne Hydroboration Methods
| Alkyne Type | Boron Reagent | Catalyst System | Product Selectivity | Yield (%) | Reference |
| Terminal Alkynes | HBpin | PtCl₂/XPhos/Et₃SiH | (E)-1,2-vinylboronates | Good to Excellent | |
| Terminal Alkynes | B₂(pin)₂/MeOH | NHC-Cu | α-vinylboronates (>98%) | High | |
| Terminal Alkynes | HBpin | Tropylium salts | Broad range of vinylboronates | Good | |
| Terminal Alkynes | HBpin | Ferric chloride | E-vinylboronates | Good to Excellent | |
| 1,3-Enynes | HBpin | Cobalt catalyst | 1,3-Dienylboronate esters | Good |
Experimental Protocol: Platinum-Catalyzed Hydroboration of a Terminal Alkyne[5]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the terminal alkyne (1.0 equiv), PtCl₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Solvent and Reagents: The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). Anhydrous tetrahydrofuran (B95107) (THF) is added, followed by triethylsilane (Et₃SiH, 1.2 equiv).
-
Addition of Borane: Pinacolborane (HBpin, 1.1 equiv) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-vinylboronate.
Catalytic Borylation of Vinyl Electrophiles
This methodology, often referred to as Miyaura borylation, is a powerful tool for the synthesis of vinylboronates from readily available vinyl halides and triflates.
Common Precursors:
-
Vinyl Electrophiles:
-
Vinyl halides (I, Br, Cl)
-
Vinyl triflates (OTf)
-
-
Boron Reagents:
-
Bis(pinacolato)diboron (B136004) (B₂pin₂) is the most common diboron (B99234) reagent.
-
Pinacolborane (HBpin) can also be used.
-
Catalysts and Reagents:
-
Palladium Catalysts: A wide range of palladium complexes are effective, with PdCl₂(dppf) being a common choice.
-
Other Metal Catalysts: Iron and chromium-based catalysts have also been reported for the borylation of aryl chlorides and triflates, and vinyl triflates, respectively.
-
Base: A base, such as potassium acetate (B1210297) (KOAc), potassium phenoxide, or a tertiary amine like triethylamine (B128534) (Et₃N), is typically required.
General Reaction Pathway for Miyaura Borylation
Caption: Catalytic cycle for the synthesis of vinylboronates via Miyaura borylation.
Quantitative Data for Catalytic Borylation Methods
| Vinyl Electrophile | Boron Reagent | Catalyst System | Base | Yield (%) | Reference |
| 1-Alkenyl halides/triflates | B₂(pin)₂ | PdCl₂(PPh₃)₂·2PPh₃ | Potassium phenoxide | High | |
| Aryl/Vinyl triflates | Pinacolborane | PdCl₂(dppf) | Et₃N | High | |
| Vinyl triflates | Pinacolborane | Chromium catalyst | - | High |
Experimental Protocol: Palladium-Catalyzed Borylation of a Vinyl Triflate[8]
-
Reaction Setup: A mixture of the vinyl triflate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium phenoxide (1.5 mmol), and the palladium catalyst PdCl₂(PPh₃)₂·2PPh₃ (0.03 mmol) is placed in a Schlenk tube.
-
Solvent Addition: Anhydrous toluene (B28343) is added to the tube under an inert atmosphere.
-
Reaction Conditions: The mixture is stirred at 50 °C and the progress of the reaction is monitored by GC-MS.
-
Workup and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with benzene, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the corresponding vinylboronate ester.
Boron-Wittig Reaction
The Boron-Wittig reaction provides a transition-metal-free pathway to vinylboronates from aldehydes and geminal bis(boronates). This method is particularly useful for the synthesis of di- and trisubstituted vinylboronates, which can be challenging to access through other routes.
Common Precursors:
-
Aldehydes: A wide variety of linear, branched, and unsaturated aldehydes can be used.
-
Geminal Bis(boronates): 1,1-Bis(pinacolboronates), which are stable and readily accessible, are the key reagents.
Reagents:
-
Base: A strong, non-nucleophilic base such as lithium tetramethylpiperidide (LiTMP) is used for the deprotonation of the geminal bis(boronate).
General Reaction Pathway for the Boron-Wittig Reaction
Caption: Stepwise representation of the Boron-Wittig reaction.
Quantitative Data for the Boron-Wittig Reaction
| Aldehyde | Geminal Bis(boronate) | Base | Stereoselectivity | Yield (%) | Reference |
| n-Hexanal | 1,1-Bis(pinacolato)boryl methane | LiTMP | trans | High | |
| Various aldehydes | Substituted 1,1-bis(pinacolboronates) | LiTMP | Tunable Z/E ratio | Good to High |
Experimental Protocol: Boron-Wittig Reaction for trans-Vinylboronate Synthesis[15]
-
Deprotonation: In a flame-dried flask under an inert atmosphere, a solution of 1,1-bis(pinacolato)borylmethane (1.2 equiv) in THF is cooled to 0 °C. Lithium tetramethylpiperidide (LiTMP, 1.1 equiv) is added, and the mixture is stirred for 5 minutes.
-
Aldehyde Addition: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde (1.0 equiv) in THF is added dropwise.
-
Reaction: The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the trans-vinylboronate.
Conclusion
The synthesis of vinylboranes is a well-developed field with a diverse array of reliable methods. The choice of precursors and synthetic strategy is dictated by the desired structural features of the target molecule and the overall synthetic plan. Hydroboration of alkynes offers a direct and atom-economical approach, with catalytic systems providing excellent control over stereochemistry and regiochemistry. The palladium-catalyzed Miyaura borylation of vinyl electrophiles is a robust and versatile method for introducing the boronate functionality. Finally, the Boron-Wittig reaction presents a valuable transition-metal-free alternative, particularly for accessing sterically hindered or challenging vinylboronate structures. A thorough understanding of these core methodologies is essential for researchers and scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Vinylborane Reagents in Organic Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylborane reagents, particularly vinylboronic acids and their ester derivatives, have emerged as exceptionally versatile and powerful intermediates in modern organic synthesis. Characterized by their unique reactivity, stability, and functional group tolerance, they serve as pivotal building blocks in the construction of complex molecular architectures. Their utility is most prominently demonstrated in cornerstone reactions such as the Suzuki-Miyaura cross-coupling, Diels-Alder cycloaddition, and conjugate additions, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the synthesis of this compound reagents and details their application in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate practical implementation in a research and development setting.
Introduction to this compound Reagents
Organoboron compounds are organic derivatives of borane (B79455) (BH₃) where one or more hydrogen atoms are replaced by organic groups. Vinylboranes are a subclass characterized by a carbon-carbon double bond directly attached to the boron atom. The most commonly employed vinylboranes in synthesis are vinylboronic acids and their cyclic esters, such as pinacol (B44631) (Bpin) or catechol esters, which offer enhanced stability and ease of handling compared to the parent boronic acids.
The synthetic utility of vinylboranes stems from the unique nature of the carbon-boron bond. The boron atom is electron-deficient, rendering it electrophilic and capable of activating the adjacent vinyl group. This electronic property, combined with the ability of the boron moiety to be readily transformed into other functional groups with retention of stereochemistry, makes vinylboranes indispensable reagents. They participate in a wide array of chemical transformations, including transition-metal-catalyzed cross-couplings, pericyclic reactions, and nucleophilic additions, providing access to substituted alkenes, dienes, and complex cyclic systems.[1]
Synthesis of this compound Reagents
The accessibility of vinylboranes is crucial for their widespread use. Several robust and stereoselective methods have been developed for their synthesis, starting from readily available precursors like alkynes, aldehydes, and vinyl halides.
Hydroboration of Alkynes
The hydroboration of alkynes is one of the most direct and atom-economical methods for preparing vinylboranes. The reaction involves the syn-addition of a B-H bond across the carbon-carbon triple bond. The regioselectivity is primarily governed by steric and electronic factors, typically placing the boron atom at the less substituted carbon (anti-Markovnikov addition) to yield (E)-vinylboranes.[2] While uncatalyzed hydroboration with reagents like 9-BBN or disiamylborane (B86530) is effective, transition metal catalysis offers broader scope and control.[3][4]
-
Catecholborane: A common reagent that provides stable vinylboronates.
-
Pinacolborane (HBpin): Offers enhanced stability and is frequently used in metal-catalyzed protocols.[3]
-
Catalysis: Rhodium, ruthenium, and platinum catalysts are often employed to control selectivity and improve reaction efficiency.[2][3] For instance, ruthenium pincer complexes can catalyze the trans-hydroboration of terminal alkynes to furnish valuable Z-vinylboronates.
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with the chosen catalyst (e.g., a rhodium complex, 1 mol%).
-
Toluene (B28343) (0.25 mL) is added if the substrate is a solid.
-
Phenylacetylene (1.0 mmol, 1.0 equiv) is added to the tube, followed by pinacolborane (HBpin, 1.1 mmol, 1.1 equiv).
-
The Schlenk tube is sealed and the reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion (monitored by GC-MS or TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the (E)-vinylboronate ester.
Boron-Wittig Reaction
The Boron-Wittig reaction provides a powerful, transition-metal-free route to vinyl boronates directly from aldehydes.[5][6] This method utilizes a geminal bis(boryl)alkane, such as bis(pinacolato)borylmethane, which is deprotonated with a strong base (e.g., LiTMP) to form a nucleophilic carbanion. This intermediate then reacts with an aldehyde to furnish the corresponding vinyl boronate ester.[5][7] This approach is particularly valuable for synthesizing di- and trisubstituted vinyl boronates with high stereoselectivity.[6]
-
To a solution of bis(pinacolato)borylmethane (1.2 equiv) in THF at 0 °C under an argon atmosphere, is added lithium tetramethylpiperidide (LiTMP, 1.2 equiv).
-
The mixture is stirred for 5 minutes at 0 °C and then cooled to -78 °C.
-
n-Hexanal (1.0 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to isolate the trans-vinylboronate product.
Table 1: Synthesis of trans-Vinylboronates via Boron-Wittig Reaction[5]
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | n-Hexanal | 88 | |
| 2 | Cyclohexanecarboxaldehyde | 81 | |
| 3 | Benzaldehyde | 90 | |
| 4 | p-Methoxybenzaldehyde | 91 | |
| 5 | Cinnamaldehyde | 70 | |
| 6 | Isovaleraldehyde | 85 |
Key Reactions and Applications
Vinylboranes are stable, versatile intermediates that engage in a multitude of high-value synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most significant application of vinylboranes. This reaction forms a new carbon-carbon bond between the vinylic carbon of the borane and an sp²- or sp³-hybridized carbon of an organic halide or triflate. It is a cornerstone of modern synthesis due to its mild conditions, broad functional group tolerance, and high stereospecificity (retention of the vinyl geometry). This reaction is widely used to synthesize styrenes, dienes, and other conjugated systems.[8][9]
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv), the vinylboronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 equiv).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
A degassed solvent system (e.g., Toluene/Water, Dioxane/Water, or THF) is added via syringe.
-
The mixture is heated (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling of Vinylboronates[8]
| Entry | Aryl Halide | Vinylboronate | Product | Yield (%) |
| 1 | 4-Iodoanisole | Vinyl pinacolboronate | 4-Methoxystyrene | 95 |
| 2 | 4-Bromobenzonitrile | Vinyl pinacolboronate | 4-Vinylbenzonitrile | 92 |
| 3 | 1-Bromonaphthalene | Vinyl pinacolboronate | 1-Vinylnaphthalene | 88 |
| 4 | 2-Bromopyridine | Vinyl pinacolboronate | 2-Vinylpyridine | 85 |
| 5 | 4-Iodoanisole | (E)-Styryl pinacolboronate | (E)-4-Methoxystilbene | 90 |
Diels-Alder Reaction
Vinylboranes are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the boron group, which lowers the LUMO energy of the vinyl moiety. These reactions often proceed with high reactivity, regioselectivity, and endo-stereoselectivity. The resulting cyclohexenylboronates are versatile intermediates that can be oxidized to cyclohexenols or used in subsequent cross-coupling reactions, providing a powerful strategy for constructing complex cyclic systems. Microwave-assisted protocols can significantly accelerate these reactions.
-
In a microwave-safe vial, pinacol vinylboronate (1.0 equiv) and the diene (e.g., cyclopentadiene, 1.2 equiv) are mixed in a suitable solvent (e.g., toluene or neat).
-
The vial is sealed and placed in a microwave reactor.
-
The mixture is irradiated at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude cycloadduct can be purified by chromatography or used directly in the next step (e.g., oxidation).
-
For oxidation: The crude adduct is dissolved in THF, cooled to 0 °C, and treated with aqueous NaOH followed by the slow addition of 30% H₂O₂. The mixture is stirred until the reaction is complete, then worked up to yield the corresponding alcohol.
Table 3: Diels-Alder Reactions of Pinacol Vinylboronate
| Entry | Diene | Adduct Structure | Conditions | Yield (%) | Endo/Exo Ratio |
| 1 | Cyclopentadiene | 100 °C, MW, 10 min | 95 | >99:1 | |
| 2 | Isoprene | 150 °C, MW, 30 min | 85 | 90:10 (para:meta) | |
| 3 | 2,3-Dimethyl-1,3-butadiene | 150 °C, MW, 30 min | 92 | - | |
| 4 | Furan | 120 °C, MW, 20 min | 78 | >99:1 |
Conjugate Addition (Michael Addition)
Vinylboron reagents can act as soft nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated carbonyl compounds (enones, enoates).[10][11] This reaction is a powerful method for forming carbon-carbon bonds at the β-position of a carbonyl system. The use of chiral ligands on the rhodium catalyst enables highly enantioselective transformations, providing access to chiral ketones and esters with a β-vinyl substituent.[11][12]
-
A mixture of [Rh(acac)(C₂H₄)₂] (3 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 3.3 mol%) in a solvent like 1,4-dioxane/H₂O is stirred under argon for 10 minutes.
-
The vinylboronic acid (1.5 equiv) is added, followed by 2-cyclohexenone (1.0 equiv).
-
The reaction is stirred at an elevated temperature (e.g., 100 °C) for several hours.
-
After completion, the reaction is cooled, diluted with ether, and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by silica gel chromatography to yield the enantioenriched β-vinyl ketone.
Conclusion
This compound reagents have secured a central role in contemporary organic synthesis, providing reliable and versatile pathways for the construction of complex molecules. Their accessibility through methods like alkyne hydroboration and the Boron-Wittig reaction, combined with their predictable reactivity in cornerstone transformations such as Suzuki-Miyaura coupling and Diels-Alder reactions, makes them invaluable tools for chemists in academic and industrial research. The continued development of novel catalytic systems and a deeper understanding of their reaction mechanisms will undoubtedly expand the synthetic utility of vinylboranes, further empowering the fields of drug discovery, materials science, and total synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. Regio- and enantiocontrol in the room-temperature hydroboration of vinyl arenes with pinacol borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 7. The Boron‐Wittig Olefination of Aldehydes and Ketones with Bis[(pinacolato)boryl]methane: an Extended Reaction Scope - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to enones using DIPHONANE: a novel chiral bisphosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Theoretical and Experimental Investigations into the Molecular Structure of Vinylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboranes are a class of organoboron compounds characterized by a vinyl group directly attached to a boron atom. Their unique electronic structure, arising from the interplay between the π-system of the vinyl group and the vacant p-orbital of the boron atom, makes them versatile reagents in organic synthesis and building blocks in materials science. A thorough understanding of the molecular structure of the parent vinylborane (C₂H₃BH₂) is fundamental to elucidating its reactivity and designing novel applications. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the structure of this compound, with a focus on its geometry and conformational dynamics.
Theoretical Studies of this compound Structure
Theoretical chemistry provides powerful tools to investigate the structure and energetics of molecules like this compound. Various computational methods, from ab initio molecular orbital theory to density functional theory (DFT), have been employed to predict its geometric parameters and rotational energy barriers.
Computational Methodologies
A typical computational workflow for studying the structure of this compound involves the following steps:
-
Geometry Optimization: The initial step is to find the minimum energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum (and not a saddle point), vibrational frequency analysis is performed. A true minimum will have all real (positive) vibrational frequencies.
-
Conformational Analysis: To study the rotation around the B-C bond, a relaxed potential energy surface scan is performed. This involves fixing the dihedral angle of interest (H-C=C-B) at various values and optimizing the rest of the molecular geometry at each step.
Predicted Structural Parameters
The calculated geometric parameters of this compound are dependent on the level of theory and the basis set used. Higher levels of theory and larger basis sets generally provide results that are in better agreement with experimental data. The following table summarizes typical bond lengths and angles for this compound predicted by various computational methods.
| Parameter | HF/6-31G* | B3LYP/6-311+G** | MP2/cc-pVTZ |
| Bond Lengths (Å) | |||
| B-C | 1.545 | 1.538 | 1.540 |
| C=C | 1.325 | 1.335 | 1.338 |
| B-H | 1.185 | 1.192 | 1.195 |
| C-H (vinyl) | 1.075 | 1.083 | 1.085 |
| Bond Angles (°) | |||
| ∠ C-B-H | 121.0 | 120.5 | 120.7 |
| ∠ B-C-C | 122.5 | 122.0 | 122.2 |
| ∠ H-C-C | 120.0 | 120.3 | 120.2 |
Conformational Analysis and Rotational Barrier
Rotation around the boron-carbon single bond in this compound is a key conformational process. Theoretical calculations predict a planar equilibrium geometry where the vinyl group and the BH₂ group are coplanar. This planarity is favored by the delocalization of π-electrons from the C=C double bond into the vacant p-orbital of the boron atom.
The rotation from the planar (eclipsed) conformation to a perpendicular (staggered) conformation involves overcoming an energy barrier. This rotational barrier is a measure of the strength of the π-delocalization.
Methodological & Application
Application Notes and Protocols for Vinylboranes in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate.[3] Among the various organoboron reagents, vinylboranes are particularly valuable for the synthesis of styrenes, dienes, and other vinyl-containing motifs that are prevalent in pharmaceuticals and functional materials.[1][4]
These application notes provide a comprehensive overview of the use of vinylboranes in Suzuki-Miyaura cross-coupling reactions, with a focus on practical experimental protocols and applications in drug discovery.
Advantages of Vinylboranes in Suzuki-Miyaura Coupling
The use of vinylboron reagents in Suzuki-Miyaura coupling offers several distinct advantages:
-
Stereospecificity: The reaction proceeds with retention of the double bond geometry of the vinylborane, allowing for the synthesis of stereodefined alkenes.[5]
-
Mild Reaction Conditions: Suzuki-Miyaura reactions are typically conducted under mild conditions, which allows for a broad functional group tolerance.[2]
-
Availability of Reagents: A variety of vinylboron reagents are commercially available or can be readily synthesized.[6]
-
Low Toxicity: Compared to other organometallic reagents like organotins, organoboranes are significantly less toxic, making them more environmentally benign.[3]
Types of Vinylboron Reagents
While vinylboronic acid is the simplest vinylboron reagent, its instability and tendency to polymerize present significant challenges.[7][8] To address this, several more stable and easily handleable this compound precursors have been developed and are now commonly used.
-
Potassium Vinyltrifluoroborate (KVTV): This air- and moisture-stable crystalline solid is a popular choice for vinylation reactions.[9] It is readily prepared on a large scale and offers excellent performance in Suzuki-Miyaura couplings.[8]
-
Trivinylboroxane-Pyridine Complex: This stable, solid reagent serves as an effective in situ source of vinylboronic acid under the basic reaction conditions of the Suzuki-Miyaura coupling.[7]
-
Vinyl Boronate Esters (e.g., pinacol (B44631) esters): These are another class of stable and versatile vinylboron reagents that participate effectively in Suzuki-Miyaura reactions.[6]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R¹-X) to form a Pd(II) intermediate.[1][3]
-
Transmetalation: The organoboron reagent (R²-BY₂) reacts with the Pd(II) complex, transferring the vinyl group to the palladium center. This step is facilitated by a base.[1][3]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of various vinylboron reagents with different aryl and heteroaryl electrophiles.
Table 1: Vinylation of Aryl Bromides with Trivinylboroxane-Pyridine Complex [7]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 95 |
| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 92 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | 85 |
| 5 | 2-Bromotoluene | 2-Vinyltoluene | 81 |
Reaction Conditions: Pd(PPh₃)₄ (catalyst), carbonate base, dimethoxyethane/water (solvent).
Table 2: Vinylation of Aryl and Heteroaryl Electrophiles with Potassium Vinyltrifluoroborate [8][10]
| Entry | Electrophile | Product | Yield (%) |
| 1 | 4-Iodoanisole (B42571) | 4-Methoxystyrene (B147599) | 72 |
| 2 | 4-Bromoacetophenone | 4-Vinylacetophenone | 85 |
| 3 | 3-Bromopyridine | 3-Vinylpyridine | 78 |
| 4 | 2-Bromothiophene | 2-Vinylthiophene | 81 |
| 5 | 4-Chlorobenzaldehyde | 4-Vinylbenzaldehyde | 65 |
Reaction Conditions: PdCl₂ (2 mol%), PPh₃ (6 mol%), Cs₂CO₃ (3 equiv.), THF/H₂O (9:1).
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Methoxystyrene using Potassium Vinyltrifluoroborate
This protocol is adapted from Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.[8][10][11]
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 0.02 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (0.06 mmol, 0.06 equiv)
-
Tetrahydrofuran (THF), anhydrous (9 mL)
-
Water, deionized (1 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), potassium vinyltrifluoroborate (161 mg, 1.2 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Solvent Addition: Add anhydrous THF (9 mL) and deionized water (1 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) chloride (3.5 mg, 0.02 mmol) and triphenylphosphine (15.7 mg, 0.06 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford 4-methoxystyrene as a colorless oil.
Applications in Drug Development
The Suzuki-Miyaura cross-coupling of vinylboranes is a valuable tool in drug discovery and development for the synthesis of complex molecules with potential therapeutic applications.[12][13] The ability to introduce vinyl groups allows for the construction of key structural motifs found in a variety of biologically active compounds. Furthermore, the vinyl group itself can serve as a handle for further functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A notable strategy involves the Suzuki-Miyaura coupling of vinyl halides and vinyl boronate esters followed by an in-situ hydrogenation to create sp²-sp³ linked systems, which are desirable for increasing the three-dimensionality of drug candidates.[14]
Conclusion
The Suzuki-Miyaura cross-coupling reaction using vinylboranes is a robust and versatile method for the synthesis of vinyl-substituted aromatic and heteroaromatic compounds. The development of stable and easy-to-handle vinylboron reagents like potassium vinyltrifluoroborate and trivinylboroxane has overcome the challenges associated with the use of vinylboronic acid. The mild reaction conditions, high stereospecificity, and broad functional group tolerance make this reaction an indispensable tool for researchers in organic synthesis and medicinal chemistry.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura–hydrogenation targets 3D drugs | Research | Chemistry World [chemistryworld.com]
Applications of Vinylboranes as Diels-Alder Dienophiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboranes have emerged as exceptionally reactive and highly selective dienophiles in Diels-Alder reactions, offering a powerful tool for the synthesis of complex cyclic molecules. Their unique electronic and steric properties, which can be fine-tuned by the substituents on the boron atom, allow for remarkable control over the regio- and stereochemical outcome of the cycloaddition. This document provides detailed application notes and experimental protocols for the use of vinylboranes in Diels-Alder reactions, catering to researchers in organic synthesis and drug development.
Application Notes
Vinylboranes display significantly enhanced reactivity compared to traditional dienophiles. This heightened reactivity is attributed to the electron-withdrawing nature of the boryl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Several classes of vinylboranes have been successfully employed in Diels-Alder reactions, each with distinct characteristics:
-
Vinyl-9-BBN (9-Vinyl-9-borabicyclo[3.3.1]nonane): Known for its exceptional reactivity and high regio- and stereoselectivity, particularly with acyclic dienes. The bulky 9-BBN moiety plays a crucial role in directing the stereochemical outcome.[1]
-
Vinylboronic Esters (e.g., Pinacol (B44631) Ester): These are stable, easily handled dienophiles. Their reactivity can be enhanced by microwave irradiation, leading to excellent yields of cycloadducts. They are particularly useful as synthetic equivalents of vinyl alcohol.
-
Alkylhalovinylboranes: The presence of a halogen atom on the boron increases the dienophilicity compared to their dialkylvinylborane counterparts.[2][3]
-
Trimethylsilylvinylboranes (TMS-VBBN): These are highly reactive and serve as efficient acetylene (B1199291) equivalents in Diels-Alder reactions.
A key strategy in the application of vinylboranes is their in situ generation. Many vinylboranes are sensitive to air and moisture, making their isolation challenging. Preparing them in the same pot immediately before the Diels-Alder reaction circumvents these stability issues and simplifies the overall synthetic procedure.
The Diels-Alder adducts of vinylboranes are versatile intermediates. The carbon-boron bond can be readily transformed into a variety of functional groups with retention of stereochemistry, most commonly through oxidation to an alcohol. This two-step sequence of Diels-Alder cycloaddition followed by oxidation provides a stereocontrolled route to highly substituted cyclohexenols and their derivatives, which are valuable building blocks in natural product synthesis and drug discovery.
Data Presentation
Table 1: Diels-Alder Reaction of Vinylboronic Acid Pinacol Ester with Various Dienes (Microwave-Assisted)
| Diene | Product | Yield (%) | endo:exo Ratio |
| Cyclopentadiene (B3395910) | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.1]hept-2-ene | 96 | 15:85 |
| 1,3-Cyclohexadiene | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]oct-5-ene | 92 | 75:25 |
| Isoprene (B109036) | 4-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene | 85 | N/A (Regioisomers) |
| 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene | 88 | N/A |
Table 2: Diels-Alder Reaction of Various Dienophiles with Cyclopentadiene (Thermal Conditions)
| Dienophile | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| Vinylboronic acid pinacol ester | 170 | 24 | 96 | 15:85 |
| Maleic Anhydride | 25 | 0.5 | >95 | >99:1 |
| Methyl Acrylate | 185 | 1 | 80 | 16:84 |
Table 3: Diels-Alder Reaction of Vinyl-9-BBN with Acyclic Dienes (Qualitative Data)
| Diene | Regioselectivity | Stereoselectivity | Yield |
| Isoprene | High (predominantly "para" adduct) | High | High |
| trans-Piperylene | High | High | High |
| 2,3-Dimethyl-1,3-butadiene | N/A | High | High |
Experimental Protocols
Protocol 1: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN) Dimer
This protocol describes the synthesis of the 9-BBN dimer, a common precursor for the generation of vinyl-9-BBN.
Materials:
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
1,5-Cyclooctadiene
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
A dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is charged with borane-dimethyl sulfide complex (1.0 eq) and anhydrous DME.
-
1,5-Cyclooctadiene (1.0 eq) is added dropwise to the stirred solution at a rate that maintains the reaction temperature between 50-60 °C.
-
After the addition is complete, the reaction mixture is heated to reflux for 1 hour.
-
The mixture is then cooled to room temperature and subsequently to 0 °C to induce crystallization of the 9-BBN dimer.
-
The crystalline 9-BBN dimer is isolated by filtration under an inert atmosphere, washed with cold, anhydrous DME, and dried under vacuum.
Storage: 9-BBN dimer should be stored under an inert atmosphere at all times.
Protocol 2: Microwave-Assisted Diels-Alder Reaction of Vinylboronic Acid Pinacol Ester with Cyclopentadiene
Materials:
-
Vinylboronic acid pinacol ester
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous toluene
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, vinylboronic acid pinacol ester (1.0 eq) is dissolved in anhydrous toluene.
-
Freshly cracked cyclopentadiene (3.0 eq) is added to the solution.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 170 °C) for a specified time (e.g., 1-2 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: One-Pot, In Situ Generation of Vinyl-9-BBN and Subsequent Diels-Alder Reaction with Isoprene
Materials:
-
9-BBN dimer
-
Acetylene gas or a suitable acetylene source
-
Isoprene
-
Anhydrous solvent (e.g., THF or benzene)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
A dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar is charged with 9-BBN dimer (1.0 eq) and the anhydrous solvent.
-
The solution is stirred at room temperature to allow for the dissociation of the dimer to the monomeric 9-BBN.
-
Acetylene gas is bubbled through the solution, or a suitable acetylene source is added, leading to the formation of vinyl-9-BBN. The reaction progress can be monitored by ¹¹B NMR.
-
Once the formation of vinyl-9-BBN is complete, isoprene (1.1 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated as required. The progress of the Diels-Alder reaction can be monitored by GC-MS or NMR.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
For the isolation of the corresponding alcohol, the reaction mixture is carefully oxidized by the addition of an aqueous solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide at 0 °C.
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclohexenol (B1201834) product.
-
The product can be purified by column chromatography.
Visualizations
References
Protocol for Hydroboration of Alkynes to Form Vinylboranes: A Detailed Guide for Researchers
Introduction
The hydroboration of alkynes is a powerful and versatile transformation in organic synthesis, providing access to vinylborane intermediates. These intermediates are highly valuable building blocks, particularly in the construction of complex molecules due to their subsequent reactivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This protocol provides detailed application notes for researchers, scientists, and drug development professionals on the synthesis of vinylboranes from alkynes, covering various borane (B79455) reagents and reaction conditions, with a focus on regioselectivity and stereoselectivity.
The hydroboration of an alkyne involves the addition of a hydrogen-boron bond across the carbon-carbon triple bond. This reaction is typically a syn-addition, meaning the hydrogen and the boron atom add to the same face of the alkyne, resulting in a this compound with cis-stereochemistry. The regioselectivity of the addition is highly dependent on the steric and electronic properties of both the alkyne and the borane reagent. For terminal alkynes, the boron atom generally adds to the less substituted carbon (anti-Markovnikov addition), a preference that can be enhanced by using bulky borane reagents.[1][2]
Key Borane Reagents
Several borane reagents are commonly employed for the hydroboration of alkynes, each offering distinct advantages in terms of reactivity, selectivity, and handling.
-
Catecholborane (HBcat): A relatively mild hydroborating agent that often requires elevated temperatures or catalysis for efficient reaction with alkynes.[3] It is particularly useful for the synthesis of vinylboronic esters.
-
Pinacolborane (HBpin): More stable and less reactive than catecholborane, often requiring a catalyst. The resulting pinacolyl vinylboronates are generally stable and easy to handle, making them popular reagents in Suzuki-Miyaura couplings.[4]
-
9-Borabicyclo[3.3.1]nonane (9-BBN): A highly regioselective hydroborating agent due to its significant steric bulk. It typically provides excellent yields of the anti-Markovnikov product with terminal alkynes.[5][6]
-
Disiamylborane (Sia₂BH) and Dicyclohexylborane (Chx₂BH): These are also sterically hindered dialkylboranes that offer high regioselectivity in the hydroboration of terminal alkynes, preventing double addition.[7]
Experimental Protocols
The following are detailed protocols for the hydroboration of terminal and internal alkynes using common borane reagents.
Protocol 1: Hydroboration of a Terminal Alkyne with 9-BBN
This protocol describes the hydroboration of 1-octyne (B150090) with 9-BBN to yield the corresponding (E)-vinylborane, which can be subsequently used, for example, in oxidation to an aldehyde.
Materials:
-
1-Octyne
-
9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)
Procedure:
-
Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the terminal alkyne (e.g., 1-octyne, 1 mmol, 1.0 equiv).
-
Dissolve the alkyne in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (2 mmol, 2.0 equiv) to the stirred alkyne solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
For subsequent oxidation to the aldehyde, cool the reaction mixture back to 0 °C.
-
Carefully add 3 M NaOH solution (5.5 mL) followed by the slow, dropwise addition of 30% H₂O₂ (7.8 mL).[8]
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Hydroboration of an Aromatic Alkyne with Pinacolborane
This protocol details the 9-BBN catalyzed hydroboration of phenylacetylene (B144264) with pinacolborane to form (E)-2-phenylethenylboronic acid pinacol (B44631) ester.[4]
Materials:
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Oven-dried glassware including a reflux condenser
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add phenylacetylene (1.0 equiv).
-
Add anhydrous THF to achieve a final concentration of approximately 0.2 M.
-
Add 9-BBN (20 mol%).
-
Add pinacolborane (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 65 °C (refluxing THF) and stir for 1.5 to 7 hours, depending on the substrate.[4]
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
The solvent can be removed under reduced pressure. The crude product can often be used directly in subsequent steps or purified by flash chromatography on silica gel.
Data Presentation
The choice of borane reagent significantly impacts the regioselectivity of the hydroboration of alkynes. The following tables summarize quantitative data for the hydroboration of various alkynes.
Table 1: Regioselectivity of Hydroboration of Terminal Alkynes
| Alkyne | Borane Reagent | Solvent | Temperature (°C) | Regioselectivity (Boron on C-1:C-2) | Yield (%) | Reference |
| 1-Hexene | Diborane (BH₃) | - | - | 94:6 | - | [9] |
| 1-Hexene | 9-BBN | - | - | >99:1 | - | [9] |
| Phenylacetylene | Pinacolborane (catalyzed by 9-BBN) | THF | 65 | >98:2 (E-isomer) | 76 | [4] |
| 4-Methoxy-phenylacetylene | Pinacolborane (catalyzed by 9-BBN) | THF | 65 | >98:2 (E-isomer) | 63 | [4] |
| 4-Bromo-phenylacetylene | Pinacolborane (catalyzed by 9-BBN) | THF | 65 | >98:2 (E-isomer) | 72 | [4] |
Table 2: Regioselectivity of Hydroboration of an Unsymmetrical Internal Alkyne
| Alkyne | Borane Reagent | Solvent | Temperature (°C) | Regioselectivity (Boron on C-1:C-2) | Reference |
| 1-Phenyl-1-propyne | Diborane (BH₃) | - | - | 15:85 | [10] |
| 1-Phenyl-1-propyne | 9-BBN | - | - | 15:85 | [11] |
Note: For 1-Phenyl-1-propyne, C-1 is the carbon attached to the phenyl group.
Visualizing the Process
Reaction Mechanism
The hydroboration of an alkyne proceeds through a concerted, four-membered transition state. The syn-addition of the H-B bond across the triple bond leads to the formation of a this compound.
Caption: General mechanism of alkyne hydroboration.
Experimental Workflow
A typical experimental workflow for the hydroboration of an alkyne followed by an in-situ Suzuki-Miyaura coupling is outlined below.
Caption: Workflow for hydroboration-Suzuki coupling.
Applications in Drug Discovery and Development
Vinylboranes are crucial intermediates in the synthesis of complex organic molecules, including many pharmaceuticals and bioactive natural products. Their utility primarily stems from their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the stereospecific formation of carbon-carbon bonds.[12]
This methodology has been instrumental in the synthesis of various classes of drugs, including:
-
Angiotensin Receptor Blockers: Drugs like Losartan and Valsartan, used to treat high blood pressure, feature biaryl structures that can be efficiently synthesized using Suzuki-Miyaura coupling.[13] While the direct hydroboration of an alkyne to a this compound for these specific syntheses is one of many strategies, the principle of using organoboron compounds is central.
-
Kinase Inhibitors: Many kinase inhibitors used in cancer therapy, such as Lapatinib, contain complex aromatic and heteroaromatic scaffolds where Suzuki-Miyaura coupling is a key bond-forming step.[13]
-
Antifungal and Antibacterial Agents: The benzoxaborole class of drugs, including Tavaborole (for onychomycosis) and Crisaborole (for eczema), highlights the importance of boron-containing heterocycles in medicine.[14] While not directly vinylboranes, their synthesis often relies on chemistry derived from boronic acids.
The ability to stereoselectively synthesize substituted alkenes via vinylboranes is of paramount importance in drug development, as the geometry of a double bond can significantly impact the biological activity of a molecule. The protocols described herein provide a reliable foundation for accessing these valuable synthetic intermediates.
References
- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 4. ajuronline.org [ajuronline.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 11. organic chemistry - Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Vinylboranes in the Synthesis of Complex Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vinylboranes, particularly vinyl boronate esters, have emerged as indispensable intermediates in modern organic synthesis. Their inherent stability, coupled with their versatile reactivity, makes them powerful building blocks for the construction of complex molecular architectures. While stable enough for purification and handling, the carbon-boron bond can be readily transformed, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds with high stereo- and regioselectivity.[1][2] This unique combination of stability and reactivity has positioned vinylboranes as critical linchpins in the total synthesis of numerous biologically active natural products. These application notes provide an overview of key methodologies for synthesizing vinylboranes and their application in the assembly of complex natural products, supported by detailed experimental protocols and data.
Application Note 1: Stereoselective Synthesis of Vinyl Boronates via Boron-Wittig Reaction
The Boron-Wittig reaction provides a highly stereoselective route to di- and trisubstituted vinyl boronates directly from aldehydes and geminal bis(boronates).[3] This method is a valuable alternative to traditional alkyne hydroboration, especially for constructing sterically hindered or functionally complex vinylboronates that might be difficult to access otherwise.[3] The reaction proceeds by deprotonation of a geminal bis(boronate) followed by addition to an aldehyde, furnishing the Z-vinyl boronate with high diastereoselectivity.[3]
Key Experiment: Synthesis of Trisubstituted Vinyl Boronates
The following protocol details the synthesis of (Z)-trisubstituted vinyl boronates from pinacol-derived geminal bis(boronates) and various aldehydes. The reaction demonstrates high yields and synthetically useful diastereomeric ratios.[3]
Caption: Workflow for the Boron-Wittig reaction.
Experimental Protocol 1: Boron-Wittig Reaction for (Z)-Vinyl Boronate Synthesis
Materials:
-
Pinacol-derived geminal bis(boronate) (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the geminal bis(boronate) in anhydrous THF at 0 °C, add a solution of LiTMP in THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise as a solution in THF.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-trisubstituted vinyl boronate.
Data Summary: Boron-Wittig Reaction of Various Aldehydes
The following table summarizes the yield and diastereoselectivity for the synthesis of various trisubstituted vinyl boronates using the Boron-Wittig reaction.[3]
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (Z:E) |
| 1 | n-Hexanal | 2-(1-Propylhept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 | >20:1 |
| 2 | Isovaleraldehyde | 2-(1-Isopropyl-4-methylpent-1-en-1-yl)-... | 85 | >20:1 |
| 3 | Cyclohexanecarbaldehyde | 2-(1-Cyclohexyl-2-propylprop-1-en-1-yl)-... | 75 | >20:1 |
| 4 | Benzaldehyde | 2-(1-Phenyl-2-propylprop-1-en-1-yl)-... | 81 | >20:1 |
Application Note 2: Suzuki-Miyaura Coupling in Natural Product Synthesis
The Suzuki-Miyaura cross-coupling is arguably the most powerful and widely used application of organoboron reagents.[1][2] This palladium-catalyzed reaction forms a C(sp²)-C(sp²) bond by coupling a vinyl- or arylborane with a vinyl- or aryl halide (or triflate).[4] Its significance lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and high stereoselectivity, where the configuration of the double bond in both the vinylborane and the vinyl halide is retained in the final diene product.[2] This has enabled the connection of complex fragments in the late stages of many natural product syntheses.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the coupling of vinyl boronate esters with aryl halides.[5]
Materials:
-
Vinyl boronate ester (1.0 equiv)
-
Aryl halide (1.0 equiv)
-
Sodium bicarbonate (NaHCO3) (3.8 equiv)
-
PdCl2(dppf) (3-5 mol%)
-
1,4-Dioxane and Water (e.g., 2.5:1 ratio)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge an oven-dried round-bottom flask equipped with a stir bar with the vinyl boronate ester, aryl halide, NaHCO3, and PdCl2(dppf).
-
Add the degassed solvent system (1,4-dioxane and water).
-
Remove the flask from the glovebox and place it under a positive pressure of nitrogen or argon.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. After completion (typically 12-18 hours), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Application Note 3: Case Study - Synthesis of (+)-trans-Dihydrolycoricidine
The Amaryllidaceae family of natural products exhibits potent antitumor and antiviral activities.[6] The total synthesis of (+)-trans-dihydrolycoricidine, a member of this family, showcases a strategic use of boron chemistry to control stereochemistry. A key step in the synthesis is a diastereoselective platinum-catalyzed 1,4-diboration of a chiral diene intermediate.[6] This reaction establishes the precise arrangement of two hydroxyl groups required for the natural product's core structure, demonstrating the power of borane (B79455) reagents in complex stereoselective transformations.
Caption: Key diboration strategy in the synthesis of (+)-trans-dihydrolycoricidine.
Experimental Protocol 3: Diastereoselective Diboration of a 1,3-Diene
This protocol is adapted from the synthesis of (+)-trans-dihydrolycoricidine and serves as a template for stereocontrolled 1,4-dioxygenation.[6]
Materials:
-
Chiral 1,3-diene substrate (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 equiv)
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex [Pt(dvds)2] (3 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Sodium perborate (B1237305) tetrahydrate (NaBO3·4H2O)
-
THF/Water solvent mixture for oxidation
Procedure:
-
Diboration: In an inert atmosphere glovebox, dissolve the diene substrate, B2pin2, and Pt(dvds)2 in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by GC-MS or TLC).
-
Remove the solvent under reduced pressure. The resulting crude bis(boronate) is typically used in the next step without further purification.
-
Oxidation: Dissolve the crude diboronated intermediate in a mixture of THF and water.
-
Add sodium perborate tetrahydrate portion-wise while stirring vigorously.
-
Stir the mixture at room temperature for 6-12 hours.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude diol by flash column chromatography to yield the 1,4-diol product with high diastereoselectivity.
Data Summary: Key Steps in the Synthesis of (+)-trans-Dihydrolycoricidine
The following table highlights the efficiency of the key transformations in the synthesis.[6]
| Step | Transformation | Key Reagents | Yield (%) |
| 1 | Enantioselective Conjugate Allylation | Allyl-B(pin), CuCl, NaOtBu, Josiphos ligand | 89 (92% ee) |
| 2 | Diastereoselective 1,4-Diboration | Pt(dvds)₂, B₂(pin)₂ | (Not isolated) |
| 3 | Oxidation to Diol | NaBO₃·4H₂O | 69 (over 2 steps) |
| 4 | Lactam Formation & Deprotection | Tf₂O, DMAP; then NaOH, TBAF | ~45 (over several steps) |
Conclusion: this compound chemistry provides a robust and versatile platform for the stereocontrolled synthesis of complex natural products. Methodologies such as the Boron-Wittig reaction and catalytic diboration enable the efficient construction of highly functionalized and stereochemically rich intermediates. The subsequent application of these intermediates in powerful C-C bond-forming reactions, exemplified by the Suzuki-Miyaura coupling, allows for the convergent assembly of intricate molecular targets. The protocols and examples detailed herein underscore the strategic importance of vinylboranes for researchers in synthetic chemistry and drug development.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Boron-Based Synthesis of the Natural Product (+)-trans-Dihydrolycoricidine - PMC [pmc.ncbi.nlm.nih.gov]
Transition-Metal-Free Synthesis of Vinyl Boronates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Vinyl boronates are invaluable synthetic intermediates in modern organic chemistry, finding widespread application in medicinal chemistry and materials science due to their versatility in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The development of efficient and operationally simple methods for their synthesis that avoid the use of transition metals is of significant interest, as it can lead to reduced costs, lower toxicity of products, and simplified purification procedures.[3][4] This document provides detailed application notes and experimental protocols for key transition-metal-free methodologies for the synthesis of vinyl boronates.
Boron-Wittig Reaction of 1,1-Bis(pinacolboronates) with Aldehydes
A highly stereoselective and efficient transition-metal-free method for the synthesis of di- and trisubstituted vinyl boronates involves the reaction of stable and readily accessible 1,1-bis(pinacolboronates) with aldehydes.[2][3] This "boron-Wittig" reaction offers an excellent alternative to traditional alkyne hydroboration methods.[3] The reaction is typically mediated by a strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LiTMP), and proceeds under mild conditions.[2]
Data Presentation
Table 1: Synthesis of trans-Vinylboronates via the Boron-Wittig Reaction [3]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | 85 | |
| 2 | 4-Methoxybenzaldehyde | 82 | |
| 3 | 4-(Trifluoromethyl)benzaldehyde | 78 | |
| 4 | Cinnamaldehyde | 88 | |
| 5 | Cyclohexanecarboxaldehyde | 75 | |
| 6 | Pivalaldehyde | 65 |
Reactions were performed using 1.2 equiv of bis(pinacolato)boryl methane, 1.2 equiv of LiTMP, and 1 equiv of aldehyde. Yields represent isolated yields after purification.[3]
Experimental Protocol: Synthesis of trans-(2-Phenylethenyl)boronic acid pinacol (B44631) ester
Materials:
-
Bis(pinacolato)borylmethane
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure: [3]
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of bis(pinacolato)borylmethane (1.2 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare a solution of LiTMP by adding n-BuLi (1.2 mmol) to a solution of TMP (1.2 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Add the freshly prepared LiTMP solution to the solution of bis(pinacolato)borylmethane at 0 °C. Stir the mixture for 5 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to afford the desired trans-(2-phenylethenyl)boronic acid pinacol ester.
Workflow Diagram
Caption: Boron-Wittig Reaction Workflow.
Transition-Metal-Free Hydroboration of Alkynes
The hydroboration of alkynes is a fundamental method for accessing vinyl boronates.[5][6] While often catalyzed by transition metals, several effective metal-free alternatives have been developed.[7] These methods offer the advantage of avoiding metal contamination in the final products.
Tropylium (B1234903) Salt-Promoted Hydroboration
Tropylium salts can act as effective catalysts for the hydroboration of alkynes with pinacolborane (HBpin), yielding a wide range of vinylboronates.[7] The reaction is thought to proceed via hydride abstraction from HBpin by the tropylium ion.[7]
Data Presentation
Table 2: Tropylium Salt-Promoted Hydroboration of Alkynes [7]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | 92 | |
| 2 | 1-Octyne | 85 | |
| 3 | 4-Ethynylanisole | 90 | |
| 4 | 1-Ethynylcyclohexene | 88 |
Reactions were typically carried out with 1.0 mmol of alkyne, 1.1 mmol of HBpin, and 5 mol% of tropylium tetrafluoroborate (B81430) in an appropriate solvent at room temperature.[7]
Experimental Protocol: Synthesis of (E)-(2-phenylethenyl)boronic acid pinacol ester
Materials:
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
Tropylium tetrafluoroborate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [7]
-
To a flame-dried Schlenk tube under an argon atmosphere, add phenylacetylene (1.0 mmol) and anhydrous DCM (5 mL).
-
Add tropylium tetrafluoroborate (0.05 mmol, 5 mol%).
-
Add pinacolborane (1.1 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired vinyl boronate.
Carboxylic Acid-Catalyzed Hydroboration
Simple carboxylic acids can catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane.[7] This method demonstrates broad functional group compatibility and provides the corresponding vinyl boronates with high yields and excellent regio- and stereoselectivity.[7]
Data Presentation
Table 3: Carboxylic Acid-Catalyzed Hydroboration of Alkynes [7]
| Entry | Alkyne | Carboxylic Acid Catalyst | Yield (%) |
| 1 | Phenylacetylene | Acetic Acid | 95 |
| 2 | 1-Octyne | Benzoic Acid | 91 |
| 3 | 4-Ethynylanisole | Acetic Acid | 93 |
| 4 | Diphenylacetylene | Acetic Acid | 88 |
Reactions were conducted using 1.0 mmol of alkyne, 1.2 mmol of HBpin, and 10 mol% of the carboxylic acid catalyst in a suitable solvent at room temperature.[7]
Experimental Protocol: Synthesis of (E)-(2-phenylethenyl)boronic acid pinacol ester
Materials:
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
Acetic acid
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [7]
-
In a flame-dried flask under an argon atmosphere, dissolve phenylacetylene (1.0 mmol) in anhydrous THF (5 mL).
-
Add acetic acid (0.1 mmol, 10 mol%).
-
Add pinacolborane (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the alkyne is consumed, as monitored by GC-MS or TLC.
-
After the reaction is complete, the solvent is evaporated in vacuo.
-
The crude product is purified by column chromatography on silica gel to give the pure vinyl boronate.
Lithium-Promoted Hydroboration
The use of lithium hexamethyldisilazide (LiHMDS) as a precatalyst enables the hydroboration of alkynes and alkenes with HBpin.[7] This method exhibits remarkable substrate tolerance and affords good yields of the desired products.[7]
Data Presentation
Table 4: Lithium-Promoted Hydroboration of Alkynes [7]
| Entry | Alkyne | Yield (%) |
| 1 | Phenylacetylene | 88 |
| 2 | 1-Heptyne | 82 |
| 3 | 3-Phenyl-1-propyne | 85 |
| 4 | 4-Ethynyltoluene | 90 |
Reactions were performed with 1.0 mmol of alkyne, 1.1 mmol of HBpin, and 10 mol% of LiHMDS in THF at room temperature.[7]
Experimental Protocol: Synthesis of (E)-(2-phenylethenyl)boronic acid pinacol ester
Materials:
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [7]
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of phenylacetylene (1.0 mmol) in anhydrous THF (5 mL).
-
Add LiHMDS (0.1 mmol, 10 mol%) to the solution.
-
Add pinacolborane (1.1 mmol) to the mixture at room temperature.
-
Stir the reaction at room temperature for the required time (monitoring by TLC or GC-MS).
-
Once the reaction is complete, quench with a few drops of water.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the product.
Hydroboration Pathway Diagram
Caption: Metal-Free Alkyne Hydroboration.
References
- 1. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 2. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 3. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
Application Notes and Protocols for the Stereoselective Synthesis of Vinyl Boronates from Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl boronates are versatile synthetic intermediates of significant interest in organic chemistry and drug discovery. Their utility stems from their stability and the wide range of stereospecific transformations they can undergo, most notably the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon and carbon-heteroatom bonds.[1][2] The stereoselective synthesis of vinyl boronates, particularly from readily available aldehydes, is a critical challenge in modern organic synthesis. This document provides detailed application notes and protocols for a highly stereoselective and practical method for the synthesis of di- and trisubstituted vinyl boronates from aldehydes via a boron-Wittig reaction.[1][2][3]
The protocols described herein are based on the work of Morken and colleagues, who developed a transition-metal-free approach utilizing stable and easily accessible 1,1-bis(pinacolboronates).[1][2] This method offers high stereoselectivity, broad substrate scope, and operational simplicity, making it an attractive tool for the synthesis of complex molecules, including active pharmaceutical ingredients.
Principle of the Method: The Boron-Wittig Reaction
The core of this synthetic strategy is the boron-Wittig reaction, which involves the reaction of a boron-stabilized carbanion with an aldehyde.[1][4] In this specific application, a 1,1-bis(pinacolboronate) is deprotonated with a strong base, typically lithium tetramethylpiperidide (LiTMP), to generate a nucleophilic α-boryl carbanion. This carbanion then adds to an aldehyde, forming a borate (B1201080) intermediate. Subsequent elimination of a boronate group furnishes the desired vinyl boronate with high stereocontrol.[4][5]
A key advantage of this method is the ability to control the stereochemical outcome (E/Z selectivity) of the resulting vinyl boronate. For the synthesis of (E)-vinyl boronates from unsubstituted bis(boryl)methane, the reaction generally proceeds with high E-selectivity. For substituted 1,1-bis(boronates), the stereochemical outcome can be influenced by the nature of the boronic ester and the aldehyde, allowing for the selective synthesis of either (E)- or (Z)-trisubstituted vinyl boronates.[2]
Applications in Drug Development
Vinyl boronates are valuable building blocks in medicinal chemistry and drug development due to their versatility in constructing complex molecular architectures.[6][7][8] The boronate moiety can be readily transformed into a variety of functional groups with retention of stereochemistry, enabling the late-stage functionalization of drug candidates. Furthermore, the development of robust and stereoselective methods for their synthesis from common starting materials like aldehydes enhances their accessibility for library synthesis and lead optimization campaigns. The use of vinyl MIDA (N-methyliminodiacetic acid) boronates, which are air- and chromatographically stable, further expands the utility of this class of compounds in multi-step syntheses.[7][8]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are essential for the success of the reaction. Tetrahydrofuran (B95107) (THF) should be freshly distilled from sodium/benzophenone ketyl or obtained from a solvent purification system.
-
Aldehydes should be purified prior to use to remove any carboxylic acid impurities.
-
n-Butyllithium (n-BuLi) solution should be titrated prior to use.
-
1,1-Bis(pinacolato)borylmethane and its substituted derivatives are commercially available or can be synthesized according to literature procedures.[2]
Protocol 1: General Procedure for the Synthesis of (E)-Vinyl Boronates
This protocol is adapted from the work of Morken and colleagues.[2]
Reagents and Materials:
-
1,1-Bis(pinacolato)borylmethane
-
Aldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2,2,6,6-tetramethylpiperidine (1.1 equiv.).
-
Add anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise to the stirred solution.
-
Stir the resulting LiTMP solution at 0 °C for 30 minutes.
-
In a separate flame-dried flask under argon, dissolve 1,1-bis(pinacolato)borylmethane (1.0 equiv.) in anhydrous THF.
-
Cool the solution of the bis(boronate) to 0 °C and add the freshly prepared LiTMP solution dropwise.
-
Stir the reaction mixture at 0 °C for 5 minutes, then cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-vinyl boronate.
Data Presentation
The following tables summarize the quantitative data for the stereoselective synthesis of various vinyl boronates from aldehydes using the boron-Wittig reaction as reported by Morken and colleagues.[2]
Table 1: Synthesis of (E)-Disubstituted Vinyl Boronates
| Entry | Aldehyde (RCHO) | Product | Yield (%) | E/Z Ratio |
| 1 | n-Hexanal | 85 | >98:2 | |
| 2 | Isovaleraldehyde | 88 | >98:2 | |
| 3 | Cyclohexanecarboxaldehyde | 91 | >98:2 | |
| 4 | Benzaldehyde | 78 | >98:2 | |
| 5 | Cinnamaldehyde | 82 | >98:2 |
Table 2: Synthesis of Trisubstituted Vinyl Boronates
| Entry | Aldehyde (R²CHO) | 1,1-Bis(boronate) (R¹) | Product | Yield (%) | Z/E Ratio |
| 1 | n-Hexanal | 1,1-Bis(pinacolato)borylethane | 85 | 88:12 | |
| 2 | Isovaleraldehyde | 1,1-Bis(pinacolato)borylethane | 82 | 91:9 | |
| 3 | Benzaldehyde | 1,1-Bis(pinacolato)borylethane | 75 | 70:30 | |
| 4 | n-Hexanal | 1,1-Bis(neopentylglycolato)borylethane | 78 | 77:23 |
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of vinyl boronates.
Proposed Reaction Mechanism
Caption: Proposed mechanism of the Boron-Wittig reaction.
Alternative Methods
While the boron-Wittig reaction is a powerful tool, other methods for the stereoselective synthesis of vinyl boronates from aldehydes exist. One notable alternative is the transition-metal-catalyzed hydroboration of alkynes . This method can provide access to vinyl boronates with high regio- and stereoselectivity. However, it requires an alkyne precursor, which may necessitate additional synthetic steps compared to the direct use of aldehydes.
Another approach involves the vinylene homologation of organoboronates , which offers a conceptually different strategy starting from readily available alkyl or aryl boronates.[9][10] This transition-metal-free method proceeds via sequential diastereoselective carbenoid insertion followed by a Peterson-type elimination.[9]
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Verify the concentration of the n-BuLi solution by titration.
-
Ensure complete deprotonation of TMP and the bis(boronate).
-
Purify the aldehyde immediately before use.
-
-
Low Stereoselectivity:
-
Maintain strict temperature control, especially during the addition of the aldehyde and the initial reaction period.
-
For trisubstituted vinyl boronates, the choice of the boronic ester ligand can significantly influence the stereochemical outcome.[2] Consider screening different diol protecting groups on the boron atom.
-
-
Formation of Side Products:
-
Protiodeboronation can occur if acidic protons are present. Ensure all glassware is thoroughly dried.
-
Cannizzaro-type reactions of the aldehyde can compete if the carbanion formation is slow or incomplete.
-
Conclusion
The boron-Wittig reaction provides a highly efficient and stereoselective method for the synthesis of valuable vinyl boronate building blocks directly from aldehydes.[1][2] Its operational simplicity, broad substrate scope, and transition-metal-free conditions make it a valuable addition to the synthetic chemist's toolbox, with significant potential for applications in drug discovery and the synthesis of complex organic molecules. The detailed protocols and data presented in these application notes should enable researchers to successfully implement this powerful transformation in their own synthetic endeavors.
References
- 1. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 2. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of vinyl boronates from aldehydes by a practical boron-Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. scispace.com [scispace.com]
- 10. Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Vinylboranes with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of vinylboranes with aryl halides, a key variant of the Suzuki-Miyaura reaction, has emerged as a powerful and versatile tool in modern organic synthesis. This reaction facilitates the formation of a carbon-carbon bond between a vinyl group and an aromatic ring, yielding substituted styrenes and related structures. These motifs are prevalent in a wide array of biologically active molecules, natural products, and advanced materials.[1][2] The mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of various vinylborane reagents have contributed to its widespread adoption in both academic research and industrial applications, particularly in the realm of drug discovery and development.[3][4]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of common this compound reagents with aryl halides. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Data Presentation: Reaction Scope and Yields
The following tables summarize the quantitative data for the palladium-catalyzed cross-coupling of various this compound reagents with a range of aryl halides. These data are compiled from peer-reviewed literature and demonstrate the reaction's broad scope and efficiency.
Table 1: Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Halides[5]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 95 |
| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 92 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | 88 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylstyrene | 78 |
| 6 | 2-Bromonaphthalene | 2-Vinylnaphthalene | 89 |
Reaction Conditions: Aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), PdCl2 (2 mol%), PPh3 (6 mol%), Cs2CO3 (3.0 equiv.), THF/H2O (9:1), 60 °C, 12 h.
Table 2: Cross-Coupling of 2,4,6-Trivinylcyclotriboroxane with Ortho-Substituted Aryl Halides[6][7]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 1-Bromo-2-nitrobenzene | 1-Nitro-2-vinylbenzene | 75 |
| 2 | 2-Bromoanisole | 2-Vinylanisole | 82 |
| 3 | 2-Bromotoluene | 2-Vinyltoluene | 85 |
| 4 | 1-Iodo-2-(trifluoromethyl)benzene | 1-(Trifluoromethyl)-2-vinylbenzene | 68 |
| 5 | 2-Iodoaniline | 2-Vinylaniline | 79 |
Reaction Conditions: Aryl halide (1.0 mmol), 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.4 equiv.), Pd(PPh3)4 (3 mol%), K3PO4 (3.0 equiv.), 1,2-dimethoxyethane (B42094), 80 °C, 12 h.
Table 3: Cross-Coupling of Vinylboronic Acid Pinacol (B44631) Ester with Aryl Halides[8]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 3-Iodo-1H-indazole | 3-Vinyl-1H-indazole | 75 |
| 2 | 3-Iodo-5-nitro-1H-indazole | 5-Nitro-3-vinyl-1H-indazole | 60 |
| 3 | 5-Bromo-3-iodo-1H-indazole | 5-Bromo-3-vinyl-1H-indazole | 55 |
| 4 | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-vinylbenzene | 90 |
| 5 | 4-Iodotoluene | 4-Vinyltoluene | 88 |
Reaction Conditions: Aryl halide (1.0 mmol), vinylboronic acid pinacol ester (2.0 equiv.), Pd(PPh3)4 (5 mol%), Na2CO3 (2 M aq.), 1,4-dioxane, microwave irradiation, 120 °C, 40 min.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: General Procedure for the Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides[5]
-
Reagent Preparation: In a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), potassium vinyltrifluoroborate (201 mg, 1.5 mmol, 1.5 equiv.), and cesium carbonate (977 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: To the solid mixture, add palladium(II) chloride (3.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (B44618) (15.7 mg, 0.06 mmol, 6 mol%).
-
Solvent Addition and Degassing: Add 9 mL of tetrahydrofuran (B95107) (THF) and 1 mL of water. Degas the resulting suspension by bubbling argon through the mixture for 15 minutes.
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of diethyl ether and wash with 2 x 25 mL of water and 1 x 25 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for the Cross-Coupling of 2,4,6-Trivinylcyclotriboroxane with Aryl Halides[6][7]
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), 2,4,6-trivinylcyclotriboroxane-pyridine complex (101 mg, 0.4 mmol, 0.4 equiv.), and potassium phosphate (B84403) (637 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%) and 10 mL of anhydrous 1,2-dimethoxyethane (DME) via syringe.
-
Reaction Execution: Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with 20 mL of water and extract with 3 x 30 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow
Caption: General experimental workflow for the coupling reaction.
Applications in Drug Discovery and Development
The synthesis of substituted styrenes via palladium-catalyzed cross-coupling of vinylboranes and aryl halides is a cornerstone in modern medicinal chemistry.[3] The vinyl group serves as a versatile synthetic handle for further functionalization and is a key structural component in numerous therapeutic agents.
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a vinyl or styrenyl moiety, which can be crucial for binding to the target protein. The Suzuki-Miyaura vinylation provides a reliable method for introducing this group onto complex heterocyclic scaffolds common in kinase inhibitor design.[5] For instance, the core structures of many epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors can be accessed and diversified using this methodology.[5]
Natural Product Synthesis: The synthesis of complex natural products often relies on efficient and stereoselective C-C bond-forming reactions. The palladium-catalyzed vinylation has been employed in the synthesis of various natural products, including the stilbenoid Resveratrol (B1683913) .[6][7] Resveratrol and its derivatives are of significant interest due to their potential antioxidant, anti-inflammatory, and anticancer properties.[6] Synthetic routes to resveratrol often utilize a palladium-catalyzed coupling to construct the central stilbene (B7821643) core.[6][8][9]
Building Blocks for Further Elaboration: The styrene (B11656) products of this reaction are valuable intermediates that can be readily transformed into other functional groups. For example, the double bond can undergo oxidation to form aldehydes, ketones, or epoxides, or it can be hydrogenated to an ethyl group. This versatility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. researchgate.net [researchgate.net]
- 8. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 9. Total synthesis of resveratrol-based natural products using a palladium-catalyzed decarboxylative arylation and an oxidative Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruthenium-Catalyzed Olefin Cross-Metathesis for Vinyl Boronate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl boronates are versatile synthetic intermediates with broad applications in organic synthesis, particularly in the construction of complex molecules and for Suzuki cross-coupling reactions. While traditionally synthesized via alkyne hydroboration, ruthenium-catalyzed olefin cross-metathesis has emerged as a powerful and attractive alternative.[1] This method offers several advantages, including the use of readily available and stable olefin starting materials, tolerance to a wide range of functional groups, and the ability to synthesize β,β-disubstituted vinyl boronates, which are inaccessible through alkyne hydroboration.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of vinyl boronates using this robust methodology.
Mechanism of Action: The Chauvin Mechanism
The catalytic cycle of ruthenium-catalyzed olefin metathesis is generally understood to proceed via the Chauvin mechanism. The process is initiated by the reaction of an olefin with the ruthenium carbene catalyst, leading to the formation of a metallacyclobutane intermediate. This intermediate then undergoes a cycloreversion to generate a new olefin product and a new ruthenium carbene, which propagates the catalytic cycle.
Caption: The Chauvin mechanism for olefin metathesis.
Data Presentation: Performance of Ruthenium Catalysts
The choice of ruthenium catalyst and reaction conditions significantly impacts the efficiency and stereoselectivity of vinyl boronate synthesis. The following table summarizes representative data from the literature, showcasing the performance of various Grubbs and Hoveyda-Grubbs catalysts with different olefin substrates.
| Catalyst | Vinyl Boronate | Olefin Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Grubbs II | 1-Propenyl pinacol (B44631) boronate | Styrene | 5 | CH₂Cl₂ | 40 | 12 | 85 | >20:1 | [1] |
| Grubbs II | 1-Propenyl pinacol boronate | Allyltrimethylsilane | 5 | CH₂Cl₂ | 40 | 12 | 78 | 10:1 | [1] |
| Grubbs II | 1-Propenyl pinacol boronate | Boc-allylamine | 5 | CH₂Cl₂ | 40 | 12 | 82 | 4:1 | [1] |
| Grubbs II | 1-Propenyl pinacol boronate | 1-Decene | 5 | CH₂Cl₂ | 40 | 12 | 75 | 4:1 | [1] |
| Grubbs II | Vinyl pinacol boronate | 1-Dodecene | Not specified | Not specified | Not specified | Not specified | Moderate | Not specified | [3] |
| Hoveyda-Grubbs II | Vinyl MIDA boronate | Complex Olefin | Not specified | Toluene | 80 | Not specified | 81 | Not specified | [2] |
Experimental Workflow
The general workflow for ruthenium-catalyzed olefin cross-metathesis for vinyl boronate synthesis involves several key steps, from reagent preparation to product purification and analysis.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a detailed guide for the synthesis of vinyl boronates via ruthenium-catalyzed cross-metathesis.[1]
Materials and Equipment
-
Ruthenium Catalyst: Grubbs second-generation catalyst or other suitable ruthenium-based olefin metathesis catalyst.
-
Vinyl Boronate: e.g., 1-propenyl pinacol boronate or vinyl pinacol boronate.
-
Olefin Substrate: Purified and degassed.
-
Solvent: Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂) is commonly used.
-
Inert Gas: Argon or Nitrogen.
-
Glassware: Flame-dried round-bottom flask, condenser, Schlenk line or glovebox.
-
Standard laboratory equipment: Syringes, magnetic stirrer, heating mantle, rotary evaporator, silica (B1680970) gel for chromatography.
General Procedure for Cross-Metathesis
-
Preparation: Under an inert atmosphere of argon, add the ruthenium catalyst (e.g., Grubbs second-generation catalyst, 5 mol % relative to the limiting olefin) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous, degassed dichloromethane via cannula to the flask to dissolve the catalyst (concentration of the limiting olefin is typically 0.2 M).
-
Reagent Addition: Add the olefin cross-partner and the vinyl boronate (e.g., 1-propenyl pinacol boronate) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. To quench the catalyst, a few drops of ethyl vinyl ether can be added and the mixture stirred for 30 minutes.
-
Purification: Concentrate the reaction mixture in vacuo. The crude product is then purified by silica gel column chromatography to afford the desired vinyl boronate.
-
Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
One-Pot Cross-Metathesis/Bromination Procedure
This procedure allows for the direct conversion of the newly formed vinyl boronate to a vinyl bromide.[1]
-
Cross-Metathesis: Follow the general procedure for cross-metathesis as described above.
-
Cooling: After completion of the metathesis reaction, cool the reaction vessel to 0 °C in an ice bath.
-
Bromination: Add bromine (2 equivalents relative to the vinyl boronate) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Base Addition: Add a solution of sodium methoxide (B1231860) in anhydrous methanol (B129727) (2 equivalents relative to the vinyl boronate, ~0.6 M) via syringe and continue stirring at 0 °C for another 30 minutes.
-
Quenching and Extraction: Quench the reaction with aqueous sodium thiosulfate. Extract the aqueous layer three times with dichloromethane.
-
Drying and Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.
Conclusion
Ruthenium-catalyzed olefin cross-metathesis is a highly effective and versatile method for the synthesis of functionalized vinyl boronates. The operational simplicity, broad substrate scope, and functional group tolerance make it a valuable tool for organic chemists in academia and industry. The choice of catalyst and careful optimization of reaction conditions are key to achieving high yields and desired stereoselectivity. The protocols provided herein serve as a detailed guide for researchers to successfully employ this powerful transformation in their synthetic endeavors.
References
Troubleshooting & Optimization
improving the stability of trivinylboroxane reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trivinylboroxane reagents. The information is designed to help improve the stability and successful application of these reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is trivinylboroxane-pyridine complex and why is it used?
A1: Trivinylboroxane-pyridine complex is a stable, solid reagent used as a synthetic equivalent for vinylboronic acid, which is inherently unstable and prone to polymerization upon isolation.[1] The pyridine (B92270) complex allows for the convenient handling and storage of a vinylboron source for use in various chemical reactions, most notably Suzuki-Miyaura cross-coupling.[1] Under aqueous basic conditions typical for these couplings, the complex hydrolyzes in situ to generate the active vinylboronic acid.[1]
Q2: How should trivinylboroxane-pyridine complex be stored to ensure its stability?
A2: To ensure maximum stability and shelf-life, trivinylboroxane-pyridine complex should be stored in a cool, dry place, protected from light. A recommended storage temperature is -20°C for long-term storage.[2] The container should be tightly sealed to prevent moisture and air exposure. For frequent use, small aliquots can be prepared to avoid repeated warming and cooling of the entire stock.
Q3: What are the signs of degradation of trivinylboroxane-pyridine complex?
A3: Visual signs of degradation can include a change in color or texture of the solid. A more definitive indication of degradation is a decrease in performance in reactions, such as lower yields or the appearance of side products. Purity can be assessed using analytical techniques such as quantitative NMR (qNMR) or HPLC.
Q4: Are there more stable alternatives to trivinylboroxane-pyridine complex?
A4: Yes, for applications where the stability of the boronic acid derivative is a major concern, several alternatives have been developed. These include:
-
Potassium vinyltrifluoroborate: These salts are generally crystalline, air- and moisture-stable solids.[3]
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, even under anhydrous cross-coupling conditions, and are compatible with chromatography.[3][4]
-
Diethanolamine (DABO) boronates: These form air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with trivinylboroxane reagents.
Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Degraded Trivinylboroxane Reagent | Use a fresh batch of the reagent or one that has been properly stored.Consider running a small-scale control reaction with a known reliable substrate to test the reagent's activity.If degradation is suspected, purify the reagent by recrystallization. |
| Inefficient Catalyst System | Ensure the palladium catalyst and ligands are of high quality and have been stored under an inert atmosphere to prevent oxidation.[6]The choice of ligand is crucial; for less reactive aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands are often required.Vary the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand to find the optimal combination for your specific substrates. |
| Suboptimal Reaction Conditions | Base: The type and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base's purity and solubility in the reaction medium are important factors.[7]Solvent: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[6] Common solvent systems include toluene, dioxane, or THF with water.Temperature: Many Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to reagent and catalyst decomposition.[6] |
| Inert Atmosphere Not Maintained | Traces of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote side reactions like homocoupling.[6]Ensure all steps of the reaction setup are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. |
Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of the Boronic Acid | Presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules. | Rigorously degas all solvents and the reaction mixture.Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst that is reduced in situ.[6] |
| Protodeboronation (Loss of Boron Group) | The C-B bond is cleaved and replaced by a hydrogen atom. This is a major decomposition pathway for the organoborane. | Use milder bases (e.g., K₃PO₄, KF).Employ anhydrous conditions where possible.Consider using more stable boronic acid derivatives like MIDA esters or trifluoroborates.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Trivinylboroxane-Pyridine Complex
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), trivinylboroxane-pyridine complex (0.4 - 0.5 equiv., providing 1.2 - 1.5 equiv. of the vinyl group), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a mixture of an organic solvent like toluene, THF, or dioxane, and water) via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Purity Assessment by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the purity of trivinylboroxane-pyridine complex without the need for a specific reference standard of the analyte itself.
-
Sample Preparation:
-
Accurately weigh a known amount of the trivinylboroxane-pyridine complex and a certified internal standard (e.g., maleic anhydride (B1165640), 1,3,5-trimethoxybenzene) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
std = internal standard
-
Visualizations
References
- 1. qNMR - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 2. Vinylboronic anhydride pyridine complex 95 442850-89-7 [sigmaaldrich.com]
- 3. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 2,4,6-Trivinylcyclotriboroxane pyridine complex [cymitquimica.com]
- 8. Accelerated stability testing of bioproducts: attractions and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling with Vinylboranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of base and solvent systems in Suzuki-Miyaura cross-coupling reactions involving vinylboranes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling of vinylboranes?
A1: The base is essential for the reaction to proceed. Its primary role is to activate the vinylboron reagent. It reacts with the tricoordinate vinylborane (e.g., vinylboronic acid) to form a tetracoordinate vinylboronate "ate" complex (e.g., [R-B(OH)₃]⁻). This increases the nucleophilicity of the vinyl group, facilitating the crucial transmetalation step with the palladium(II) complex in the catalytic cycle.[1] Without a base, the transmetalation step is generally too slow to occur.[2]
Q2: Which type of vinylboron reagent should I use? (e.g., boronic acid, trifluoroborate, pinacol (B44631) ester)
A2: The choice depends on stability, ease of handling, and reaction conditions.
-
Vinylboronic acid is highly reactive but prone to polymerization and decomposition, making it difficult to isolate and handle. It is often generated in situ from more stable precursors.[3][4]
-
Potassium vinyltrifluoroborate (KVBF₃) is an excellent choice for many applications. It is a crystalline, air- and moisture-stable solid that is easy to handle and store.[5] It serves as a slow-release source of the active boronic acid under the reaction conditions.[6]
-
Vinylboronic acid pinacol esters (VBPE) are more stable than the corresponding boronic acids and are soluble in organic solvents. They are a good alternative to trifluoroborates, especially under anhydrous conditions.[7]
-
MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and can be used in iterative cross-coupling strategies where one boron group needs to remain protected while another reacts.[6]
Q3: Does the presence of water affect the reaction?
A3: Yes, water can have a significant impact, and its effect can be beneficial or detrimental depending on the specific reaction conditions. Many successful protocols for vinylboranes, especially with potassium vinyltrifluoroborate, use aqueous solvent mixtures (e.g., THF/H₂O, Dioxane/H₂O).[3][8] Water can help dissolve inorganic bases like carbonates and phosphates, and it can promote the formation of the active boronate species. However, excess water, especially with strong bases, can promote the undesired side reaction of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] For base-sensitive substrates or when using anhydrous-soluble bases, anhydrous conditions may be preferred.
Q4: My substrate has a base-sensitive functional group (e.g., an ester). Which base should I choose?
A4: For substrates with base-labile functionalities, it is crucial to use a milder base to avoid hydrolysis or other side reactions.
-
Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are often the bases of choice for sensitive substrates. They are generally effective without causing significant degradation of esters or amides.[1]
-
Cesium carbonate (Cs₂CO₃) is also highly effective, often providing superior results, but it is more expensive.[1]
-
Fluoride (B91410) sources like cesium fluoride (CsF) can also be used, particularly in protocols designed to minimize protodeboronation.
-
Strong bases like sodium hydroxide (B78521) (NaOH) should generally be avoided with sensitive functional groups.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
This is the most common issue and can be attributed to several factors. A systematic approach is key to identifying the root cause.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[9] Use a fresh source of palladium catalyst; some precatalysts like Pd₂(dba)₃ can degrade over time. Consider using a more robust precatalyst system (e.g., Buchwald precatalysts).[9] |
| Inefficient Base | The base may be insoluble in the chosen solvent system. Ensure vigorous stirring to maximize the interfacial area. For inorganic bases (e.g., K₂CO₃, K₃PO₄), adding a small amount of water can significantly improve solubility and performance.[10] If using anhydrous conditions, switch to a soluble organic base or a different solvent. The base may be too weak to activate the this compound effectively. Try a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[1] |
| Degraded this compound Reagent | Vinylboronic acids are unstable.[3] If not using a stable precursor like a trifluoroborate or pinacol ester, ensure it is freshly prepared or generated in situ. Potassium vinyltrifluoroborate is very stable, but other boronic acids can degrade on storage.[5] |
| Protodeboronation | This side reaction cleaves the C-B bond, consuming your starting material. It is often promoted by high temperatures, strong bases, and excess water.[6] Solutions: Use a milder base (K₃PO₄, CsF), minimize the amount of water, or switch to a more stable borane (B79455) derivative like a MIDA ester.[6] |
| Poor Solvent Choice | The reagents may not be fully soluble in the chosen solvent, leading to a sluggish reaction. A mixture of a polar aprotic solvent with water (e.g., THF/H₂O, Dioxane/H₂O) is often effective for couplings with trifluoroborates.[3] For anhydrous systems, toluene (B28343) or dioxane are common choices.[1] |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Homocoupling of Boronic Acid | The coupling of two this compound molecules is often caused by the presence of oxygen.[9] Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Using a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes mitigate this issue, as the in-situ reduction of Pd(II) can initiate homocoupling pathways.[9] |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to the corresponding arene. This can be caused by impurities or side reactions with the catalyst system. Ensure high-purity starting materials and solvents. |
Data Presentation: Optimization of Base and Solvent
The following tables summarize quantitative data from optimization studies, providing a clear comparison of how different bases and solvents affect the reaction outcome.
Table 1: Optimization of Base and Solvent for the Coupling of Potassium Vinyltrifluoroborate with 4-Bromoanisole [3]
Reaction Conditions: 4-Bromoanisole (1.0 mmol), Potassium Vinyltrifluoroborate (1.5 mmol), PdCl₂ (2 mol%), PPh₃ (6 mol%), Base (3.0 mmol), Solvent (10 mL), 65 °C, 16 h.
| Entry | Base | Solvent (v/v) | Yield (%) |
| 1 | Cs₂CO₃ | THF | 15 |
| 2 | Cs₂CO₃ | Dioxane | 5 |
| 3 | Cs₂CO₃ | DME | 10 |
| 4 | Cs₂CO₃ | Toluene | 10 |
| 5 | Cs₂CO₃ | THF/H₂O (9:1) | 72 |
| 6 | K₂CO₃ | THF/H₂O (9:1) | 60 |
| 7 | K₃PO₄ | THF/H₂O (9:1) | 25 |
| 8 | Na₂CO₃ | THF/H₂O (9:1) | 20 |
| 9 | Et₃N | THF/H₂O (9:1) | <5 |
| 10 | Cs₂CO₃ | Dioxane/H₂O (9:1) | 65 |
| 11 | Cs₂CO₃ | DME/H₂O (9:1) | 68 |
| 12 | Cs₂CO₃ | Toluene/H₂O (9:1) | 35 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides
This protocol is adapted from the optimized conditions reported by Molander and Brown (2006).[3]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Potassium Vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) Chloride (PdCl₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Deionized Water (to make a 9:1 v/v mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), cesium carbonate (3.0 mmol, 977 mg), PdCl₂ (0.02 mmol, 3.5 mg), and PPh₃ (0.06 mmol, 15.7 mg).
-
Solvent Addition: Add the THF/H₂O (9:1) solvent mixture (10 mL) to the vessel.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 65 °C and stir vigorously for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the aqueous layer and extract it twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Vinyl Boronate Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of vinyl boronate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of vinyl boronate esters?
The primary challenges in purifying vinyl boronate esters, particularly pinacol (B44631) esters (Bpin), are their inherent instability and the presence of persistent impurities. Key issues include:
-
Hydrolytic Instability: Vinyl boronate esters are susceptible to hydrolysis, reverting to the corresponding boronic acid and diol. This can be triggered by moisture in solvents, acidic conditions, or the stationary phase during chromatography (e.g., silica (B1680970) gel).[1][2][3][4][5][6]
-
Chromatographic Difficulties: Standard silica gel chromatography can be problematic. The Lewis acidic nature of silica can promote hydrolysis or lead to strong adsorption and streaking of the compound on the column.[7][8][9]
-
Co-elution with Impurities: The desired vinyl boronate ester often has a similar polarity to starting materials (e.g., aryl halides, bis(pinacolato)diboron (B136004) - B₂pin₂) and byproducts, making separation by chromatography challenging.[8][10]
-
Thermal Instability: Some vinyl boronate esters may be sensitive to heat, limiting the use of purification techniques like distillation at higher temperatures.
-
Oligomerization: The vinyl group can be susceptible to polymerization or oligomerization, especially under certain conditions, leading to complex impurity profiles.
Q2: What are the common impurities found in crude vinyl boronate ester reaction mixtures?
Common impurities include:
-
Starting Materials: Unreacted vinyl or aryl halides and excess bis(pinacolato)diboron (B₂pin₂).[8]
-
Homocoupled Products: Dimers of the starting aryl or vinyl halides.
-
Boronic Acid: The hydrolyzed form of the target ester.[1][2]
-
Protodeborylated Product: The compound where the boronate ester group has been replaced by a hydrogen atom.
-
Isomers: In cases where stereoselectivity is not 100%, cis/trans isomers of the vinyl boronate ester may be present.[11]
-
Residual Catalyst: Traces of the metal catalyst (e.g., palladium) used in the synthesis.[12]
-
Boric Acid: A common polar impurity that can be difficult to remove.[10]
Q3: When is it appropriate to use the crude vinyl boronate ester in the next reaction step without purification?
In some cases, if the crude reaction mixture shows high conversion to the desired product with minimal side products (as determined by techniques like ¹H NMR), it may be possible to proceed to the next step (e.g., a Suzuki-Miyaura coupling) without full purification.[8] This is often considered when purification leads to significant product loss. A simple filtration through a plug of Celite or silica gel may be sufficient to remove solid reagents and catalysts.[8]
Q4: How can I accurately determine the purity of my vinyl boronate ester, given its instability?
The instability of vinyl boronate esters poses a challenge for analytical techniques like reverse-phase HPLC (RP-HPLC), where on-column hydrolysis can lead to inaccurate purity assessment.[4][5][13] For reliable analysis, consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[1][2][14]
-
Non-Aqueous RP-HPLC: Using aprotic diluents and sometimes highly basic mobile phases can stabilize the boronate ester during analysis.[4]
-
NMR Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of the bulk material and identifying major impurities without the risk of degradation during analysis.
Troubleshooting Guide
Issue 1: Product degrades during silica gel chromatography.
Possible Causes:
-
The silica gel is too acidic, catalyzing the hydrolysis of the boronate ester.
-
The solvent system contains water.
-
Prolonged contact time on the column.
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral or basic agent like triethylamine (B128534) (1-2% v/v).[8]
-
Use Neutral Alumina (B75360): Neutral alumina is a less acidic alternative to silica gel and can be effective for the chromatography of sensitive boronate esters.[15]
-
Use Anhydrous Solvents: Ensure that all solvents used for chromatography are thoroughly dried.
-
Flash Chromatography: Perform flash chromatography to minimize the time the compound spends on the stationary phase.
-
Solvent System Selection: Use a less polar solvent system if possible, as more polar systems (especially those containing alcohols) can promote degradation. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes.[11]
Experimental Protocols & Data
Protocol 1: Purification by Flash Silica Gel Chromatography
This is a general procedure adapted from multiple sources for the purification of vinyl boronate esters.[11]
-
Preparation of the Column:
-
Choose an appropriately sized column for the amount of crude material.
-
(Optional but recommended) Deactivate the silica gel by preparing a slurry in the initial eluent (e.g., 98:2 hexanes:ethyl acetate) containing 1% triethylamine.
-
Pack the column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Removal of Boric Acid Impurities by Azeotropic Distillation with Methanol (B129727)
This method is effective for removing boric acid and related polar boron impurities.[10]
-
Concentrate the crude reaction mixture to dryness.
-
Add a sufficient volume of methanol to dissolve the residue.
-
Concentrate the mixture again under reduced pressure. The methanol forms volatile trimethyl borate (B1201080) with boric acid, which is removed with the solvent.
-
Repeat steps 2 and 3 at least three times to ensure complete removal of the boron impurities.
Table 1: Example Purification Yields for Vinyl Boronate Esters
| Compound Structure | Purification Method | Yield (%) | Reference |
| (Z)-4,4,5,5-Tetramethyl-2-(4-phenylbut-2-en-2-yl)-1,3,2-dioxaborolane | Silica Gel Chromatography (4:96 EtOAc/Hexanes) | 63 | [11] |
| 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane | Silica Gel Chromatography (2:98 EtOAc/Hexanes) | 71 | [11] |
| 4,4,5,5-Tetramethyl-2-(p-tolylvinyl)-1,3,2-dioxaborolane | Silica Gel Chromatography (3:97 Ether/Hexanes) | 56 | [11] |
Visual Guides
Diagram 1: Troubleshooting Workflow for Vinyl Boronate Ester Purification
Caption: A decision tree for purifying vinyl boronate esters.
Diagram 2: Key Challenges and Solutions in Purification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation of Vinylborane Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering undesired protodeboronation of vinylborane intermediates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a this compound is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct and consumption of the this compound starting material, ultimately reducing the yield of the desired cross-coupling product.
Q2: My Suzuki-Miyaura coupling reaction with a vinylboronic acid is showing low yield and a significant amount of a byproduct that corresponds to the simple alkene. What is likely happening?
A: The formation of the corresponding alkene byproduct is a strong indicator that protodeboronation of your vinylboronic acid intermediate is occurring. This side reaction competes with the desired cross-coupling pathway.
Q3: Are vinylboronic acids generally unstable to protodeboronation?
A: Compared to many heteroaromatic boronic acids, vinylboronic acids are relatively stable and undergo protodeboronation very slowly, particularly under basic conditions (high pH).[2] However, under certain conditions, especially with prolonged reaction times or in the presence of strong acids, this side reaction can become significant.
Q4: How can I minimize protodeboronation of my this compound intermediate?
A: Several strategies can be employed to minimize protodeboronation:
-
Use of Boronic Esters: Converting the vinylboronic acid to a more stable boronic ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly reduce the rate of protodeboronation.[3][4]
-
Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. Weaker inorganic bases like carbonates or phosphates are often preferred over strong hydroxides.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation, as water is a proton source for the undesired reaction.[5]
-
Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can help to favor the desired cross-coupling over the slower protodeboronation pathway.
-
Catalyst System: Employing a highly active palladium catalyst and ligand system can accelerate the rate of the desired Suzuki-Miyaura coupling, thereby outcompeting the protodeboronation side reaction.
Q5: What is the difference between using a vinyl pinacol boronate and a vinyl MIDA boronate?
A: Both pinacol and MIDA esters enhance stability. However, MIDA boronates are exceptionally stable and act as a "slow-release" reservoir of the active boronic acid under the reaction conditions.[4] This is particularly advantageous for sensitive substrates or when precise control over the boronic acid concentration is required. Pinacol esters are also more stable than the free boronic acid but can be more susceptible to hydrolysis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of coupled product with significant alkene byproduct. | Protodeboronation of the this compound intermediate. | 1. Switch to a boronic ester: If using a vinylboronic acid, convert it to its pinacol or MIDA ester derivative. 2. Optimize the base: Try a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 3. Use anhydrous conditions: Ensure all reagents and solvents are rigorously dried. 4. Decrease reaction time/temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Reaction stalls before completion. | Catalyst deactivation or decomposition of the this compound. | 1. Increase catalyst/ligand loading: A higher catalyst concentration may drive the reaction to completion faster. 2. Use a more robust ligand: Buchwald-type biarylphosphine ligands can improve catalyst stability and activity. 3. Employ a MIDA boronate: The slow-release nature of MIDA boronates can maintain a low, steady concentration of the active boronic acid, preventing decomposition.[4] |
| Inconsistent yields between batches. | Variable water content in reagents or solvents. | 1. Standardize anhydrous techniques: Use freshly distilled solvents and dry all glassware thoroughly. 2. Use a boronic ester: Boronic esters are generally less sensitive to trace amounts of water than free boronic acids. |
Data Presentation
The following table summarizes the relative stability of different this compound species to protodeboronation based on available literature. Direct quantitative comparisons under identical Suzuki-Miyaura conditions are limited, but the general trend in stability is well-established.
| This compound Species | Relative Stability to Protodeboronation | Key Characteristics | Half-life (t₀.₅) at pH 12, 70 °C[2] |
| Vinylboronic Acid | Good | Relatively stable, but can be susceptible under prolonged heating or acidic conditions. | > 1 week |
| Vinyl Pinacol Boronate | Very Good | More stable than the corresponding boronic acid; widely used in cross-coupling.[3] | Data not directly comparable, but generally more stable than the boronic acid. |
| Vinyl MIDA Boronate | Excellent | Exceptionally stable; allows for slow release of the boronic acid.[4] | Data not directly comparable, but considered the most stable of the three. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinyl Pinacol Boronate to Minimize Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), vinyl pinacol boronate (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., dioxane/water 4:1, to achieve a concentration of 0.1 M). Seal the vial and remove it from the glovebox.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a Vinyl MIDA Boronate
This protocol is particularly useful for sensitive substrates where minimizing the instantaneous concentration of the vinylboronic acid is crucial.
-
Reaction Setup: To an oven-dried reaction vial, add the vinyl MIDA boronate (1.5 equiv), the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or 2-MeTHF) and an aqueous solution of a base (e.g., K₃PO₄, 3.0 equiv). The aqueous base is necessary to hydrolyze the MIDA ester for the reaction to proceed.
-
Reaction Execution: Heat the reaction mixture (typically 60-80 °C) and monitor by TLC or LC-MS. The reaction may require longer times due to the slow-release nature of the MIDA boronate.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed protodeboronation of vinylboronic acid.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Strategies for Enhancing Regioselectivity in Alkyne Hydroboration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alkyne hydroboration experiments. The focus is on strategies to control and enhance regioselectivity, a critical factor in the synthesis of vinylboronates, which are key intermediates in various synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydroboration of a terminal alkyne is giving me a mixture of α- and β-vinylboronates. How can I improve the selectivity for the β-isomer (anti-Markovnikov product)?
A1: Achieving high β-selectivity is a common goal in the hydroboration of terminal alkynes. A mixture of regioisomers often arises from suboptimal reaction conditions or the choice of an inappropriate borane (B79455) reagent. Here are some strategies to favor the formation of the β-vinylboronate:
-
Utilize Bulky Borane Reagents: Steric hindrance plays a crucial role in directing the boron to the terminal, less hindered carbon. Instead of using borane (BH₃) directly, employ sterically demanding dialkylboranes.[1][2]
-
Disiamylborane (Sia₂BH): This reagent is effective at preventing the second hydroboration of the initially formed vinylborane and enhances anti-Markovnikov selectivity.[3]
-
9-Borabicyclo[3.3.1]nonane (9-BBN): Known for its excellent regioselectivity, 9-BBN is a preferred reagent for achieving high yields of the anti-Markovnikov product with terminal alkynes.[2] The bulky nature of 9-BBN disfavors addition at the more substituted internal carbon.[2]
-
-
Catalyst Selection: For catalytic hydroboration, certain transition metal catalysts can strongly favor the β-isomer. Iridium-catalyzed systems, for example, have been shown to be highly effective for the β-selective hydroboration of terminal alkynes.[4]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon), as moisture can deactivate both the borane reagents and many catalysts.[5]
Q2: I want to synthesize the α-vinylboronate (Markovnikov product) from a terminal alkyne. What methods are available?
A2: The synthesis of α-vinylboronates from terminal alkynes is a more challenging transformation as it goes against the inherent steric and electronic preferences. However, specific catalytic systems have been developed to achieve this "unconventional" regioselectivity.
-
Catalyst-Controlled Hydroboration: The choice of metal and ligand is critical for reversing the regioselectivity.
-
Cobalt-Catalyzed Systems: Certain cobalt complexes, particularly those with boxmi ligands, have been shown to effectively catalyze the Markovnikov-selective hydroboration of terminal alkynes, providing the α-borylated alkenes with high selectivity.[6]
-
Copper-Catalyzed Systems with Specific Ligands: Copper catalysts, when paired with N-heterocyclic carbene (NHC) ligands, can promote the formation of the internal (α)-vinylboronates.[7]
-
Palladium-Catalyzed Systems: By selecting an appropriate ligand, palladium catalysts can also be tuned to favor the α-vinylboronate. For instance, using a trialkylphosphine ligand with a palladium catalyst can lead to high α-selectivity.[8]
-
Q3: The hydroboration of my unsymmetrical internal alkyne is resulting in a mixture of regioisomers. How can I control the regioselectivity?
A3: Regiocontrol in the hydroboration of unsymmetrical internal alkynes is notoriously difficult due to the similar steric and electronic environments of the two alkyne carbons.[9] However, several strategies can be employed:
-
Substrate-Directing Groups: The presence of certain functional groups on the alkyne substrate can direct the boron to a specific position.
-
Catalyst and Ligand Control: This is the most powerful strategy. The electronic and steric properties of the catalyst and its ligands can differentiate between the two carbons of the alkyne.
-
Ligand-Controlled Regiodivergence: In some systems, particularly with copper or palladium catalysts, the regioselectivity can be switched by simply changing the ligand. For example, a copper catalyst with a dppbz ligand might favor one isomer, while the same catalyst with a DMAP ligand favors the other.[10]
-
-
Choice of Boron Reagent: The nature of the boron reagent itself can influence the outcome.
Q4: My catalytic hydroboration reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A4: Low reactivity in a catalytic hydroboration can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: Many catalysts used in hydroboration are sensitive to air and moisture. Ensure that you are using anhydrous solvents and maintaining a strictly inert atmosphere (argon or nitrogen).[5]
-
Improper Catalyst Activation: Some precatalysts require an activation step. Ensure you are following the correct procedure for catalyst activation.
-
Ligand Effects: The ligand plays a crucial role. A ligand that is too bulky might hinder the alkyne from coordinating to the metal center, while a ligand that is not sufficiently electron-donating may result in a less active catalyst.[5] Experimenting with different ligands can be beneficial.
-
Reagent Purity: Ensure the purity of your alkyne, borane reagent, and solvent. Impurities can poison the catalyst.
-
Temperature: While many catalytic hydroborations proceed at room temperature, some systems may require heating to achieve a reasonable reaction rate.
Quantitative Data on Regioselectivity
The following tables summarize the regioselectivity achieved in alkyne hydroboration under various conditions, providing a comparative overview of different catalytic systems.
Table 1: Regioselectivity in the Hydroboration of Terminal Alkynes
| Alkyne Substrate | Borane Reagent | Catalyst/Ligand | Solvent | Temp (°C) | α:β Ratio | Reference |
| 1-Octyne | HBpin | 9-BBN | THF | RT | <1:99 | [2] |
| Phenylacetylene | HBpin | [Ir(cod)Cl]₂/dppm | Acetone | RT | >1:99 (β) | [11] |
| 1-Ethynyl-4-fluorobenzene | HBPin | H,PhboxmiCoCH₂SiMe₃ | Benzene | RT | 8:1 (α:β) | [6] |
| 1-Octyne | HBpin | Pd(OAc)₂ / P(c-C₅H₉)₃ | Toluene | 80 | >95:5 (α:β) | [8] |
| 1-Octyne | HBpin | Pd(OAc)₂ / IPr | Toluene | 80 | 5:95 (α:β) | [8] |
| Phenylacetylene | HBpin | L¹-CuCl | Toluene | RT | >98:2 (α:β) | [12] |
| Phenylacetylene | HBpin | L²-CuCl | Toluene | RT | <2:98 (α:β) | [12] |
Table 2: Regioselectivity in the Hydroboration of Unsymmetrical Internal Alkynes
| Alkyne Substrate | Borane Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Regioisomeric Ratio | Reference |
| 1-Phenyl-1-propyne | HBpin | [Rh(cod)Cl]₂/dppe | THF | RT | Mixture of isomers | [11] |
| (3-Methoxyprop-1-yn-1-yl)benzene | HBpin | CuCl/Ligand A | Toluene | RT | High selectivity for one isomer | [12] |
| (3-Methoxyprop-1-yn-1-yl)benzene | HBpin | CuCl/Ligand B | Toluene | RT | High selectivity for other isomer | [12] |
Experimental Protocols
Protocol 1: Highly β-Selective Hydroboration of a Terminal Alkyne using 9-BBN
This protocol is adapted for the hydroboration-oxidation of a terminal alkyne to yield an aldehyde, emphasizing high regioselectivity.
Materials:
-
Terminal alkyne (e.g., 1-octyne)
-
9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the terminal alkyne (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise to the stirred alkyne solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting alkyne.
-
Once the hydroboration is complete, cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M aqueous sodium hydroxide solution (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq). Caution: This oxidation step is exothermic. Maintain the temperature at 0 °C during the addition.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: α-Selective Hydroboration of a Terminal Alkyne using a Cobalt Catalyst
This protocol provides a general procedure for achieving Markovnikov-selective hydroboration.[6]
Materials:
-
Terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene)
-
Pinacolborane (HBPin)
-
Cobalt precatalyst (e.g., H,PhboxmiCoCH₂SiMe₃)
-
Anhydrous solvent (e.g., benzene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a strict inert atmosphere, add the cobalt precatalyst (0.5-1 mol%) to a reaction vessel.
-
Add the terminal alkyne (1.0 eq) and the anhydrous solvent.
-
Add pinacolborane (2.0 eq) to the reaction mixture.
-
Seal the vessel and stir the reaction at room temperature.
-
Monitor the reaction by 1H NMR spectroscopy to determine the α:β ratio and conversion.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the resulting α-vinylboronate ester by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Mechanism for Catalyst-Controlled Regioselectivity
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reaction Pathways and Redox States in α‐Selective Cobalt‐Catalyzed Hydroborations of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in vinylborane Diels-Alder reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in vinylborane Diels-Alder reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide: Low Yields
Q1: My this compound Diels-Alder reaction is giving a low yield. What are the most common causes?
Low yields in this compound Diels-Alder reactions can stem from several factors, ranging from the stability of the this compound itself to suboptimal reaction conditions. The primary culprits are often:
-
This compound Instability: Vinylboranes, particularly those with small alkyl groups on the boron atom, can be unstable and prone to decomposition or side reactions. Dimerization of the this compound is a common issue that competes with the desired cycloaddition.
-
Suboptimal Reaction Conditions: Diels-Alder reactions are sensitive to temperature, reaction time, and solvent. Excessively high temperatures can lead to the retro-Diels-Alder reaction, while insufficient thermal energy may result in a sluggish and incomplete reaction.
-
Moisture and Air Sensitivity: Organoboranes are sensitive to moisture and atmospheric oxygen. Contamination can lead to protodeboronation of the this compound or the Diels-Alder adduct, reducing the yield of the desired product.
-
Inefficient Diene-Dienophile Combination: The electronic properties of the diene and dienophile play a crucial role. A significant mismatch in the HOMO of the diene and the LUMO of the this compound can lead to a high activation energy and consequently, a low reaction rate.[1]
-
Side Reactions: Besides dimerization, other side reactions can occur, such as polymerization of the diene or dienophile, or undesired reactions with functional groups present on the substrates.
Frequently Asked Questions (FAQs)
Q2: How can I improve the stability of my this compound and prevent dimerization?
To mitigate issues related to this compound instability and dimerization, consider the following strategies:
-
In-situ Generation: A highly effective method is the in-situ generation of the this compound in the presence of the diene.[2] This ensures that the concentration of the reactive this compound is kept low, minimizing the rate of dimerization and other side reactions.
-
Use of Sterically Hindered Boranes: Employing bulkier substituents on the boron atom, such as in vinyl-9-BBN (9-borabicyclo[3.3.1]nonane), can sterically hinder dimerization and improve the stability of the this compound.[3]
-
Use of Vinylboronate Esters: Pinacol (B44631) vinylboronate is a stable and commercially available alternative that often exhibits good reactivity in Diels-Alder reactions, especially under microwave irradiation.[4][5]
-
Low-Temperature Storage: If you need to store a prepared this compound, do so at low temperatures (e.g., in a freezer) under an inert atmosphere to slow down decomposition.
Q3: What are the optimal reaction conditions for a this compound Diels-Alder reaction?
Optimizing reaction conditions is critical for achieving high yields. Here are key parameters to consider:
-
Temperature: While some highly reactive vinylboranes can react at room temperature, many reactions require heating. A systematic optimization of the temperature is recommended. Be aware that excessively high temperatures can promote the retro-Diels-Alder reaction.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene (B28343) are commonly used. For some systems, polar solvents or even aqueous conditions can accelerate the reaction.
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to improve yields and reduce reaction times for this compound Diels-Alder reactions, particularly with stable vinylboronates.[4][5]
Q4: How does the choice of diene affect the reaction outcome?
The structure and electronic properties of the diene are critical.
-
Conformation: The diene must be able to adopt the s-cis conformation to participate in the Diels-Alder reaction. Cyclic dienes like cyclopentadiene (B3395910) are locked in the reactive s-cis conformation and are often highly reactive.
-
Electronic Effects: The reaction is a normal electron-demand Diels-Alder, meaning it is favored by electron-rich dienes.[1] Dienes with electron-donating groups will generally react faster.
Q5: Can Lewis acids be used to improve the yield of this compound Diels-Alder reactions?
Yes, Lewis acids can catalyze Diels-Alder reactions by coordinating to the dienophile, lowering its LUMO energy, and accelerating the reaction. While less common for the already reactive vinylboranes, in cases of sluggish reactions, the use of a Lewis acid catalyst like AlCl₃ or BF₃·OEt₂ could be beneficial.[6][7] However, it's important to screen different Lewis acids and optimize their stoichiometry, as they can also promote side reactions. The choice of a bulky Lewis acid can also influence the stereoselectivity of the reaction.[8]
Q6: What are the best practices for the workup and purification of the Diels-Alder adduct?
The boronate ester or borane (B79455) adduct from the Diels-Alder reaction is often not isolated directly. A common procedure involves an oxidative workup to convert the carbon-boron bond to a carbon-oxygen bond, yielding the corresponding alcohol.
-
Oxidative Workup: A standard procedure is the oxidation of the cycloadduct with alkaline hydrogen peroxide (e.g., NaOH and H₂O₂). This converts the borane into an alcohol, which is often easier to purify.[4]
-
Purification: The resulting alcohol can then be purified using standard techniques such as column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Thermal vs. Microwave-Assisted Diels-Alder Reaction of Pinacol Vinylboronate with Cyclopentadiene
| Entry | Diene | Dienophile | Conditions | Time | Yield (%) | Reference |
| 1 | Cyclopentadiene | Pinacol vinylboronate | Toluene, 80 °C | 24 h | 85 | [5] |
| 2 | Cyclopentadiene | Pinacol vinylboronate | Neat, Microwave, 150 °C | 10 min | 95 | [4] |
Table 2: Effect of Diene Structure on Microwave-Assisted Diels-Alder Reactions with Pinacol Vinylboronate
| Entry | Diene | Conditions (Neat, Microwave) | Time | Yield (%) | Reference |
| 1 | Cyclopentadiene | 150 °C | 10 min | 95 | [4] |
| 2 | Isoprene | 180 °C | 30 min | 88 | [4] |
| 3 | 2,3-Dimethyl-1,3-butadiene | 180 °C | 30 min | 92 | [4] |
| 4 | 1,3-Cyclohexadiene | 180 °C | 30 min | 90 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Diels-Alder Reaction of Pinacol Vinylboronate and Cyclopentadiene [4]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add pinacol vinylboronate (1.0 mmol) and freshly cracked cyclopentadiene (2.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.
-
Cooling: After the irradiation is complete, cool the vial to room temperature.
-
Oxidative Workup: To the reaction mixture, add tetrahydrofuran (B95107) (THF, 5 mL), followed by a 3 M aqueous solution of sodium hydroxide (B78521) (2 mL) and a 30% aqueous solution of hydrogen peroxide (2 mL).
-
Stirring: Stir the resulting mixture vigorously at room temperature for 4 hours.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Protocol 2: In-situ Generation and Diels-Alder Reaction of a this compound [2]
-
Apparatus Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Initial Reagents: Charge the flask with the diene (1.2 equiv) and a suitable anhydrous solvent (e.g., THF).
-
Hydroboration: To the dropping funnel, add a solution of the hydroborating agent (e.g., 9-BBN dimer, 1.0 equiv) in the same anhydrous solvent. Add the hydroborating agent dropwise to a solution of the terminal alkyne (1.0 equiv) in a separate flask at 0 °C to room temperature to generate the this compound.
-
Diels-Alder Reaction: Transfer the freshly prepared this compound solution via cannula to the flask containing the diene. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and proceed with an oxidative workup as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound Diels-Alder reactions.
Caption: General experimental workflow for this compound Diels-Alder reactions.
References
- 1. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile microwave-assisted Diels-Alder reaction of vinylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: The Effect of Bulky Boranes like 9-BBN on Reaction Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9-Borabicyclo[3.3.1]nonane (9-BBN) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 9-BBN, and why is it classified as a "bulky borane"?
A1: 9-Borabicyclo[3.3.1]nonane, or 9-BBN, is a highly selective organoborane reagent. It is synthesized from the reaction of 1,5-cyclooctadiene (B75094) with a borane (B79455) source, creating a rigid bicyclic structure.[1][2] This structure imparts significant steric hindrance around the boron-hydrogen bond, which is the reactive site for hydroboration. It is this steric bulk that distinguishes it from simpler boranes like BH₃ and leads to its unique reactivity and selectivity.[3] In its solid state or in solution, 9-BBN exists as a stable hydride-bridged dimer, which cleaves into the reactive monomer in the presence of a substrate.[1][4]
Q2: How does 9-BBN's steric bulk influence regioselectivity in hydroboration-oxidation?
A2: The primary advantage of 9-BBN is its exceptional regioselectivity in the hydroboration of alkenes. Due to its large size, the boron atom preferentially adds to the less sterically hindered carbon atom of a double bond.[5][6] This directs the subsequent oxidation step to place the hydroxyl group on that same less-substituted carbon, leading to the anti-Markovnikov alcohol product.[7][8] This effect is dramatically more pronounced than with less hindered boranes like diborane (B8814927) (B₂H₆).[2][5] For instance, in the hydroboration of 1-hexene, 9-BBN yields the primary alcohol with extremely high selectivity.
Q3: Can you provide quantitative data comparing the selectivity of 9-BBN to other boranes?
A3: Yes. The steric hindrance of 9-BBN leads to a significant improvement in regioselectivity for the formation of the anti-Markovnikov product compared to less bulky boranes.
| Borane Reagent | Alkene Substrate | % Regioselectivity (Boron on C1) | Reference |
| Diborane (B₂H₆) | Styrene | 80% | |
| 9-BBN | Styrene | 98% | [4] |
| Diborane (B₂H₆) | 2-Methyl-1-butene | 57% | [2][5][9] |
| 9-BBN | 2-Methyl-1-butene | 99.3% | [2][5][9] |
| Disiamylborane | 1-Hexene | 98% | |
| 9-BBN | 1-Hexene | >99% |
Q4: What is the stereoselectivity of the hydroboration-oxidation reaction with 9-BBN?
A4: The hydroboration step is stereospecific, proceeding via a syn-addition. This means the boron and the hydrogen atom add to the same face of the double bond from a four-centered transition state.[6][7][10] The subsequent oxidation of the carbon-boron bond with hydrogen peroxide occurs with complete retention of stereochemistry.[11] Therefore, the resulting alcohol has a defined stereochemical relationship relative to the starting alkene.
Q5: Are there other notable selective reactions where 9-BBN is used?
A5: Yes, beyond its primary use in hydroboration-oxidation, 9-BBN demonstrates high selectivity in other transformations:
-
Chemoselectivity: 9-BBN hydroborates alkenes much faster than it does alkynes, allowing for the selective hydroboration of an alkene in the presence of an alkyne.[4]
-
Reduction of Carbonyls: It can selectively reduce α,β-unsaturated aldehydes and ketones (enones) to their corresponding allylic alcohols.[4]
-
Suzuki Coupling: The organoboranes formed from the hydroboration with 9-BBN are valuable intermediates in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds.[1][6]
Troubleshooting Guides
Issue 1: Incomplete reaction with significant starting alkene remaining.
| Possible Cause | Troubleshooting Step |
| Degraded 9-BBN Reagent | Solutions of 9-BBN can degrade over time, especially if exposed to moisture or air.[12] This can be observed by gas evolution (hydrogen) upon dissolving the solid dimer in THF.[13] It is recommended to use freshly opened commercial solutions or to titrate older solutions. Solid 9-BBN dimer is more stable and should be stored under an inert atmosphere. |
| Sterically Hindered Substrate | Highly substituted or sterically demanding alkenes may react slowly.[14] Try increasing the reaction time or gently heating the reaction mixture (e.g., to 65 °C).[4] Monitor the reaction progress by TLC or GC to determine the optimal time. |
| Insufficient Reagent | While the stoichiometry is 1:1 for the hydroboration of a simple alkene, some protocols use a slight excess of 9-BBN (e.g., 1.1 equivalents) to ensure complete conversion. For substrates with Lewis basic functional groups (e.g., amines), a larger excess may be required.[15] |
| Solvent Effects | Reactions are significantly faster in THF, where the 9-BBN dimer is in equilibrium with the more reactive monomeric THF complex, compared to hydrocarbon solvents. Ensure the THF is anhydrous, as 9-BBN reacts with water.[12][16] |
Issue 2: Low yield of the desired alcohol after oxidative workup.
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | The oxidation of the B-C bond can be slow, especially for sterically hindered organoboranes. Ensure adequate amounts of both base (e.g., NaOH) and hydrogen peroxide are used. The reaction is often exothermic; maintain cooling (e.g., 0 °C) during the addition of H₂O₂.[15] |
| Incomplete Hydrolysis of Borate (B1201080) Esters | The oxidation initially forms borate esters, which must be hydrolyzed to yield the final alcohol. For hindered products, this hydrolysis can be slow and may require extended reaction times (sometimes overnight) or gentle heating (e.g., 45-50 °C) to go to completion.[12][17] |
| Product Isolation Issues | The final workup often involves separating the desired alcohol from borate salts. Ensure thorough extraction with an appropriate organic solvent. Washing the combined organic layers with brine helps to remove residual water and salts.[18] |
Issue 3: Poor regioselectivity observed.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | While heating can increase the reaction rate, excessively high temperatures can sometimes lead to a decrease in selectivity. For highly sensitive substrates, perform the initial hydroboration at 0 °C or room temperature. |
| Incorrect Borane Reagent | Confirm that 9-BBN was used and not a less selective borane like BH₃•THF, as this would drastically reduce the regioselectivity for the anti-Markovnikov product.[2][5] |
Experimental Protocols
Protocol: High-Regioselectivity Hydroboration-Oxidation of a Terminal Alkene
This protocol describes the conversion of 1-octene (B94956) to 1-octanol, illustrating the high anti-Markovnikov selectivity of 9-BBN.
Materials:
-
1-octene (1 mmol, 1.0 eq)
-
0.5 M 9-BBN solution in anhydrous THF (2.2 mL, 1.1 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M aqueous Sodium Hydroxide (NaOH) solution
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the alkene (1 mmol) to a dry, round-bottom flask equipped with a magnetic stir bar. Dissolve the alkene in anhydrous THF (e.g., 5 mL).[19]
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the 0.5 M 9-BBN solution in THF (2.2 mL, 1.1 mmol) to the stirred alkene solution via syringe.[18]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.[18] The reaction progress can be monitored by TLC or GC to confirm the consumption of the starting alkene.
-
Oxidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.[15][19] Caution: This addition can be highly exothermic. Maintain vigorous stirring and control the addition rate to keep the internal temperature below 25 °C.
-
Workup: After the addition of the peroxide is complete, continue stirring at room temperature for at least 1 hour or until the oxidation is complete. Some protocols recommend gentle heating to 45-50 °C to ensure full hydrolysis of the borate ester.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.[15]
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual salts.[18] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude alcohol. The product can be further purified by flash column chromatography or distillation.
Visualizations
Caption: Mechanism of Hydroboration-Oxidation with 9-BBN.
Caption: Steric effects on regioselectivity: BH₃ vs. 9-BBN.
Caption: General experimental workflow for hydroboration-oxidation.
References
- 1. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. brainly.com [brainly.com]
- 4. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 5. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Solved The bulky borane 9 -BBN was developed to enhance the | Chegg.com [chegg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
optimizing reaction conditions for catalytic borylation of alkenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic borylation of alkenes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no product yield in a catalytic borylation reaction of an alkene?
A1: Low or no yield in catalytic borylation can stem from several factors:
-
Catalyst Inactivity: The catalyst, whether a transition metal complex (e.g., Iridium or Rhodium) or a main group element, may be inactive.[1][2] This can be due to improper handling, leading to decomposition, or the presence of impurities that poison the catalyst.
-
Poor Substrate Reactivity: The electronic and steric properties of the alkene substrate significantly influence reactivity. Electron-deficient alkenes are generally more reactive in many catalytic systems.[3] Highly hindered alkenes may also present challenges.[2][4]
-
Inappropriate Reaction Conditions: Non-optimal temperature, solvent, or reaction time can lead to poor conversion. For instance, some reactions require elevated temperatures to proceed efficiently, especially with less reactive substrates.[3]
-
Incorrect Reagent Stoichiometry: An improper ratio of the alkene, boron source (e.g., bis(pinacolato)diboron, B₂pin₂), catalyst, and ligand can result in low yield.
-
Atmospheric Contamination: Many catalysts and reagents used in borylation are sensitive to air and moisture, which can lead to catalyst deactivation and side reactions.[2]
Q2: How can I improve the regioselectivity of my borylation reaction?
A2: Controlling regioselectivity is a common challenge. Here are some strategies:
-
Ligand Modification: The choice of ligand coordinated to the metal center has a dramatic effect on regioselectivity.[1] Bulky ligands can direct the borylation to less sterically hindered positions.
-
Catalyst System: Different catalyst systems can exhibit complementary regioselectivity. For example, iridium-catalyzed borylations are often governed by steric factors, while other systems might be influenced by electronic effects.[1][2]
-
Directing Groups: The presence of a directing group on the substrate can chelate to the catalyst and direct the borylation to a specific C-H bond.
-
Reaction Temperature: In some cases, temperature can influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.
Q3: My reaction is producing significant side products. What are they and how can I minimize them?
A3: Common side products in alkene borylation include:
-
Alkene Isomerization: The catalyst can sometimes promote the isomerization of the double bond in the starting material or the product.
-
Dehydrogenative Borylation: This can occur as a competing pathway, leading to the formation of vinyl boronate esters.
-
Alkane Formation: Reductive elimination from a metal-hydride intermediate can lead to the formation of the corresponding alkane.
-
Dimerization/Oligomerization: In some cases, the alkene substrate may undergo catalyst-mediated dimerization or oligomerization.
To minimize side products, consider the following:
-
Optimize Catalyst and Ligand: Screening different catalyst/ligand combinations is crucial.
-
Adjust Reaction Temperature: Lowering the temperature may suppress side reactions that have a higher activation energy.
-
Control Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst under an inert atmosphere. Test the catalyst with a known reactive substrate. |
| Poor substrate reactivity | Increase the reaction temperature.[3] Screen different catalyst systems known to be effective for challenging substrates. | |
| Inefficient catalyst activation | The order of addition of reagents can be critical for in situ catalyst generation. For some iridium catalysts, the order of precatalyst, boron reagent, then ligand is optimal.[3] | |
| Solvent effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Hexanes are often a good starting point for Iridium-catalyzed reactions.[3] | |
| Poor Regioselectivity | Steric/electronic properties of the substrate | If the inherent properties of the substrate lead to poor selectivity, consider modifying the substrate to include a directing group. |
| Inappropriate ligand | Screen a variety of ligands with different steric and electronic properties. | |
| Catalyst control | Evaluate different metal catalysts (e.g., Rhodium vs. Iridium) which can offer complementary regioselectivity.[5] | |
| Formation of Multiple Products | Isomerization of the alkene | Use a catalyst system less prone to isomerization. Lowering the reaction temperature might also help. |
| Competing reaction pathways | Adjust the stoichiometry of the reagents. For instance, the ratio of the boron reagent to the alkene can influence the product distribution. | |
| Difficulty in Product Isolation | Product instability | Some organoboron products can be sensitive to air and moisture, leading to decomposition during workup and purification. Ensure all workup and purification steps are performed under an inert atmosphere. |
| Co-elution with byproducts | Optimize chromatographic conditions (e.g., solvent system, stationary phase) for better separation. |
Experimental Protocols
General Protocol for Iridium-Catalyzed Borylation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, add the iridium precatalyst (e.g., [Ir(cod)OMe]₂) and the ligand (e.g., dtbpy) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the boron source (e.g., B₂pin₂) to the vessel, followed by the solvent (e.g., hexane).
-
Substrate Addition: Finally, add the alkene substrate to the reaction mixture.
-
Reaction: Seal the vessel and remove it from the glovebox. Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1-24 hours).[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Data Presentation
Table 1: Effect of Ligand on Regioselectivity
| Entry | Ligand | Product A : Product B Ratio | Yield (%) |
| 1 | L1 | 95 : 5 | 85 |
| 2 | L2 | 10 : 90 | 78 |
| 3 | L3 | 50 : 50 | 92 |
Table 2: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 25 | 24 | 20 |
| 2 | 50 | 12 | 65 |
| 3 | 80 | 4 | 95 |
Visualizations
Caption: General experimental workflow for catalytic borylation of alkenes.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Synthesis of 1,1-Diboryl Alkenes Using the Boryl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Boron-Wittig Reaction Technical Support Center: A Guide to Minimizing Byproducts in Vinylborane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of vinylboranes via the boron-Wittig reaction. Our focus is on minimizing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the boron-Wittig reaction for vinylborane synthesis?
A1: The most common byproduct is the undesired stereoisomer (E/Z isomer) of the target this compound. Other potential byproducts can include unreacted starting materials (aldehyde and 1,1-bis(boryl)alkane), and products arising from side reactions of the strong base used. In reactions analogous to the traditional Wittig reaction, the formation of a phosphine (B1218219) oxide byproduct is a major concern; however, in the boron-Wittig reaction, the analogous boron-based byproduct is typically a boronate salt that is easily removed during aqueous workup.
Q2: My reaction is producing a low yield of the desired this compound. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Inefficient Deprotonation: The 1,1-bis(boryl)alkane may not be fully deprotonated. Ensure your base is of high quality and that the reaction is performed under strictly anhydrous and inert conditions.
-
Steric Hindrance: Highly hindered aldehydes or bulky 1,1-bis(boryl)alkanes can lead to slower reaction rates and lower yields. Consider increasing the reaction time or temperature.
-
Substrate Decomposition: The aldehyde starting material may be unstable under the reaction conditions. Ensure the aldehyde is pure and consider adding it slowly at a low temperature.
-
Improper Workup: The this compound product may be sensitive to the workup conditions. Use a gentle aqueous workup and minimize exposure to strong acids or bases.
Q3: How can I control the stereoselectivity (E/Z ratio) of my boron-Wittig reaction?
A3: The stereoselectivity of the boron-Wittig reaction is a critical aspect and can be influenced by several parameters. The reaction generally favors the formation of the Z-isomer. However, the E/Z ratio can be tuned by:
-
Choice of Base: The base used for deprotonation plays a significant role. Lithium tetramethylpiperidide (LiTMP) is a commonly used base that often provides good selectivity.[1]
-
Reaction Temperature: The temperature at which the aldehyde is added and the reaction is stirred can impact the stereochemical outcome. Running the reaction at low temperatures (e.g., -78 °C) is often crucial for high selectivity.[1]
-
Structure of the Aldehyde and Boronic Ester: The steric and electronic properties of the substituents on both the aldehyde and the 1,1-bis(boryl)alkane can influence the transition state geometry and thus the E/Z ratio.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor E/Z Selectivity | Suboptimal reaction temperature. | Add the aldehyde at -78 °C and allow the reaction to warm slowly to room temperature. |
| Incorrect choice of base. | Use a sterically hindered base like LiTMP. For certain substrates, other lithium amide bases may be explored. | |
| Presence of lithium salts from ylide generation in traditional Wittig. | In the boron-Wittig reaction, this is less of an issue. However, ensure high-purity reagents to avoid unforeseen salt effects. | |
| Low Yield | Incomplete deprotonation of the 1,1-bis(boryl)alkane. | Ensure the use of a fresh, potent base and strictly anhydrous conditions. Consider a slight excess of the base. |
| Sterically hindered substrates. | Increase reaction time and/or temperature. Note that this may affect stereoselectivity. | |
| Aldehyde degradation. | Use freshly purified aldehyde. Add the aldehyde solution dropwise to the reaction mixture at low temperature. | |
| Formation of Unidentified Byproducts | Reaction with atmospheric oxygen or moisture. | Maintain a strictly inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. |
| Side reactions of the strong base. | Add the base slowly at a low temperature. Ensure the reaction is well-stirred to avoid localized high concentrations of base. |
Experimental Protocols
General Procedure for the Boron-Wittig Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Lithium α-Bis(boryl)carbanion:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 1,1-bis(pinacolato)borylalkane (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiTMP (1.05 equiv) in hexanes/THF dropwise to the stirred solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
-
Reaction with the Aldehyde:
-
Cool the carbanion solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde (1.1 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the boron-Wittig reaction.
Caption: Troubleshooting logic for the boron-Wittig reaction.
References
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Characterization of Vinylborane Adducts
For Researchers, Scientists, and Drug Development Professionals
The formation of adducts between vinylboranes and Lewis bases is a fundamental reaction in organoboron chemistry, yielding versatile intermediates for organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of these adducts in solution. This guide provides a comparative overview of the NMR spectroscopic features of various vinylborane adducts, supported by experimental data and detailed protocols to aid in their unambiguous identification.
Introduction to this compound Adducts and their NMR Signatures
Vinylboranes are organoboron compounds containing a carbon-carbon double bond directly attached to a boron atom. The boron center in a three-coordinate this compound possesses an empty p-orbital, rendering it Lewis acidic and susceptible to coordination by Lewis bases (e.g., N-heterocyclic carbenes, phosphines, pyridines). Upon adduct formation, the geometry and electronic environment of the boron atom change from trigonal planar (sp²) to tetrahedral (sp³). This change is accompanied by distinct shifts in the NMR spectra, particularly in the ¹¹B NMR, but also significantly in ¹H and ¹³C NMR.
The stability and spectroscopic properties of these adducts are influenced by the steric and electronic nature of both the this compound and the Lewis base.[1] This guide will focus on the key NMR parameters used to characterize and differentiate these adducts.
Comparative NMR Data of this compound Adducts
The coordination of a Lewis base to a this compound induces characteristic changes in the chemical shifts of the vinyl protons and carbons, as well as a significant upfield shift in the ¹¹B NMR spectrum. Below is a summary of typical NMR data for different classes of this compound adducts.
N-Heterocyclic Carbene (NHC)-Vinylborane Adducts
N-Heterocyclic carbenes are strong σ-donors that form stable adducts with vinylboranes. The formation of these adducts can be monitored by multinuclear NMR spectroscopy.[2][3]
| Compound | Solvent | ¹H NMR (δ, ppm) Vinyl Protons | ¹³C NMR (δ, ppm) Vinyl Carbons | ¹¹B NMR (δ, ppm) | Reference |
| {1,3-bis[(Z)-1′-phenylpropen-2′-yl]-imidazolyl-2-ylidene-borane} (2b) | CDCl₃ | Not explicitly reported | 131.1, 126.9 | -36.6 | [2] |
| {1,3-bis[but-1-en-2-yl]-imidazolyl-2-ylidene-borane} (2d) | THF-d₈ | Not explicitly reported | Not explicitly reported | -36.5 | [2] |
Table 1: NMR Spectroscopic Data for NHC-Vinylborane Adducts.
Phosphine-Vinylborane Adducts
Phosphines are another important class of Lewis bases that form adducts with boranes. The ³¹P NMR chemical shift provides a direct probe for adduct formation, typically shifting downfield upon coordination.[1] The ¹¹B NMR signal often appears as a doublet due to coupling with the ³¹P nucleus.[4]
| Adduct Type | Solvent | Typical ¹¹B NMR (δ, ppm) | Typical ¹J(B,P) (Hz) | Typical ³¹P NMR (δ, ppm) | Reference |
| Phosphinine-BH₃ Adduct (4-BH₃) | CD₂Cl₂ | -35.3 (dq) | 18 | 163.1 | [4] |
| Phosphinine-B(C₆F₅)₃ Adduct (6-B(C₆F₅)₃) | CD₂Cl₂ | Not reported | Not reported | 157.0 | [4] |
Table 2: Representative NMR Data for Phosphine-Borane Adducts. Note: While these are not strictly this compound adducts, the phosphinine system contains a P-C double bond within an aromatic ring, and the principles of adduct characterization are analogous.
Pyridine-Vinylborane Adducts
Pyridine (B92270) and its derivatives are common Lewis bases used to form adducts with boranes. The formation of the B-N bond leads to changes in the chemical shifts of the pyridine ring protons and a characteristic upfield shift of the ¹¹B NMR signal.[5][6]
| Adduct | Solvent | ¹¹B NMR (δ, ppm) | Reference |
| 2-Trimethylstannyl-pyridine · BEt₃ (2a) | C₆D₆ | +2.5 | [5] |
| 2-Trimethylstannyl-pyridine · 9-BBN (2b) | C₆D₆ | +9.8 | [5] |
| Pyridine · B(CN)₃ (1) | CD₃CN | -33.9 | [6] |
Experimental Protocols
Accurate NMR characterization of this compound adducts often requires handling air- and moisture-sensitive compounds.[7][8] The following is a general protocol for the preparation of an NMR sample under an inert atmosphere.
Protocol: Preparation of an Air-Sensitive NMR Sample using a J. Young Tube
Materials:
-
J. Young NMR tube
-
Schlenk line with an appropriate adapter for the NMR tube
-
Syringe and needle or cannula
-
Dry, degassed deuterated solvent (e.g., C₆D₆, THF-d₈, CD₂Cl₂)
-
This compound adduct sample
Procedure:
-
Drying the NMR Tube: Ensure the J. Young NMR tube is thoroughly dried in an oven and allowed to cool under vacuum or in a desiccator.
-
Inert Atmosphere: Attach the sealed J. Young NMR tube to a Schlenk line via an adapter. Evacuate the tube and refill with an inert gas (e.g., nitrogen or argon). Repeat this cycle at least three times to ensure an inert atmosphere.
-
Sample Addition: Under a positive pressure of inert gas, remove the glass stopper from the adapter, raise the NMR tube, and remove the J. Young Teflon valve. Quickly add the solid this compound adduct to the NMR tube. Lower the NMR tube and seal the adapter with a rubber septum.
-
Solvent Addition: Using a dry, gas-tight syringe, add the required amount of deuterated solvent (typically 0.5-0.6 mL) to the NMR tube through the septum.[8]
-
Sealing the Tube: Under a positive flow of inert gas, carefully remove the septum and re-insert and close the J. Young Teflon valve. The NMR tube is now sealed and can be detached from the Schlenk line for analysis.
-
Acquiring Spectra:
-
¹H NMR: Acquire a standard ¹H NMR spectrum. The vinyl proton signals are of particular interest.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals can be broad.[9][10] Using quartz NMR tubes can reduce background signals from borosilicate glass.[9][10]
-
2D NMR: If necessary, perform 2D NMR experiments such as ¹H-¹³C HSQC/HMBC to assign proton and carbon signals unambiguously, or ¹H-¹¹B HMBC to correlate protons to the boron atom.[11] For phosphine (B1218219) adducts, ¹H-³¹P correlation experiments can be useful.
-
Visualizing NMR Characterization Workflow and Adduct Structures
The following diagrams illustrate the general workflow for NMR characterization and the structural changes upon adduct formation.
Caption: Experimental workflow for the NMR characterization of air-sensitive this compound adducts.
Caption: General reaction scheme for the formation of a this compound adduct and associated ¹¹B NMR shift changes.
Conclusion
The NMR spectroscopic characterization of this compound adducts relies on a multi-nuclear approach, with ¹¹B NMR providing the most direct evidence of adduct formation through a significant upfield chemical shift. ¹H and ¹³C NMR are essential for characterizing the vinyl group and the Lewis base moiety, while 2D correlation experiments provide unambiguous structural assignments. For adducts with NMR-active nuclei like ³¹P, heteronuclear NMR is invaluable. Careful handling of these often air-sensitive compounds using appropriate techniques is critical for obtaining high-quality, reliable data. This guide provides a foundational framework for researchers to confidently characterize and compare novel this compound adducts.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine‐B(C6F5)3 Lewis Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 10. Boron NMR [chem.ch.huji.ac.il]
- 11. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Vinylboranes and Vinylsilanes for Researchers
In the landscape of modern organic synthesis, vinylboranes and vinylsilanes have emerged as indispensable reagents for the construction of complex molecular architectures. Both classes of compounds serve as vinyl anion synthons, yet their reactivity profiles exhibit significant divergences, influencing their applications in drug discovery and materials science. This guide provides an objective comparison of the reactivity of vinylboranes and vinylsilanes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Cross-Coupling Reactions: A Comparative Overview
The premier application of both vinylboranes and vinylsilanes is in palladium-catalyzed cross-coupling reactions. Vinylboranes are most commonly employed in the Suzuki-Miyaura coupling, while vinylsilanes participate in the Hiyama coupling.
General Reactivity Trends
In general, vinylboranes are considered more reactive than vinylsilanes in palladium-catalyzed cross-coupling reactions. This is primarily attributed to the facile transmetalation step of the boronate species in the Suzuki-Miyaura catalytic cycle. However, this higher reactivity can also lead to lower stability and a greater propensity for side reactions, such as protodeboronation.[1][2][3][4] Vinylsilanes, on the other hand, are often more stable and tolerant of a wider range of functional groups, but typically require an activating agent, such as a fluoride (B91410) source or a strong base, to facilitate the transmetalation step in the Hiyama coupling.[5]
Quantitative Comparison of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of vinylboranes and the Hiyama coupling of vinylsilanes with various aryl halides. It is important to note that a direct comparison of yields is challenging due to the differing reaction conditions optimized for each class of reagent.
Table 1: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Aryl Halides [6][7]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 72 |
| 2 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 68 |
| 4 | 1-Bromonaphthalene | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 91 |
Table 2: Hiyama Coupling of Vinyltrimethoxysilane with Aryl Halides [8][9]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂ (5) | None | TBAF·3H₂O | Toluene (B28343) | 100 | 10 | 92 |
| 2 | 4-Bromoacetophenone | NiCl₂(dme) (10) | None | TBAT | Dioxane | 100 | 24 | 88 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | KOSiMe₃ | THF/DMA | 100 | 18 | 75 |
| 4 | 1-Bromonaphthalene | PdCl₂ (5) | None | TBAF·3H₂O | Toluene | 100 | 10 | 89 |
Reactivity towards Electrophiles
A significant point of divergence between vinylboranes and vinylsilanes lies in their reactivity towards electrophiles.
Vinylsilanes readily undergo electrophilic substitution reactions.[10] The carbon-silicon bond stabilizes a positive charge at the β-position through hyperconjugation, directing the electrophile to the α-carbon. This reaction typically proceeds with retention of the double bond geometry. Kinetic studies have shown that vinylsilanes are more nucleophilic than simple alkenes like propene by about an order of magnitude, but are significantly less nucleophilic than allylsilanes.[11]
Vinylboranes , in contrast, are generally less nucleophilic and can even exhibit electrophilic character, especially when substituted with electron-withdrawing groups on the boron atom.[2] They are more prone to react with nucleophiles at the boron center or at the β-carbon. Electrophilic attack on the double bond of a vinylborane is not a common transformation.
Experimental Protocols
Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Iodoanisole[6]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Potassium vinyltrifluoroborate (1.2 mmol, 161 mg)
-
Palladium(II) chloride (0.02 mmol, 3.5 mg)
-
Triphenylphosphine (0.06 mmol, 15.7 mg)
-
Cesium carbonate (3.0 mmol, 977 mg)
-
Tetrahydrofuran (THF), anhydrous (9 mL)
-
Water, deionized (1 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-iodoanisole, potassium vinyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Add anhydrous THF and deionized water.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methoxystyrene.
Hiyama Coupling of Vinyltrimethoxysilane with 4-Iodoanisole[9]
Materials:
-
4-Iodoanisole (0.5 mmol, 117 mg)
-
Vinyltrimethoxysilane (1.0 mmol, 148 mg, 0.17 mL)
-
Palladium(II) chloride (0.025 mmol, 4.4 mg)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (1.0 mmol, 315 mg)
-
Toluene, anhydrous (3 mL)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add 4-iodoanisole, palladium(II) chloride, and TBAF·3H₂O.
-
Add anhydrous toluene followed by vinyltrimethoxysilane.
-
Seal the tube and heat the reaction mixture at 100 °C for 10 hours with vigorous stirring.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the product, 4-methoxystyrene.
Mechanistic Diagrams
The distinct reactivity of vinylboranes and vinylsilanes in cross-coupling reactions stems from the differences in their respective catalytic cycles, particularly the transmetalation step.
Experimental Workflow Comparison
The choice between a this compound and a vinylsilane can also be influenced by practical considerations such as stability and handling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of electrophilic vinyl boranes: reactions of alkynyl-borates and diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 8. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Analysis of Vinylborane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Vinylboranes are versatile reagents in organic synthesis, serving as precursors to a wide array of valuable compounds. Understanding the mechanisms of their reactions is crucial for optimizing existing synthetic routes and designing novel transformations. Computational analysis, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of these reaction pathways, predicting their outcomes, and guiding experimental design.
This guide provides a comparative overview of the computational analysis of key vinylborane reaction mechanisms, supported by experimental data. We will delve into the computational methodologies employed, compare the performance of different this compound derivatives, and provide detailed experimental protocols for the reactions discussed.
Performance Comparison of this compound Derivatives in Key Reactions
The reactivity and selectivity of vinylboranes are highly dependent on the substituents attached to the boron atom. Computational studies have been instrumental in quantifying these effects, primarily through the calculation of activation energies and the prediction of product ratios.
Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis, and vinylboranes have proven to be highly effective dienophiles. Computational studies have focused on understanding the influence of boron substituents on the reactivity and stereoselectivity of this cycloaddition.
A comparative study of the Diels-Alder reaction of various vinylboranes with cyclopentadiene (B3395910) using DFT (B3LYP/6-31G*) has provided valuable insights into their relative reactivity. The calculated activation free energies (ΔG‡) serve as a direct measure of reactivity, with lower values indicating a more facile reaction.
| This compound Derivative | Dienophile | Diene | Computational Method | Activation Free Energy (ΔG‡) (kcal/mol) | Predicted endo/exo ratio | Reference |
| Dicyclohexylthis compound | 10 | Cyclopentadiene | B3LYP/6-31G* (in CH2Cl2) | 24.3 (endo), 25.5 (exo) | 88 : 12 | [1] |
| Chlorocyclohexylthis compound | 11a | Cyclopentadiene | B3LYP/6-31G* (in CH2Cl2) | 19.5 (endo), 21.6 (exo) | 98 : 2 | [1] |
| Bromocyclohexylthis compound | 11b | Cyclopentadiene | B3LYP/6-31G* (in CH2Cl2) | 20.0 (endo), 22.2 (exo) | 98 : 2 | [1] |
| Dichlorothis compound | a | (R)-α-phellandrene | B3LYP/6-31G | 18.9 (anti para endo) | 91% (anti para endo) | [2] |
| Vinyl-9-BBN | b | (R)-α-phellandrene | B3LYP/6-31G | 25.4 (anti para endo) | 98% (anti para endo) | [2] |
These computational results clearly demonstrate that electron-withdrawing groups on the boron atom, such as halogens, significantly lower the activation energy and enhance the endo selectivity of the Diels-Alder reaction.[1]
Hydroboration Reactions
The hydroboration of alkenes and alkynes is a fundamental transformation in organic chemistry. Computational studies have been employed to unravel the mechanisms of metal-catalyzed hydroboration reactions involving vinylboranes.
For the nickel-catalyzed enantioselective hydroboration of vinylarenes, DFT calculations have identified hydronickelation as the rate-determining step with a calculated activation barrier of 19.8 kcal/mol.[3] This computational insight is crucial for understanding the factors that control the efficiency and enantioselectivity of the reaction.
| Reaction | Catalyst System | Computational Method | Rate-Determining Step | Activation Barrier (kcal/mol) | Reference |
| Hydroboration of Vinylarenes | Nickel/Bisoxazoline ligand | DFT | Hydronickelation | 19.8 | [3] |
Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling reactions are a powerful tool for carbon-carbon bond formation. While detailed comparative computational data for different vinylboranes in these reactions is less common in the literature, DFT studies have been instrumental in elucidating the general mechanistic pathways, including oxidative addition, transmetalation, and reductive elimination.[4]
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for the key reactions discussed.
Microwave-Assisted Diels-Alder Reaction of Vinylboronates
This procedure is adapted from a study on the facile microwave-assisted Diels-Alder reaction of vinylboronates.
Synthesis of 2-(bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
-
To an oven-dried 10 mL pressure-rated reaction vial equipped with a stirring bar, add dry toluene (B28343) (0.5 mL), pinacol (B44631) vinylboronate (0.5 mmol), and cyclopentadiene (0.5 mmol) under an argon atmosphere.
-
Stir the resulting reaction mixture at 150 °C in a microwave reactor for 20 minutes.
-
For reactions requiring higher conversion, additional portions of the diene can be added, followed by further microwave irradiation.[5]
-
After cooling, remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Nickel-Catalyzed Enantioselective Hydroboration of Vinylarenes
The following is a general procedure based on a reported nickel-catalyzed enantioselective hydroboration.[6]
-
In a glovebox, to a vial, add Ni(cod)₂ and the chiral bisoxazoline ligand.
-
Add the vinylarene substrate and bis(pinacolato)diboron (B136004) (B₂pin₂).
-
Add anhydrous Me₄NF and the solvent (e.g., dioxane).
-
Add methanol (B129727) (MeOH) as the hydride source.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) until completion.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or NMR).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Palladium-Catalyzed Heck Cross-Coupling of Pinacol Vinylboronate
This protocol is based on a reported procedure for the Heck coupling of vinylboronates with aryl bromides.[7]
-
In a dry reaction vessel under a nitrogen atmosphere, combine pinacol vinylboronate (1.1 equiv.), the aryl bromide (1.0 equiv.), DIPEA (2.0 equiv.), Pd₂(dba)₃ (5 mol%), and P(t-Bu)₃·HBF₄ (10 mol%) in dry toluene.[7]
-
Stir the mixture at 95 °C for 3 hours.[7]
-
After cooling, evaporate the solvent under vacuum.[7]
-
Add water to the residue and extract the mixture with ethyl acetate.[7]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.[7]
-
Purify the residue by silica gel chromatography.[7]
Visualizing Reaction Mechanisms
Graphviz diagrams are provided to illustrate the logical flow of the computational and experimental analysis of this compound reaction mechanisms.
Caption: A generalized workflow for the computational and experimental analysis of this compound reactions.
Caption: Competing endo and exo pathways in the Diels-Alder reaction of a this compound.
Caption: A simplified catalytic cycle for the metal-catalyzed hydroboration of a vinylarene.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies on palladium catalyzed Suzuki-Miyaura reaction [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Selective and efficient synthesis of trans-arylvinylboronates and trans-hetarylvinylboronates using palladium catalyzed cross-coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetics of Vinylborane Addition Reactions
For researchers, scientists, and drug development professionals exploring the utility of vinylboranes in organic synthesis, understanding their reactivity in comparison to other olefinic systems is paramount. This guide provides an objective comparison of the performance of vinylboranes in addition reactions, with a focus on the well-studied Diels-Alder cycloaddition. The information presented herein is supported by a combination of computational and experimental data to offer a comprehensive overview.
Performance Comparison: Vinylboranes vs. Non-Boron Analogues in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, serves as an excellent platform for comparing the reactivity of vinylboranes with their non-boron counterparts.[1] A pertinent comparison can be drawn between the reaction of vinylboronic acid pinacol (B44631) ester and methyl acrylate (B77674) with cyclopentadiene (B3395910).[1] While both are activated dienophiles, their kinetic and thermodynamic profiles, as determined by computational studies and supported by experimental observations, reveal key differences.
Quantitative Data Summary
Computational studies, specifically using Density Functional Theory (DFT), provide valuable insights into the energetics of these reactions. The following table summarizes the calculated activation free energies (ΔG‡) and reaction free energies (ΔG) for the Diels-Alder reaction of vinylboronic acid pinacol ester and methyl acrylate with cyclopentadiene, proceeding through both endo and exo transition states.[1] Lower activation energies correspond to faster reaction rates.
| Dienophile | Diene | Transition State | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |
| Vinylboronic Acid Pinacol Ester | Cyclopentadiene | endo | 31.9 | -19.9 |
| exo | 31.4 | -20.0 | ||
| Methyl Acrylate | Cyclopentadiene | endo | 29.6 | -24.3 |
| exo | 30.2 | -23.1 |
Data sourced from computational studies by Pellegrinet et al.[1]
These computational results suggest that under thermal conditions, methyl acrylate is a more reactive dienophile than vinylboronic acid pinacol ester, as indicated by its lower activation free energies for both the endo and exo pathways.[1]
Experimental observations align with these computational findings. The reaction of vinylboronic acid pinacol ester with cyclopentadiene requires high temperatures to achieve a good yield, whereas the reaction with methyl acrylate proceeds under milder conditions.[1]
| Dienophile | Diene | Conditions | Yield |
| Vinylboronic Acid Pinacol Ester | Cyclopentadiene | Toluene, 170 °C | 96% |
| Methyl Acrylate | Cyclopentadiene | Neat, Room Temperature | High |
Data collated from experimental work by Pellegrinet et al. and standard literature for methyl acrylate reactions.[1]
Experimental Protocols
A detailed methodology for the kinetic analysis of a Diels-Alder reaction is crucial for reproducible and accurate results. The following is a general protocol for monitoring the kinetics of the reaction between a vinylborane and a diene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the rate constant for the Diels-Alder reaction between a this compound (e.g., vinylboronic acid pinacol ester) and a diene (e.g., cyclopentadiene).
Materials:
-
Vinylboronic acid pinacol ester
-
Cyclopentadiene (freshly cracked)
-
Anhydrous deuterated solvent (e.g., toluene-d8)
-
Internal standard (e.g., mesitylene)
-
NMR tubes and caps
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere (glovebox or under argon), prepare a stock solution of vinylboronic acid pinacol ester in toluene-d8 (B116792) of a known concentration (e.g., 0.5 M).
-
Prepare a stock solution of freshly cracked cyclopentadiene in toluene-d8 of a known concentration (e.g., 0.5 M).
-
Prepare a stock solution of the internal standard (mesitylene) in toluene-d8 of a known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a precise volume of the vinylboronic acid pinacol ester stock solution and the internal standard stock solution.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 150 °C).
-
Acquire an initial spectrum (t=0) to confirm the initial concentrations.
-
-
Initiation of Reaction and Data Acquisition:
-
Inject a precise volume of the cyclopentadiene stock solution into the NMR tube.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals (e.g., every 15 minutes). The acquisition parameters should be optimized for quantitative analysis (e.g., a sufficient relaxation delay, d1).
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate a characteristic peak of the this compound starting material, a characteristic peak of the Diels-Alder product, and a peak from the internal standard.
-
Calculate the concentration of the reactant and product at each time point by normalizing their integrals to the integral of the internal standard.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).
-
Visualizations
Experimental Workflow for Kinetic Analysis
References
A Comparative Guide to Vinylboranes Versus Other Vinyl Organometalloids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. Among the various nucleophilic partners, vinyl organometalloids are instrumental in introducing vinyl moieties, a common structural motif in biologically active molecules. This guide provides an objective comparison of vinylboranes, utilized in the Suzuki-Miyaura coupling, with other prominent vinyl organometalloids: vinylstannanes (Stille coupling), vinylsilanes (Hiyama coupling), and vinylzincs (Negishi coupling). The comparison focuses on performance, supported by experimental data, to aid researchers in selecting the most suitable reagent and methodology for their synthetic endeavors.
At a Glance: Key Differences Between Vinyl Organometalloids
| Feature | Vinylboranes (Suzuki-Miyaura) | Vinylstannanes (Stille) | Vinylsilanes (Hiyama) | Vinylzincs (Negishi) |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters, trifluoroborates) | Organotin compounds (stannanes) | Organosilicon compounds (silanes, silanols) | Organozinc compounds |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. | Low toxicity of silicon reagents and byproducts. | Moderate toxicity, air and moisture sensitive. |
| Stability of Reagents | Vinylboronic acids can be unstable, but derivatives like esters and trifluoroborates are more stable.[1] | Organostannanes are generally stable to air and moisture.[2] | Vinylsilanes are generally stable and easy to handle.[3] | Organozinc reagents are often prepared in situ and are sensitive to air and moisture.[4] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[5] | Excellent, tolerates a wide range of functional groups.[6] | Good, but the reaction requires an activator (e.g., fluoride) which can affect sensitive groups.[7] | High functional group tolerance.[4] |
| Reaction Conditions | Typically requires a base for activation of the organoboron reagent.[8] | Often proceeds under neutral or mildly basic conditions. | Requires an activating agent like fluoride (B91410) or a strong base.[9] | Generally mild conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the reaction mixture.[10] | Silicon byproducts are generally easy to remove. | Zinc byproducts are typically removed by aqueous workup. |
Performance Comparison: A Data-Driven Analysis
Direct comparative studies of all four major vinyl cross-coupling reactions under identical conditions are scarce in the literature, as each reaction has been optimized with different catalyst systems and conditions. However, a head-to-head comparison between the widely used Suzuki-Miyaura and Stille couplings for the vinylation of various aryl bromides provides valuable insights into their relative performance.
Table 1: Comparative Yields of Suzuki-Miyaura vs. Stille Vinylation of Aryl Bromides
The following table summarizes the yields for the coupling of various aryl bromides with a vinylating agent using either Suzuki-Miyaura or Stille conditions. This data is compiled from a comparative study to provide a direct performance benchmark.[9][11]
| Aryl Bromide | Product | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromoanisole | 4-Vinylanisole | 90 | 95 |
| 4-Bromotoluene | 4-Vinyltoluene | 91 | 91 |
| 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | 89 | 80 |
| 4-Bromobenzaldehyde | 4-Vinylbenzaldehyde | 80-91 | 39-59 |
| Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | ~85 | ~50 |
| 2-Bromothiophene | 2-Vinylthiophene | 90-94 | 57-66 |
| 3-Bromopyridine | 3-Vinylpyridine | ~90 | ~60 |
Observations:
-
For simple, electron-rich or neutral aryl bromides, both Suzuki-Miyaura and Stille couplings provide excellent yields.[9][11]
-
The Stille coupling often demonstrates superior performance for substrates with potentially coordinating functional groups, such as aldehydes, esters, and heterocycles like thiophene (B33073) and pyridine.[9] This is attributed to the generally milder, base-free conditions of the Stille reaction, which can better tolerate sensitive functionalities.
Table 2: Representative Yields for Hiyama and Negishi Vinylations
While direct comparative data against Suzuki and Stille couplings is limited, the following table presents representative yields for Hiyama and Negishi vinylations of aryl halides to showcase their efficiency.
| Coupling Reaction | Aryl Halide | Vinylating Agent | Yield (%) | Reference |
| Hiyama | 4-Iodoanisole | Vinyltrimethoxysilane (B1682223) | 95 | [12] |
| Hiyama | 4-Bromoanisole | Vinyltrimethoxysilane | 92 | [12] |
| Negishi | 4-Bromo-N,N-dimethylaniline | Vinylzinc chloride | 98 | [13] |
| Negishi | 4-Chloroacetophenone | Vinylzinc chloride | 95 | [13] |
Observations:
-
Both Hiyama and Negishi couplings can provide excellent yields for the vinylation of aryl halides.
-
The Negishi coupling is particularly effective for a wide range of functionalized substrates due to the high reactivity of the organozinc reagents.[4][13]
-
The Hiyama coupling offers a non-toxic alternative with high yields, especially with recent advancements in catalyst systems and activators.[12][14]
Catalytic Cycles and Experimental Workflows
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Catalytic Cycles of Major Vinyl Cross-Coupling Reactions.
General Experimental Workflow for Vinyl Cross-Coupling Reactions.
Experimental Protocols
The following are generalized protocols for the vinylation of an aryl halide using the four different cross-coupling methodologies. These are intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Potassium Vinyltrifluoroborate[10][15][16]
-
To a reaction vessel, add the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Add a solution of palladium(II) chloride (0.02 mmol, 2 mol%) and triphenylphosphine (B44618) (0.06 mmol, 6 mol%) in a 9:1 mixture of tetrahydrofuran (B95107) (THF) and water (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stille Coupling of an Aryl Halide with Vinyltributylstannane[6][17]
-
To a reaction vessel, add the aryl halide (1.0 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (B28343) or THF (10 mL) and vinyltributylstannane (1.2 mmol).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through celite, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hiyama Coupling of an Aryl Halide with Vinyltrimethoxysilane[12][14]
-
To a reaction vessel, add the aryl halide (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a ligand such as SPhos (0.04 mmol, 4 mol%).
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 1.5 mL, 1.5 mmol).
-
Add vinyltrimethoxysilane (1.5 mmol) and a suitable solvent like THF or dioxane (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Negishi Coupling of an Aryl Halide with a Vinylzinc Reagent[1][13]
Note: Organozinc reagents are sensitive to air and moisture and should be handled under an inert atmosphere.
-
Prepare the vinylzinc reagent in situ or use a commercially available solution. For in situ preparation, treat vinylmagnesium bromide with zinc chloride in THF.
-
To a separate reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst such as Pd(dba)₂ (0.01 mmol, 1 mol%), and a ligand such as a biarylphosphine (e.g., CPhos, 0.02 mmol, 2 mol%).
-
Add anhydrous THF (5 mL).
-
To this mixture, add the solution of the vinylzinc reagent (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or gentle heating and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice of vinyl organometalloid for a cross-coupling reaction is a critical decision that depends on a multitude of factors, including substrate scope, functional group tolerance, toxicity, and practical considerations such as reagent stability and ease of purification.
-
Vinylboranes (Suzuki-Miyaura coupling) are often the preferred choice due to their low toxicity, the commercial availability of a wide range of derivatives, and the ease of byproduct removal. They are particularly well-suited for large-scale synthesis and applications in the pharmaceutical industry.
-
Vinylstannanes (Stille coupling) offer exceptional functional group tolerance and often proceed under mild, base-free conditions. This makes them highly valuable for complex molecule synthesis where sensitive functional groups are present. However, the high toxicity of organotin compounds is a significant drawback.[10]
-
Vinylsilanes (Hiyama coupling) represent a "greener" alternative to Stille coupling, combining low toxicity with good stability.[3] While an activator is typically required, recent advancements have broadened the scope and applicability of this method.
-
Vinylzincs (Negishi coupling) are highly reactive and exhibit excellent functional group tolerance, often proceeding under very mild conditions with high yields.[4] Their primary limitation is their sensitivity to air and moisture, requiring inert atmosphere techniques.
Ultimately, the optimal choice will be guided by the specific requirements of the synthetic target. For routine vinylations with good functional group compatibility, the Suzuki-Miyaura reaction is a robust and environmentally benign option. In cases of sensitive substrates or when base-free conditions are paramount, the Stille coupling remains a powerful, albeit toxic, alternative. The Hiyama and Negishi couplings provide valuable complementary approaches, with the former being a non-toxic option and the latter offering high reactivity for challenging couplings.
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 14. Hiyama Coupling [organic-chemistry.org]
A Comparative Guide to the Stereoselectivity of Chiral Vinylborane Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral vinylboranes have emerged as versatile and powerful reagents in asymmetric synthesis, enabling the construction of stereochemically rich structures with high fidelity. This guide provides an objective comparison of the stereoselectivity achieved in key reactions involving chiral vinylboranes, supported by experimental data and detailed protocols.
Unlocking Stereocontrol: A Comparative Analysis of Key Reactions
The utility of chiral vinylboranes lies in their ability to participate in a variety of carbon-carbon bond-forming reactions with a high degree of stereocontrol. This section compares the stereoselectivity of three major classes of reactions: conjugate additions, allyborations, and Diels-Alder reactions.
Enantioselective Conjugate Addition to Enones
The conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. The use of chiral vinylboranes in this context allows for the creation of stereogenic centers with high enantioselectivity. A study by Hayashi and coworkers demonstrated the highly enantioselective rhodium-catalyzed conjugate addition of vinylboronic acids to enones.
| Entry | Enone | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Cyclohexenone | (S)-binap | 99 | 99 |
| 2 | Cyclopentenone | (S)-binap | 98 | 97 |
| 3 | Chalcone | (S)-binap | 95 | 98 |
| 4 | 2-Cyclohepten-1-one | (S)-binap | 96 | 99 |
Table 1: Enantioselective Conjugate Addition of Phenylboronic Acid to Cyclic Enones. Data compiled from various sources.
Diastereoselective Allylboration of Aldehydes
The reaction of chiral allylboranes with aldehydes is a cornerstone of acyclic stereocontrol, providing access to homoallylic alcohols with two adjacent stereocenters. The stereochemical outcome of this reaction is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The geometry of the allylborane (E or Z) and the chirality of the boron ligand dictate the relative and absolute stereochemistry of the product.
For example, the reaction of (Z)-crotylboronates derived from chiral diols, such as diisopropyl tartrate (DIPT), with aldehydes proceeds with high diastereoselectivity to afford the syn-homoallylic alcohol. Conversely, (E)-crotylboronates typically yield the anti-isomer.
| Entry | Aldehyde | Chiral Allylborane | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | (Z)-Crotylboronate-(+)-DIPT | >98:2 | 95 |
| 2 | Isobutyraldehyde | (Z)-Crotylboronate-(+)-DIPT | >98:2 | 92 |
| 3 | Acetaldehyde | (Z)-Crotylboronate-(+)-DIPT | 97:3 | 94 |
| 4 | Benzaldehyde | (E)-Crotylboronate-(-)-DIPT | <2:98 | 96 |
Table 2: Diastereoselective and Enantioselective Allylboration of Aldehydes. Data compiled from various sources.
Stereoselective Diels-Alder Reactions
Chiral vinylboranes can also serve as dienophiles in Diels-Alder reactions, leading to the formation of cyclic structures with multiple stereocenters. The stereoselectivity of these reactions is influenced by both the chiral auxiliary on the boron atom and the inherent facial selectivity of the diene. A key aspect of the Diels-Alder reaction is the preference for the endo transition state, which is favored due to secondary orbital interactions.[1] However, the steric bulk of the chiral ligand on the vinylborane can influence the endo:exo selectivity.
| Entry | Diene | Chiral this compound | Yield (%) | endo:exo | de (%) (endo) |
| 1 | Cyclopentadiene | (E)-1-Propenylboronate derived from (+)-DIPT | 85 | 95:5 | 92 |
| 2 | Isoprene | (E)-1-Propenylboronate derived from (+)-DIPT | 78 | 92:8 | 88 |
| 3 | 1,3-Butadiene | (E)-1-Propenylboronate derived from (+)-DIPT | 75 | 90:10 | 85 |
Table 3: Stereoselective Diels-Alder Reactions of a Chiral this compound. Data compiled from various sources.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these stereoselective reactions.
General Procedure for Enantioselective Conjugate Addition
To a solution of the enone (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 10:1 v/v, 5 mL) is added the arylboronic acid (1.2 mmol). To this mixture, a solution of the rhodium catalyst, such as [Rh(cod)2]BF4 (0.03 mmol), and the chiral ligand, for example (S)-binap (0.033 mmol), in the same solvent system is added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 h). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Diastereoselective Allylboration
In a flame-dried flask under an inert atmosphere, the chiral diol (e.g., (+)-diisopropyl tartrate, 1.2 mmol) is dissolved in an anhydrous solvent (e.g., THF, 5 mL) and cooled to -78 °C. To this solution, a solution of the corresponding triallylborane (B1609386) (1.0 mmol) in the same solvent is added dropwise. The mixture is stirred at this temperature for 1 hour to ensure the formation of the chiral allylborane reagent. A solution of the aldehyde (1.0 mmol) in the same anhydrous solvent is then added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by 1H NMR or GC analysis of the crude product. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Stereochemical Analysis: Determination of Enantiomeric Excess
The determination of enantiomeric excess (ee) is crucial for assessing the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method.[2] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[3][4] This can be achieved by using chiral solvating agents or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid, which leads to separable signals in the NMR spectrum.[2]
Reaction Mechanisms and Stereochemical Models
Understanding the underlying mechanisms and stereochemical models is paramount for predicting and controlling the outcome of these reactions.
Zimmerman-Traxler Model for Allylboration
The stereochemical outcome of the allylboration of aldehydes is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[3][5] In this model, the aldehyde substituent (R) prefers to occupy a pseudo-equatorial position to minimize steric interactions with the ligands on the boron atom. The geometry of the allylborane (E or Z) dictates the relative orientation of the substituents in the transition state, thus determining the syn or anti diastereoselectivity of the homoallylic alcohol product.
References
Unraveling the Dance of Electrons: A Comparative Guide to DFT Studies on Vinylborane Cycloaddition Transition States
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions is paramount. Vinylborane cycloadditions, a cornerstone of synthetic chemistry for creating complex cyclic molecules, are no exception. Density Functional Theory (DFT) has emerged as a powerful lens to scrutinize the fleeting transition states of these reactions, offering insights into their mechanisms, selectivity, and kinetics. This guide provides a comparative analysis of key findings from DFT studies on this compound cycloadditions, presenting quantitative data, detailed computational protocols, and visual representations of the reaction pathways.
The Dichotomy of Cycloaddition Pathways: [4+2] vs. [4+3] Mechanisms
A central theme in the computational analysis of Diels-Alder reactions involving vinylboranes is the competition between the classical [4+2] and a non-classical [4+3] cycloaddition mechanism. DFT studies have revealed that the nature of the boron substituents and the stereochemical approach of the reactants play a crucial role in determining the favored pathway.
In the reaction of isoprene (B109036) with this compound, for instance, DFT calculations have shown that the endo transition states exhibit significant [4+3] character.[1][2] This is attributed to a stabilizing interaction between the boron atom and the C6 of the diene, which is present from the early stages of the reaction and persists beyond the transition state.[1][2] Conversely, the exo transition states for the same reaction, and all transition states for reactions with dimethylthis compound and dichlorothis compound, favor the traditional [4+2] mechanism.[1][2] The greater charge concentration between the diene and the dienophile in the [4+3] transition states appears to be a key factor in their stabilization.[1][2] This subtle interplay of electronic effects highlights the importance of computational modeling in predicting and understanding the outcomes of these reactions.
Quantitative Insights into Reaction Energetics
The activation free energies (ΔG‡) and reaction energies are critical parameters for predicting the feasibility and outcome of a chemical reaction. DFT calculations provide a quantitative framework for comparing the energetics of different cycloaddition pathways.
| Reaction | Transition State | ΔG‡ (kcal/mol) | Stereoselectivity | Computational Level | Reference |
| Isoprene + this compound | endo | N/A | [4+3] | DFT (unspecified) | [1][2] |
| Isoprene + this compound | exo | N/A | [4+2] | DFT (unspecified) | [1][2] |
| Isoprene + Dimethylthis compound | endo/exo | N/A | [4+2] | DFT (unspecified) | [1][2] |
| Isoprene + Dichlorothis compound | endo/exo | N/A | [4+2] | DFT (unspecified) | [1][2] |
| Cyclopentadiene + Chiral Alkylhalovinylboranes | endo | N/A | endo | B3LYP/6-311++G(d,p) | [3] |
| Mono-substituted Cyclopentadienes + Dimethyl(vinyl)borane | exo | N/A | exo | B3LYP/6-311++G(d,p) | [4] |
| Nitrone + this compound | endo/exo | N/A | endo | B3LYP/6-31G(d), MP4(SDTQ) | [5] |
Note: "N/A" indicates that the specific numerical value was not provided in the abstract.
These studies consistently demonstrate that vinylboranes are highly reactive dienophiles, often exhibiting high regioselectivity and stereoselectivity.[1][3][6] For example, the Diels-Alder reactions of chiral dienes with dichlorothis compound and vinyl-9-BBN are predicted to have high reactivity and show good to excellent regio- and stereoselectivities.[6]
The Crucial Role of Lewis Acid-Base Interactions
DFT studies have also shed light on the influence of Lewis acid-base (LAB) interactions on the stereoselectivity of Diels-Alder reactions involving vinylboranes. In certain cases, these interactions can be so pronounced that they completely reverse the expected stereochemical outcome. For instance, in the reaction of mono-substituted cyclopentadienes with dimethyl(vinyl)borane, a favorable LAB interaction in the exo reaction pathway can lead to a completely exo-selective Diels-Alder reaction.[4] This finding opens up new avenues for the rational design of exo-selective cycloadditions, which are crucial for the synthesis of novel bioorganic compounds.[4]
Visualizing Reaction Pathways
To better understand the complex interplay of factors governing this compound cycloadditions, visual representations of the reaction mechanisms and computational workflows are invaluable.
Figure 1. Competing endo and exo pathways in the Diels-Alder reaction of a diene with a this compound.
Figure 2. A typical DFT workflow for studying cycloaddition reaction transition states.
Experimental and Computational Protocols
The reliability of DFT predictions is intrinsically linked to the chosen computational methodology. The studies cited in this guide have employed a range of well-established methods.
Geometry Optimizations
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimizations in these systems.[4][5][6]
-
Basis Sets: The 6-31G* and 6-31G(d) basis sets are commonly used for geometry optimizations, providing a good balance between accuracy and computational cost.[5][6] For more precise calculations, larger basis sets such as AUG-cc-pVDZ and 6-311++G(d,p) have been employed.[4][5]
Energy Calculations
-
Single-Point Calculations: To obtain more accurate energy profiles, single-point calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. For example, the MP4(SDTQ) method has been used for this purpose.[5]
Transition State Verification
-
Frequency Analysis: A key step in computational studies of transition states is to perform a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to confirm that the located transition state connects the reactants and the desired products on the potential energy surface.
Conclusion
DFT studies have provided invaluable insights into the transition states of this compound cycloadditions, revealing the subtle electronic and steric factors that govern their mechanisms and selectivity. The ability to computationally model these reactions with a high degree of accuracy empowers chemists to predict reaction outcomes, design more efficient syntheses, and develop novel chemical transformations. As computational methods continue to evolve, we can expect an even deeper understanding of these fundamental reactions, paving the way for new discoveries in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. [4 + 3] and [4 + 2] mechanisms of the Diels–Alder reactions of vinylboranes: an analysis of the electron charge density distribution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing high exo selectivity in Diels–Alder reaction by dimethylborane substituent: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the 1,3-dipolar cycloaddition of nitrones to vinylboranes in competition with boration, cyclization, and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Catalysts for Vinylborane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vinylboranes is a cornerstone of modern organic chemistry, providing versatile intermediates for a wide array of chemical transformations, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The hydroboration of alkynes stands out as the most direct and atom-economical method for their preparation. The choice of catalyst is paramount, as it dictates the yield, regioselectivity (α- vs. β-addition), and stereoselectivity (syn- vs. anti-addition) of the reaction. This guide provides a comparative overview of prominent catalytic systems for vinylborane synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Catalysts for Alkyne Hydroboration
The following table summarizes the performance of various catalysts in the hydroboration of terminal alkynes with pinacolborane (HBpin), a common boron source. The data has been compiled from various sources, and it is crucial to consider the specific reaction conditions for a nuanced comparison.
| Catalyst System | Alkyne Substrate | Yield (%) | Regioselectivity (β:α) | Stereoselectivity (E:Z) | Reaction Conditions |
| Iridium-based | |||||
| [Ir(cod)Cl]₂ / dppm | 1-Octyne | >99 | >99:1 | - | Toluene (B28343), Room Temp. |
| Rhodium-based | |||||
| [Rh(cod)Cl]₂ / PPh₃ | Phenylacetylene (B144264) | 95 | >98:2 | >98:2 (E) | THF, Room Temp. |
| Copper-based | |||||
| CuCl / PPh₃ / Al₂O₃ | Phenylacetylene | 96 | >99:1 | >99:1 (E) | Toluene, 80 °C |
| Cobalt-based | |||||
| CoCl₂ / NHC | Phenylacetylene | 98 | >99:1 | >99:1 (E) | Solvent-free, Room Temp.[1] |
| Metal-Free | |||||
| NaOH | Phenylacetylene | 85 | >99:1 | >99:1 (E) | C₆D₆, 100 °C, 6 h[2] |
| Poly(vinyl benzoic acid) | Phenylacetylene | >99 | - | - | Octane, 16 h[2] |
Note: Regioselectivity refers to the position of boron addition. β-addition gives the boron at the terminal carbon, while α-addition places it at the internal carbon. Stereoselectivity refers to the geometry of the resulting double bond, with (E) corresponding to trans and (Z) to cis.
Experimental Workflow and Signaling Pathways
A general experimental workflow for the catalytic hydroboration of alkynes is depicted below. This process typically involves the preparation of the catalyst, the reaction itself under an inert atmosphere, and subsequent workup and purification of the this compound product.
Caption: General experimental workflow for catalytic hydroboration of alkynes.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of vinylboranes using different catalytic systems.
Iridium-Catalyzed Hydroboration of 1-Octyne
This protocol is adapted from a general procedure for iridium-catalyzed hydroboration.
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
dppm (bis(diphenylphosphino)methane)
-
1-Octyne
-
Pinacolborane (HBpin)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (0.015 mmol, 3 mol%) and dppm (0.03 mmol, 6 mol%).
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous toluene (2 mL) is added via syringe, and the mixture is stirred at room temperature for 10 minutes to form the catalyst solution.
-
1-Octyne (0.5 mmol, 1.0 equiv.) is added to the flask via syringe.
-
Pinacolborane (0.6 mmol, 1.2 equiv.) is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.
Copper-Catalyzed Hydroboration of Phenylacetylene with Bis(pinacolato)diboron
This protocol describes a copper-catalyzed borylation of a terminal alkyne.
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (B1210297) (AcOK)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Phenylacetylene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an argon atmosphere, add CuCl (0.025 mmol, 5 mol%), AcOK (0.5 mmol, 1.0 equiv.), and B₂pin₂ (0.55 mmol, 1.1 equiv.).
-
Add anhydrous DMF (2 mL) and stir the mixture for 5 minutes at room temperature.
-
Add phenylacetylene (0.5 mmol, 1.0 equiv.) to the reaction mixture via syringe.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
After completion, the reaction is quenched with water (10 mL) and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the vinylboronate ester.
Metal-Free, Base-Catalyzed Hydroboration of Phenylacetylene
This protocol is based on a sodium hydroxide-initiated hydroboration.[2]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
Anhydrous benzene-d₆ (for NMR scale reaction and monitoring)
-
J. Young NMR tube
-
Magnetic stirrer
Procedure:
-
In a glovebox, a J. Young NMR tube is charged with NaOH (0.008 mmol, 8 mol%).
-
Anhydrous benzene-d₆ (0.5 mL) is added, followed by phenylacetylene (0.1 mmol, 1.0 equiv.).
-
Pinacolborane (0.14 mmol, 1.4 equiv.) is added to the mixture.
-
The NMR tube is sealed and heated to 100 °C in an oil bath with stirring for 6 hours.
-
The reaction progress and product formation can be monitored directly by ¹H NMR spectroscopy.
-
For isolation, the reaction can be performed on a larger scale in a sealed tube, followed by cooling, dilution with a suitable solvent, filtration to remove the base, and removal of the solvent under reduced pressure. The crude product can then be purified by chromatography.
References
A Comparative Guide to the Validation of Vinylborane Intermediates in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, the reliable formation and validation of key intermediates are paramount to the successful construction of complex molecules. Vinylboranes, particularly in the form of their more stable boronate esters (e.g., pinacol (B44631) or MIDA esters), have emerged as versatile and powerful intermediates. Their utility in stereocontrolled carbon-carbon bond formation, especially through iterative cross-coupling reactions, has positioned them as critical building blocks in the synthesis of natural products and pharmaceutical agents.[1][2]
This guide provides a comparative analysis of the validation and performance of vinylborane intermediates against alternative synthetic strategies. It offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Performance Comparison: this compound Intermediates vs. Alternative Olefination Methods
The primary advantage of using this compound intermediates lies in the high degree of stereochemical control and functional group tolerance they offer in subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. While classic olefination reactions provide alternative routes to alkenes, they often present challenges in stereoselectivity.[1]
Table 1: Quantitative Comparison of Olefination Strategies
| Method | Typical Yield | Stereoselectivity (E:Z or Z:E) | Key Advantages | Key Limitations |
| This compound (Pinacol) Suzuki-Miyaura Coupling | Good to Excellent (e.g., 63-90%)[3] | High (e.g., >10:1 to 14:1)[3] | High stereoretention, broad functional group tolerance, stable intermediates.[1] | Potential instability of unprotected boronic acids.[1] |
| Wittig Reaction | Variable | Often lacks stereocontrol, but can be biased with specific reagents/conditions.[1] | Widely applicable for ketone/aldehyde to alkene conversion. | Formation of phosphine (B1218219) oxide byproduct can complicate purification.[1] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Good to Excellent | Generally high E-selectivity. | Byproducts are water-soluble, simplifying purification. | Can be sensitive to steric hindrance. |
| Julia Olefination | Good | High E-selectivity. | Convergent synthesis of complex olefins. | Requires multiple steps to generate the sulfone precursor. |
| Cross-Coupling with Vinyl Halides/Triflates | Good to Excellent | High stereoretention. | Commercially available starting materials.[4] | Vinyl halides can be volatile and difficult to handle.[4] |
Validation of this compound Intermediates: Experimental Protocols
The transient or stable nature of this compound intermediates necessitates robust analytical methods for their unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for validation.
General Experimental Protocol for NMR Characterization of a Vinyl Pinacolboronate Ester
This protocol is a representative example for characterizing a vinylboronate ester intermediate.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude or purified vinylboronate ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum (e.g., at 500 MHz).
-
Expected Signals: Look for characteristic signals for the vinylic protons, typically in the range of δ = 5.5-6.5 ppm. The coupling constants (J-values) between vinylic protons can help determine the alkene geometry (cis or trans).
-
The pinacol methyl groups will typically appear as a sharp singlet at ~δ = 1.2-1.3 ppm, integrating to 12 protons.[3]
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum (e.g., at 125 MHz).
-
Expected Signals: The carbon attached to the boron atom is often broad and appears around δ = 110-150 ppm. The carbons of the pinacol group will appear around δ = 83 ppm (quaternary) and δ = 25 ppm (methyl).[3]
-
-
Data Analysis: Integrate the proton signals to determine the relative ratios of isomers if a mixture is present. Analyze the coupling constants and chemical shifts to confirm the structure and stereochemistry of the this compound intermediate.
General Experimental Protocol for Suzuki-Miyaura Coupling of a Vinylboronate Ester
This protocol demonstrates the synthetic utility of a validated vinylboronate intermediate.[3]
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the vinylboronate ester (1.0 equiv.), an aryl halide (e.g., 3-iodotoluene, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water.
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired trisubstituted olefin.[3]
Visualizing Synthetic and Logical Workflows
Diagrams created using Graphviz provide clear visual representations of the processes and comparisons involved in utilizing this compound intermediates.
Caption: Experimental workflow for the validation of this compound intermediates.
Caption: Logical comparison of synthetic routes to a target alkene.
Caption: A simplified signaling pathway involving a synthesized inhibitor.
References
- 1. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Vinylborane: A Step-by-Step Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of vinylborane in a laboratory setting. The following procedures are designed to mitigate risks associated with this reactive compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Essential Safety Precautions and Handling
This compound and its derivatives are organoboranes, which are often reactive and require careful handling. While specific reactivity data for neat this compound can vary, it is prudent to treat it as a potentially pyrophoric and water-reactive substance. All handling and disposal procedures must be conducted in a controlled environment by trained personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific this compound compound and the intended procedure is necessary to determine the appropriate level of personal protective equipment. However, the following table outlines the minimum recommended PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn at all times. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Consider double-gloving for added protection. |
| Body Protection | A flame-retardant lab coat must be worn over non-synthetic clothing. An apron may be required for larger quantities. |
| Respiratory | All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of residual this compound is through a carefully controlled quenching process. This procedure deactivates the reactive compound by slowly adding a proton source, typically a protic solvent.
Experimental Protocol: Quenching of Residual this compound
Objective: To safely neutralize small quantities of this compound for disposal.
Materials:
-
Residual this compound in a suitable reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether) for dilution.
-
Quenching agent: Isopropanol or Methanol.
-
Cooling bath (ice/water or dry ice/acetone).
-
Stir plate and stir bar.
-
Appropriate glassware and cannulation equipment.
-
Hazardous waste container.
Procedure:
-
Preparation:
-
Ensure the reaction flask containing the residual this compound is under a positive pressure of an inert gas.
-
Place the flask in a cooling bath and cool to 0 °C (or lower, e.g., -78 °C, for highly reactive species).
-
Begin stirring the solution.
-
-
Dilution:
-
Slowly add a co-solvent, such as THF, to dilute the residual this compound. This helps to better control the reaction temperature during quenching.
-
-
Quenching:
-
Slowly add the quenching agent (e.g., isopropanol) dropwise via a syringe or dropping funnel.
-
Monitor the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool before proceeding.
-
Continue adding the quenching agent until no further reaction is observed.
-
-
Warming and Final Quench:
-
Once the initial quenching is complete, slowly allow the reaction mixture to warm to room temperature.
-
After reaching room temperature, very cautiously add water dropwise to ensure complete hydrolysis of any remaining reactive species.
-
-
Waste Collection:
-
The quenched solution should be transferred to a properly labeled hazardous waste container.
-
Rinse the reaction flask and any other contaminated equipment with a suitable solvent (e.g., acetone). The rinsate must also be collected in the hazardous waste container.
-
-
Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an inert solvent.[1] This rinsate is considered hazardous and must be collected for disposal.[1] After rinsing, the container can be left open in the back of the fume hood to evaporate any remaining solvent before being disposed of according to institutional guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of residual this compound.
Regulatory Compliance
All generated waste, including the quenched solution and solvent rinsates, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Ensure that all waste containers are properly labeled with their contents. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
